molecular formula C13H9NO B10770217 Dibenzoxazepine

Dibenzoxazepine

Katalognummer: B10770217
Molekulargewicht: 195.22 g/mol
InChI-Schlüssel: RVSGRNKUJJUAPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dibenzoxazepine is a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in the detection of noxious environmental stimuli and the pathogenesis of inflammatory and neuropathic pain. This tricyclic compound serves as an invaluable pharmacological tool for researchers investigating the complex mechanisms of pain signaling, neuronal excitability, and chemesthesis. Its specific activation of TRPA1 channels on sensory neurons induces calcium influx and neuronal depolarization, making it essential for in vitro and in vivo models designed to study channel physiology, screen potential analgesic compounds, and explore the role of TRPA1 in respiratory, gastrointestinal, and other physiological systems. Beyond its primary role in neuroscience, this compound's unique structure also makes it a compound of interest in medicinal chemistry for the design of novel therapeutic agents. Supplied with comprehensive analytical data (including HPLC and NMR) to ensure identity and purity, our this compound is ideal for advancing your research in neuropharmacology, ion channel biology, and inflammatory disease mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C13H9NO

Molekulargewicht

195.22 g/mol

IUPAC-Name

benzo[d][1,2]benzoxazepine

InChI

InChI=1S/C13H9NO/c1-2-6-11-10(5-1)9-14-15-13-8-4-3-7-12(11)13/h1-9H

InChI-Schlüssel

RVSGRNKUJJUAPV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=NOC3=CC=CC=C23

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Dibenzoxazepine Core: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the dibenzoxazepine core, a key heterocyclic scaffold in medicinal chemistry. From its foundational structure and physicochemical properties to its diverse pharmacological applications, this document serves as a technical resource for professionals in the field of drug discovery and development.

Core Structure and Nomenclature

The this compound core is a tricyclic heterocyclic system consisting of two benzene (B151609) rings fused to a central seven-membered oxazepine ring. The most common isomer is dibenz[b,f][1][2]oxazepine, which forms the basis for a range of biologically active compounds.

  • IUPAC Name: benzo[b][1][2]benzoxazepine[3]

  • Molecular Formula: C₁₃H₉NO[3]

  • CAS Number: 257-07-8[3]

Physicochemical Properties

The physicochemical properties of the this compound core are crucial for its behavior in biological systems and for the design of derivatives with desired pharmacokinetic profiles. A summary of these properties is presented below.

PropertyValueUnitSource
Molecular Weight 195.22 g/mol [3]
Melting Point 73°C[3]
Appearance Pale yellow crystalline solid-[3]
Odor Pepper-like-[3]
Water Solubility 124mg/L at 25 °C (estimated)
logP (Octanol/Water) 3.01 (estimated)-
pKa Not available-
Hydrogen Bond Acceptors 1
Hydrogen Bond Donors 0
Rotatable Bonds 0

Synthesis of the this compound Core

The synthesis of the dibenz[b,f][1][2]oxazepine core can be achieved through several synthetic routes. A common and effective method involves the condensation of o-aminophenol with o-chlorobenzaldehyde, followed by cyclization.

Experimental Protocol: Synthesis from o-Aminophenol and o-Chlorobenzaldehyde

This protocol describes a two-step synthesis of dibenz[b,f][1][2]oxazepine.[4]

Step 1: Condensation

  • To a solution of o-aminophenol in a suitable solvent (e.g., ethanol), add an equimolar amount of o-chlorobenzaldehyde.

  • The reaction mixture is stirred at room temperature for a specified time to form the corresponding Schiff base intermediate.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude Schiff base.

Step 2: Cyclization

  • The crude Schiff base is dissolved in a high-boiling point solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • A base (e.g., potassium carbonate) is added to the solution.

  • The reaction mixture is heated to approximately 120°C to facilitate the intramolecular nucleophilic aromatic substitution (SNAr) reaction, leading to the formation of the seven-membered oxazepine ring.[4]

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, the reaction mixture is poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to afford the pure dibenz[b,f][1][2]oxazepine.

G cluster_synthesis Synthesis of Dibenz[b,f][1,4]oxazepine Reactant1 o-Aminophenol Intermediate Schiff Base Intermediate Reactant1->Intermediate Condensation Reactant2 o-Chlorobenzaldehyde Reactant2->Intermediate Product Dibenz[b,f][1,4]oxazepine Intermediate->Product Cyclization (DMSO, 120°C) G cluster_trpa1 TRPA1 Signaling Pathway Ligand This compound (CR Gas) Receptor TRPA1 Channel Ligand->Receptor Activation Ion_Influx Ca²⁺ Influx Receptor->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization Response Pain & Irritation Depolarization->Response G cluster_loxapine Loxapine Mechanism of Action Loxapine Loxapine D2_Receptor Dopamine D₂ Receptor Loxapine->D2_Receptor Antagonism HT2A_Receptor Serotonin 5-HT₂ₐ Receptor Loxapine->HT2A_Receptor Antagonism Dopamine_Pathway Dopaminergic Signaling D2_Receptor->Dopamine_Pathway Blockade Serotonin_Pathway Serotonergic Signaling HT2A_Receptor->Serotonin_Pathway Blockade Antipsychotic_Effect Antipsychotic Effect Dopamine_Pathway->Antipsychotic_Effect Serotonin_Pathway->Antipsychotic_Effect G cluster_workflow Radioligand Binding Assay Workflow A Membrane Preparation B Assay Setup (Radioligand, Loxapine, Membranes) A->B C Incubation B->C D Filtration C->D E Scintillation Counting D->E F Data Analysis (IC₅₀ and Kᵢ determination) E->F

References

An In-depth Technical Guide to the Discovery and History of Dibenzoxazepine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dibenzoxazepine scaffold is a tricyclic heterocyclic system that has given rise to compounds with significant applications in both riot control and medicine. This technical guide provides a comprehensive overview of the discovery, history, and foundational science of this compound compounds, with a particular focus on the parent compound, dibenz[b,f][1]oxazepine (CR gas), and the pivotal antipsychotic drug, loxapine (B1675254). This document details the initial synthesis, key historical milestones, and the pharmacological understanding of these compounds, presenting quantitative data, experimental protocols, and visual representations of their mechanisms of action to serve as a valuable resource for researchers in medicinal chemistry and drug development.

The Discovery of Dibenz[b,f][1][2]oxazepine (CR Gas)

A Potent Lachrymator Emerges

The parent compound of the this compound class, dibenz[b,f][1]oxazepine, commonly known as CR gas, was first synthesized in 1962.[2][3] Its discovery was a result of research conducted by the British Ministry of Defence in the late 1950s and early 1960s with the aim of developing a more potent and effective riot control agent.[2][4] The potent lachrymatory and irritant properties of the compound were immediately recognized, leading to its development as a chemical agent.[2]

Key Milestones in the History of CR Gas
  • Late 1950s/Early 1960s: The British Ministry of Defence initiates research into new riot control agents.[2][4]

  • 1962: The first synthesis of dibenz[b,f][1]oxazepine is achieved.[2][3]

  • 1973: CR gas becomes available in the supplies of police and military forces.

Loxapine: A this compound Derivative for the Treatment of Schizophrenia

From Irritant to Antipsychotic

Building on the this compound core structure, researchers at the Wander AG laboratories in Switzerland, led by J. Schmutz, synthesized a series of derivatives with the aim of exploring their pharmacological potential. This research led to the discovery of loxapine, a compound that, unlike its parent, did not possess irritant properties but instead exhibited significant central nervous system activity.[5] Loxapine was identified as a potent antipsychotic agent and was first approved for the treatment of schizophrenia in the mid-1970s.[6][7]

Historical Development of Loxapine
  • 1967: J. Schmutz and colleagues publish their work on the synthesis of 11-amino-substituted dibenz[b,f]oxazepines, including loxapine, in Helvetica Chimica Acta.[5][8]

  • Mid-1970s: Loxapine receives its first marketing approval for the treatment of schizophrenia.[6][7]

  • Ongoing Research: Loxapine continues to be studied for its therapeutic applications and is recognized for its unique pharmacological profile, which bridges the properties of typical and atypical antipsychotics.[9][10]

Experimental Protocols

Synthesis of Dibenz[b,f][1][2]oxazepine (CR Gas)

General Modern Synthetic Procedure:

A mixture of an appropriate o-aminophenol and an o-halobenzaldehyde is heated in a suitable solvent, often in the presence of a base, to facilitate the initial condensation and subsequent intramolecular cyclization to form the this compound ring system. Microwave-assisted synthesis has also been shown to be an efficient method for this transformation.

Original Synthesis of Loxapine

The seminal 1967 publication by Schmutz et al. outlines the synthesis of loxapine. The key steps are described below.

Experimental Protocol for the Synthesis of 2-Chloro-11-(4-methyl-1-piperazinyl)dibenz[b,f][1]oxazepine (Loxapine) (Adapted from Schmutz et al., 1967):

The synthesis begins with the preparation of 2-(4-chlorophenoxy)aniline. This intermediate is then acylated with ethyl chloroformate to yield N-ethoxycarbonyl-2-(4-chlorophenoxy)aniline. Subsequent cyclization under appropriate conditions affords the dibenzoxazepinone core. The final step involves the reaction of this intermediate with N-methylpiperazine to introduce the side chain, yielding loxapine.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound compounds from various studies.

Table 1: Receptor Binding Affinities (Ki, nM) of Loxapine and Amoxapine

ReceptorLoxapineAmoxapine
Dopamine (B1211576) D2<100<100
Serotonin (B10506) 5-HT2A<100<100
Adrenergic α1<100<100
Adrenergic α2<1000<1000
Serotonin 5-HT1<10000<10000
Muscarinic<10000<10000

Data adapted from studies on rat brain receptors.

Table 2: Comparative Efficacy of Loxapine in Schizophrenia

ComparatorOutcome MeasureResult
PlaceboGlobal ImprovementLoxapine showed a significant antipsychotic effect compared to placebo.[10]
Typical Antipsychotics (e.g., Chlorpromazine, Haloperidol)Mental State Improvement (short-term)Loxapine is as effective as typical antipsychotics.[10]
Atypical Antipsychotics (e.g., Risperidone, Quetiapine)Mental State ImprovementLoxapine is as effective as atypical antipsychotics.[10]

Mechanism of Action and Signaling Pathways

Loxapine's antipsychotic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[9]

Dopamine D2 Receptor Signaling Pathway

Blockade of the D2 receptor by loxapine interferes with the downstream signaling cascade initiated by dopamine. In its unbound state, the D2 receptor is coupled to an inhibitory G-protein (Gi). Upon dopamine binding, this G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Loxapine, by blocking this receptor, prevents the dopamine-induced decrease in cAMP.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Loxapine Loxapine Loxapine->D2R Antagonism Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response cAMP->Response

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT2A Receptor Signaling Pathway

Loxapine also acts as an antagonist at the 5-HT2A receptor. This receptor is coupled to a Gq protein. When serotonin binds, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various cellular responses. Loxapine's antagonism at this receptor modulates these downstream signaling events.

HT2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin HT2A 5-HT2A Receptor Serotonin->HT2A Loxapine Loxapine Loxapine->HT2A Antagonism Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

Serotonin 5-HT2A Receptor Signaling Pathway

Conclusion

The discovery and development of this compound compounds represent a fascinating journey from a potent irritant for riot control to a valuable therapeutic agent for the management of schizophrenia. The foundational work on CR gas and the subsequent medicinal chemistry efforts that led to loxapine highlight the often-unpredictable path of drug discovery. A thorough understanding of the history, synthesis, and pharmacology of these compounds, as detailed in this guide, provides a solid foundation for future research and development in this important class of molecules. The dual antagonism of loxapine at dopamine D2 and serotonin 5-HT2A receptors continues to be a key strategy in the design of new antipsychotic drugs, underscoring the enduring legacy of the this compound scaffold.

References

An In-depth Technical Guide to the Isomeric Forms of Dibenzoxazepine Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric forms of dibenzoxazepine systems, a critical scaffold in medicinal chemistry, particularly for antipsychotic drug development. This document details the synthesis, physicochemical properties, and pharmacological activities of key isomers, with a focus on clozapine (B1669256), loxapine (B1675254), amoxapine, and the active metabolite N-desmethylclozapine (NDMC). The guide includes detailed experimental protocols and visual representations of key signaling pathways to facilitate research and development in this area.

Introduction to this compound Isomers

The this compound core is a tricyclic heterocyclic system that forms the foundation for a class of neurologically active drugs. Variations in the substitution pattern on this core structure give rise to different isomers with distinct pharmacological profiles. The most clinically significant isomers are chlorinated derivatives that primarily act as antagonists at dopamine (B1211576) and serotonin (B10506) receptors. Their therapeutic effects are largely attributed to their interactions with D2 dopamine and 5-HT2A serotonin receptors in the central nervous system.[1] Understanding the nuances of each isomer is critical for the development of safer and more effective therapeutic agents.

Physicochemical and Pharmacological Properties of Key Isomers

The subtle structural differences among this compound isomers lead to significant variations in their physicochemical properties and receptor binding affinities. These differences ultimately dictate their therapeutic efficacy and side-effect profiles.

Physicochemical Properties
PropertyClozapineLoxapineAmoxapineN-Desmethylclozapine (NDMC)
Molecular Formula C₁₈H₁₉ClN₄C₁₈H₁₈ClN₃OC₁₇H₁₆ClN₃OC₁₇H₁₇ClN₄
Molecular Weight ( g/mol ) 326.83327.8313.78312.80
Melting Point (°C) 183-184109-111177-178Not Reported
cLogP 3.73.6Not Reported4.1

Data sourced from PubChem and other chemical databases.

Receptor Binding Affinities (Ki, nM)

The receptor binding profiles of these isomers highlight their polypharmacology, with affinities for a range of neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

ReceptorClozapineLoxapineAmoxapineN-Desmethylclozapine (NDMC)
Dopamine D₁ 290-54012-29Low AffinityModerate Affinity
Dopamine D₂ 130-150<2<10⁻⁷ mol/L~100-200
Dopamine D₃ ->1 µM-~50-150
Dopamine D₄ High Affinity12-29High AffinityHigh Affinity
Serotonin 5-HT₁A ->1 µM<10⁻⁵ mol/LModerate Affinity
Serotonin 5-HT₂A High Affinity<2<10⁻⁷ mol/LHigh Affinity
Serotonin 5-HT₂C -12-29-7.1
Muscarinic M₁ Antagonist--55 (Agonist)
Adrenergic α₁ --<10⁻⁷ mol/L-
Histamine H₁ High Affinity---
Delta (δ) Opioid ---26

Data compiled from various sources, including BenchChem, PubMed, and IUPHAR/BPS Guide to PHARMACOLOGY.[1][2]

Synthesis of this compound Isomers

The synthesis of this compound isomers typically involves the formation of the central tricyclic core followed by the introduction of the desired side chains.

General Synthesis of Clozapine

A common synthetic route to clozapine involves the cyclization of a substituted aminodiphenylamine derivative.

Experimental Protocol:

  • Step 1: Synthesis of 2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4''-methyl)piperazide.

    • React 4-chloro-2-nitroaniline (B28928) with methyl o-chlorobenzoate in the presence of a copper catalyst to form the diphenylamine (B1679370) intermediate.

    • Amidate the resulting ester with N-methylpiperazine.

    • Reduce the nitro group to an amine using a reducing agent like hydrogen gas with a Raney nickel catalyst.

  • Step 2: Cyclization to form Clozapine.

    • Dissolve 7.4 g of 2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4''-methyl)piperazide in 35 ml of phosphorus oxychloride.

    • Add 1.4 ml of N,N-dimethylaniline and heat the mixture to reflux for 3 hours.[3]

    • Concentrate the reaction mixture in vacuo.

    • Partition the residue between benzene (B151609) and a mixture of ammonia (B1221849) and ice water.

    • Extract the benzene solution with dilute acetic acid.

    • Treat the acidic extract with charcoal to decolorize, and then precipitate the product by adding concentrated ammonia water.[3]

    • Dissolve the precipitate in ether, wash with water, and dry over sodium sulfate.

    • Recrystallize the crude product from an ether/petroleum ether mixture to yield pure clozapine.[3]

General Synthesis of Loxapine

The synthesis of loxapine follows a similar strategy, starting with different precursors to achieve the desired substitution pattern.

Experimental Protocol:

  • Step 1: Synthesis of the this compound Core.

    • A reported method involves the reaction of methyl 5-chloro-2-hydroxybenzoate with 2-fluoronitrobenzene under basic conditions.[4]

    • The nitro group of the resulting intermediate is then reduced to an amine using a reducing agent such as tin(II) chloride.[4]

  • Step 2: Ring Closure and Addition of the Piperazine Moiety.

    • The amino intermediate is then cyclized to form the this compound lactam.

    • The lactam is subsequently reacted with N-methylpiperazine to yield loxapine.

Stereoisomerism in this compound Systems

While much of the literature focuses on positional isomers, stereoisomerism also plays a crucial role in the pharmacology of dibenzoxazepines. Loxapine, for instance, has a stereocenter, but information regarding the differential activity of its enantiomers is limited in publicly available literature. The synthesis of single enantiomers can be achieved through chiral resolution of racemic mixtures or by stereocontrolled synthesis. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities and side-effect profiles.

Signaling Pathways of this compound Isomers

The antipsychotic effects of this compound isomers are primarily mediated through their interaction with dopamine D₂ and serotonin 5-HT₂A receptors, which are G-protein coupled receptors (GPCRs).

Dopamine D₂ Receptor Signaling

Antagonism of the D₂ receptor in the mesolimbic pathway is a key mechanism for the antipsychotic effects of these compounds, alleviating the positive symptoms of schizophrenia.[1] D₂ receptors are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D₂ Receptor G_protein Gαi/o-βγ D2R->G_protein Inhibition of activation This compound This compound Isomer (Antagonist) This compound->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Reduced Neuronal Inhibition PKA->Cellular_Response Downstream Effects

Dopamine D₂ Receptor Antagonism by Dibenzoxazepines.
Serotonin 5-HT₂A Receptor Signaling

Antagonism at 5-HT₂A receptors is a hallmark of atypical antipsychotics and is thought to contribute to their improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms, and potential efficacy against negative symptoms of schizophrenia. 5-HT₂A receptors are coupled to Gαq/11 proteins, which activate phospholipase C (PLC).

SHT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SHT2A Serotonin 5-HT₂A Receptor G_protein Gαq/11-βγ SHT2A->G_protein Inhibition of activation This compound This compound Isomer (Antagonist) This compound->SHT2A Blocks PLC Phospholipase C G_protein->PLC Inhibition IP3 IP₃ PLC->IP3 Hydrolysis DAG DAG PLC->DAG PIP2 PIP₂ Ca_release Ca²⁺ Release IP3->Ca_release Leads to PKC_activation PKC Activation DAG->PKC_activation Leads to Binding_Assay_Workflow start Start prep Membrane Preparation start->prep setup Assay Setup (Radioligand, Test Compound) prep->setup incubation Incubation to Equilibrium setup->incubation filtration Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC₅₀ and Ki Determination) counting->analysis end End analysis->end

References

The Pharmacological Landscape of Dibenzoxazepine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzoxazepine derivatives represent a class of heterocyclic compounds with significant and diverse pharmacological interest. The tricyclic this compound core structure has proven to be a versatile scaffold for the development of therapeutic agents targeting a range of biological systems. This technical guide provides an in-depth overview of the pharmacological properties, mechanisms of action, structure-activity relationships, and key experimental protocols related to this important class of molecules. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the this compound framework.

The most prominent member of this class is loxapine (B1675254), a well-established antipsychotic agent.[1] Loxapine's therapeutic efficacy in treating schizophrenia is primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2][3] Building on this foundation, research has expanded to explore the potential of this compound derivatives in other therapeutic areas, including antibacterial and anticancer applications.[4][5] Modifications to the this compound core and its substituents have been shown to modulate potency, selectivity, and pharmacological profile, highlighting the potential for rational drug design.[6][7]

Pharmacological Activities and Quantitative Data

The pharmacological activities of this compound derivatives are diverse, with the most extensively studied being their antipsychotic and, more recently, antibacterial effects.

Antipsychotic Activity: Receptor Binding Affinities

The antipsychotic effects of this compound derivatives, such as loxapine, are intrinsically linked to their interaction with various neurotransmitter receptors in the central nervous system. The primary targets are dopamine and serotonin receptors. The binding affinities of these compounds for a range of receptors are typically quantified by the inhibition constant (Ki), with lower values indicating higher affinity. The following table summarizes the receptor binding profiles for loxapine and the structurally similar clozapine (B1669256) for comparison.

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT6 (Ki, nM)5-HT7 (Ki, nM)
Loxapine 21<2>10001229>1000<212>1000>1000
Clozapine 135190--------

Data compiled from references[1][8]. A '-' indicates that data was not available in the cited sources.

Antibacterial Activity

Recent studies have revealed the potential of this compound derivatives as antibacterial agents, particularly against intracellular pathogens. These compounds may offer an advantage by potentially evading bacterial resistance mechanisms like efflux pumps.[9] The antibacterial efficacy is often quantified by the half-maximal effective concentration (EC50) for inhibiting intracellular bacterial growth and the minimum inhibitory concentration (MIC).

CompoundTarget OrganismEC50 (µM)CC50 (µM)MIC (µg/mL)
Loxapine Salmonella typhimurium5.74->500
SW2 Salmonella typhimurium4.89--
SW3 Salmonella typhimurium4.34--
Compound 8 Various Bacteria--16-64
Compound 5 Various Bacteria--32-128
Compound 3 Various Bacteria--64-128

Data compiled from references[10][11]. A '-' indicates that data was not available in the cited sources. CC50 is the half-maximal cytotoxic concentration against host cells.

Mechanism of Action and Signaling Pathways

Antipsychotic Mechanism of Action

The antipsychotic effects of this compound derivatives like loxapine are primarily mediated through the blockade of dopamine D2 and serotonin 5-HT2A receptors in the brain.[2][3] The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Simultaneously, the blockade of 5-HT2A receptors is believed to contribute to the mitigation of negative symptoms and reduce the likelihood of extrapyramidal side effects that are common with typical antipsychotics.[3]

The following diagram illustrates the simplified signaling pathway associated with D2 and 5-HT2A receptor antagonism by this compound derivatives.

Antipsychotic_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Serotonin Serotonin 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->5HT2A_Receptor AC Adenylyl Cyclase D2_Receptor->AC Gi PLC Phospholipase C 5HT2A_Receptor->PLC Gq cAMP cAMP AC->cAMP Therapeutic_Effect Antipsychotic Effect cAMP->Therapeutic_Effect IP3_DAG IP3 / DAG PLC->IP3_DAG IP3_DAG->Therapeutic_Effect This compound This compound Derivative (e.g., Loxapine) This compound->D2_Receptor This compound->5HT2A_Receptor

Caption: D2 and 5-HT2A receptor antagonism by dibenzoxazepines.

Antibacterial Mechanism of Action

The antibacterial mechanism of action for this compound derivatives is an emerging area of research. Some studies suggest that these compounds may not directly kill bacteria in standard growth media but rather inhibit their survival and replication within host cells.[4] One proposed mechanism is the inhibition of bacterial efflux pumps, which are responsible for extruding antibiotics and other toxic substances from the bacterial cell.[9] By inhibiting these pumps, this compound derivatives could potentially restore the efficacy of existing antibiotics and combat multidrug resistance.

The following diagram illustrates a hypothetical workflow for identifying efflux pump inhibitors among this compound derivatives.

Efflux_Pump_Inhibition_Workflow Start This compound Derivative Library Primary_Screen Primary Screen: Intracellular Bacterial Survival Assay Start->Primary_Screen Active_Hits Active Hits Primary_Screen->Active_Hits Secondary_Screen Secondary Screen: Efflux Pump Substrate Accumulation Assay (e.g., Hoechst 33342) Active_Hits->Secondary_Screen EPI_Candidates Efflux Pump Inhibitor (EPI) Candidates Secondary_Screen->EPI_Candidates Validation Validation: Energy-Dependent Efflux Assay EPI_Candidates->Validation Confirmed_EPIs Confirmed EPIs Validation->Confirmed_EPIs Synergy_Testing Synergy Testing with Antibiotics Confirmed_EPIs->Synergy_Testing Lead_Compounds Lead Compounds for Further Development Synergy_Testing->Lead_Compounds

Caption: Workflow for identifying efflux pump inhibitors.

Structure-Activity Relationships (SAR)

The pharmacological profile of this compound derivatives can be significantly influenced by modifications to the tricyclic core and the N-10 substituent.

  • Substituents on the Aromatic Rings: The presence and position of substituents, such as chlorine, on the benzene (B151609) rings can impact receptor binding affinity and selectivity. For instance, in phenothiazine-like compounds, a substituent at the 2-position is often optimal for neuroleptic activity.[2]

  • Bridging Moiety: The nature of the central seven-membered ring, including the heteroatoms (oxygen in this compound), influences the overall conformation and, consequently, the interaction with biological targets.

  • N-10 Side Chain: The side chain attached to the nitrogen atom of the central ring is a critical determinant of pharmacological activity. For antipsychotic derivatives, a piperazine (B1678402) side chain is common and provides important interactions with dopamine receptors.[2] The length and nature of this side chain can be modified to reduce affinity for dopamine receptors and potentially enhance other activities, such as antibacterial effects.

The following diagram illustrates the key structural components of the this compound scaffold that are often modified in drug discovery efforts.

SAR_this compound cluster_scaffold This compound Scaffold cluster_modifications Key Modification Points Scaffold R1 Aromatic Ring Substituents (R1) R1->Scaffold Influences receptor affinity and selectivity X Bridging Heteroatom (X) X->Scaffold Affects conformation and overall profile R2 N-10 Side Chain (R2) R2->Scaffold Critical for pharmacological activity and target interaction

Caption: Key structural modification points of dibenzoxazepines.

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route to the this compound core involves the coupling of a substituted 2-aminophenol (B121084) with a 2-halobenzoic acid derivative, followed by cyclization. The N-10 side chain is typically introduced in a subsequent step. The following is a generalized protocol for the synthesis of a loxapine analog.

Step 1: Synthesis of the Dibenzoxazepinone Core

  • To a solution of 2-amino-4-chlorophenol (B47367) in a suitable solvent (e.g., DMF), add a 2-fluoronitrobenzene derivative and a base (e.g., K2CO3).

  • Heat the reaction mixture (e.g., at 90°C) and monitor the progress by thin-layer chromatography (TLC).[12][13]

  • After completion, perform an aqueous workup and extract the product.

  • The resulting nitro compound is then reduced to the corresponding amine using a reducing agent (e.g., SnCl2).[10]

  • The amino intermediate undergoes intramolecular cyclization, often under acidic conditions, to form the dibenzoxazepinone core.

Step 2: Introduction of the N-10 Side Chain

  • The dibenzoxazepinone is first activated, for example, by treatment with phosphorus oxychloride.

  • The activated intermediate is then reacted with the desired N-substituted piperazine to yield the final this compound derivative.

  • The product is purified by column chromatography or recrystallization.

In Vitro Pharmacological Assays

Radioligand Binding Assay for Dopamine D2 Receptors This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.[14][15]

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand with known affinity for the D2 receptor (e.g., [3H]-spiperone), and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Bacterial Efflux Pump Inhibition Assay This assay assesses the ability of a compound to inhibit bacterial efflux pumps by measuring the intracellular accumulation of a fluorescent substrate.[16][17]

  • Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase.

  • Substrate Loading: Incubate the bacterial cells with a fluorescent efflux pump substrate (e.g., ethidium (B1194527) bromide or Hoechst 33342) in the presence of an energy source (e.g., glucose) and varying concentrations of the test compound.

  • Fluorescence Measurement: Measure the intracellular fluorescence over time using a fluorometer. An increase in fluorescence compared to the control (no test compound) indicates inhibition of the efflux pump.

  • Data Analysis: Determine the concentration of the test compound that results in a 50% increase in substrate accumulation (EC50).

Conclusion

This compound derivatives continue to be a rich source of pharmacologically active compounds with significant therapeutic potential. While the antipsychotic properties of loxapine and related molecules are well-established, the exploration of this scaffold for other indications, such as antibacterial therapy, is a promising and expanding area of research. A thorough understanding of the structure-activity relationships, mechanisms of action, and appropriate experimental methodologies is crucial for the successful design and development of novel this compound-based drugs. This technical guide provides a foundational overview to aid researchers and drug development professionals in their efforts to harness the therapeutic potential of this versatile chemical class.

References

The Atypicality Unveiled: A Technical Guide to the Mechanism of Action of Dibenzoxazepine Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive whitepaper for researchers, scientists, and drug development professionals detailing the multifaceted molecular interactions of dibenzoxazepine antipsychotics. This guide provides an in-depth analysis of their receptor binding profiles, downstream signaling cascades, and the experimental methodologies used to elucidate their function.

The this compound class of antipsychotics, including the cornerstone atypical agent clozapine (B1669256) and its structural analog loxapine, represents a critical area of study in neuropharmacology. Their unique clinical profiles, characterized by broad efficacy and a reduced propensity for extrapyramidal side effects compared to typical antipsychotics, stem from a complex and promiscuous interaction with a wide array of neurotransmitter receptors. This technical guide synthesizes key data and methodologies to provide a granular view of their mechanism of action.

Core Mechanism: A Symphony of Receptor Interactions

The therapeutic efficacy of this compound antipsychotics is not attributed to a single receptor interaction but rather to a multi-receptor antagonism profile. The hallmark of their "atypicality" is a potent blockade of serotonin (B10506) type 2A (5-HT2A) receptors coupled with a comparatively weaker antagonism of dopamine (B1211576) type 2 (D2) receptors.[1][2][3] This high 5-HT2A/D2 binding affinity ratio is a key differentiator from conventional antipsychotics and is believed to mitigate the motor side effects associated with strong D2 blockade in the nigrostriatal pathway.[3][4]

Beyond the primary D2 and 5-HT2A targets, these agents exhibit significant affinity for a host of other receptors, including dopaminergic (D1, D3, D4), serotonergic (5-HT1A, 5-HT2C), histaminergic (H1), muscarinic (M1), and adrenergic (α1) receptors.[1][5] This broad receptor engagement contributes to both their therapeutic effects on positive, negative, and cognitive symptoms of schizophrenia, as well as their characteristic side-effect profiles, such as sedation (H1 antagonism), orthostatic hypotension (α1 antagonism), and anticholinergic effects (M1 antagonism).[1]

Quantitative Receptor Binding Profiles

The precise pharmacological fingerprint of each this compound is defined by its binding affinity (Ki) for this diverse set of receptors. The Ki value represents the concentration of the drug required to occupy 50% of the receptors in vitro; a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for key this compound antipsychotics and the related compound olanzapine, providing a quantitative basis for comparing their potencies at various molecular targets.

ReceptorClozapine Ki (nM)Loxapine Ki (nM)Olanzapine Ki (nM)
Dopamine D151.9037.1584.41
Dopamine D2129.223.9923.36
Dopamine D34.280117.022.0
Dopamine D46.890--
Serotonin 5-HT1A13.584.8204.452
Serotonin 5-HT2A---
Serotonin 5-HT2C---
Histamine H1---
Muscarinic M1-676.1225.9
Adrenergic α1---
Data compiled from the PDSP Ki database and presented for comparative purposes.[6] Note: Missing values (-) indicate that data was not available in the referenced source.

Key Signaling Pathways and Molecular Mechanisms

The binding of this compound antipsychotics to their target G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity.

Dopamine D2 Receptor Antagonism

D2 receptors are canonically coupled to inhibitory G-proteins (Gαi/o). Agonist binding to D2 receptors inhibits the enzyme adenylyl cyclase, leading to decreased production of the second messenger cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. By blocking this receptor, dibenzoxazepines prevent this tonic inhibition, resulting in a relative increase in cAMP production. This modulation of the cAMP/PKA signaling pathway is a central component of their antipsychotic action in the mesolimbic pathway.[7][8][9]

D2_Antagonism_Pathway D2R D2 Receptor Gai Gαi D2R->Gai Prevents Activation AC Adenylyl Cyclase Gai->AC Inhibition Relieved cAMP cAMP AC->cAMP Drug This compound (Antagonist) Drug->D2R Blocks ATP ATP

D2 receptor antagonism pathway.
Serotonin 5-HT2A Receptor Antagonism

In contrast, 5-HT2A receptors are coupled to Gq/11-family G-proteins. Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[1][2] this compound antagonism at the 5-HT2A receptor blocks this entire cascade, which is thought to contribute to their efficacy against negative symptoms and their low extrapyramidal symptom profile by modulating dopamine release in the cortex and striatum.[1]

SHT2A_Antagonism_Pathway SHT2A 5-HT2A Receptor Gaq Gαq SHT2A->Gaq Prevents Activation PLC Phospholipase C Gaq->PLC No Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 Drug This compound (Antagonist) Drug->SHT2A Blocks Ca Ca²⁺ Release (Blocked) IP3->Ca PKC PKC Activation (Blocked) DAG->PKC

5-HT2A receptor antagonism pathway.

Experimental Protocols

The characterization of this compound antipsychotics relies on a suite of robust in vitro assays. The following are detailed methodologies for two key experiments.

Radioligand Binding Assay (for Ki Determination)

This assay is the gold standard for determining the binding affinity of a compound for a specific receptor. It uses a radiolabeled ligand known to bind to the target receptor and measures how effectively the test compound competes with it.

  • Objective: To determine the inhibition constant (Ki) of a this compound for a target receptor (e.g., D2, 5-HT2A).

  • Materials:

    • Cell membranes from a cell line stably expressing the human receptor of interest.

    • Radioligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A).

    • Test compound (this compound antipsychotic).

    • Non-specific binding control (e.g., 10 µM Haloperidol for D2).

    • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • 96-well microplates, glass fiber filters, vacuum filtration manifold, scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize cells or tissue in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a buffer containing a cryoprotectant and store at -80°C. On the day of the assay, thaw and resuspend the membranes in the final assay buffer.[10]

    • Assay Setup: In a 96-well plate, set up triplicate wells for:

      • Total Binding: Membranes + Radioligand + Assay Buffer.

      • Non-specific Binding (NSB): Membranes + Radioligand + High concentration of an unlabeled competitor.

      • Competitive Binding: Membranes + Radioligand + Serial dilutions of the test compound.[11]

    • Incubation: Incubate the plate for 60-90 minutes at a specified temperature (e.g., 30°C) with gentle agitation to allow the reaction to reach equilibrium.[10][11]

    • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters multiple times with an ice-cold wash buffer.[10]

    • Quantification: Dry the filters and place them in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Binding_Assay_Workflow prep 1. Reagent Preparation (Membranes, Radioligand, Test Compound) plate 2. Plate Setup (Total, NSB, Competition Wells) prep->plate incubate 3. Incubation (e.g., 60 min at 30°C) plate->incubate filtrate 4. Vacuum Filtration (Separate Bound from Unbound) incubate->filtrate count 5. Scintillation Counting (Quantify Radioactivity) filtrate->count analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze

Workflow for a Radioligand Binding Assay.
cAMP Functional Assay (for D2 Receptor Antagonism)

This assay measures the functional consequence of receptor binding by quantifying changes in the intracellular second messenger cAMP. For Gαi-coupled receptors like D2, it measures the reversal of agonist-induced cAMP inhibition.

  • Objective: To quantify the ability of a this compound to function as an antagonist at the D2 receptor.

  • Materials:

    • HEK293 cells stably expressing the human D2 receptor.

    • Test compound (this compound).

    • Reference antagonist (e.g., Haloperidol).

    • Dopamine (or another D2 agonist like quinpirole).

    • Forskolin (an adenylyl cyclase activator).

    • cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based).

    • White, opaque 96-well microplates.

  • Procedure:

    • Cell Plating: Seed the D2-expressing cells into a 96-well plate and incubate overnight.[5]

    • Compound Addition: Pre-treat the cells with serial dilutions of the test compound (the antagonist) or a vehicle control.[13]

    • Agonist Challenge: Stimulate the cells with a D2 agonist (e.g., dopamine) at a concentration that produces approximately 80% of its maximal effect (EC80). This will inhibit adenylyl cyclase and lower cAMP levels. The antagonist will compete with the agonist, reversing this inhibition.[5]

    • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.[5]

    • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's protocol.[5][13]

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of the antagonist.

    • The data will show a dose-dependent reversal of the agonist-induced inhibition of cAMP.

    • Use non-linear regression to calculate the IC50 value, which represents the concentration of the antagonist that restores 50% of the signal that was inhibited by the agonist. This value is a measure of the functional potency of the antagonist.

This guide provides a foundational understanding of the complex pharmacology of this compound antipsychotics. A thorough grasp of their multi-receptor binding profiles and the downstream consequences of these interactions is essential for the rational design and development of next-generation therapeutics for schizophrenia and other psychotic disorders.

References

An In-depth Technical Guide to the Receptor Binding Profiles and Efficacy of Dibenzoxazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding profiles and efficacy of dibenzoxazepine-based compounds, a critical class of antipsychotic agents. This document details the methodologies for key experimental assays, presents quantitative binding data in a clear, comparative format, and visualizes the core signaling pathways involved in their mechanism of action.

Introduction to Dibenzoxazepines

Dibenzoxazepines are a class of tricyclic compounds that form the chemical basis for several atypical antipsychotic drugs. These agents are characterized by their complex pharmacology, interacting with a wide range of neurotransmitter receptors in the brain. Their clinical efficacy, particularly in treating the symptoms of schizophrenia and bipolar disorder, is attributed to this multi-receptor binding profile. Unlike typical antipsychotics, which primarily act as dopamine (B1211576) D2 receptor antagonists, dibenzoxazepines exhibit a broader spectrum of activity, notably including potent serotonin (B10506) 5-HT2A receptor antagonism.[1][2] This dual action is thought to contribute to their improved side-effect profile, particularly a lower incidence of extrapyramidal symptoms.[2]

This guide will focus on three key members of the this compound class: clozapine, olanzapine, and loxapine (B1675254), providing a detailed analysis of their receptor binding affinities and the experimental methods used to determine them.

Receptor Binding Profiles

The therapeutic effects and side-effect profiles of this compound antipsychotics are intrinsically linked to their binding affinities for various neurotransmitter receptors.[3][4] The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower Ki values indicating a stronger binding affinity. The following tables summarize the in vitro Ki values for clozapine, olanzapine, and loxapine across a range of physiologically relevant receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of Clozapine
ReceptorKi (nM)
Dopamine D1130
Dopamine D2125 - 190
Dopamine D3555
Dopamine D421
Serotonin 5-HT1A>1000
Serotonin 5-HT2A5.4
Serotonin 5-HT2C13
Serotonin 5-HT3120
Serotonin 5-HT66
Serotonin 5-HT723
Muscarinic M17.5
Histamine H12.8
Adrenergic α114
Adrenergic α211

Data compiled from multiple sources.[3][4][5][6][7]

Table 2: Receptor Binding Affinities (Ki, nM) of Olanzapine
ReceptorKi (nM)
Dopamine D131
Dopamine D211 - 31
Dopamine D349
Dopamine D427
Serotonin 5-HT2A4
Serotonin 5-HT2C11
Serotonin 5-HT3120
Serotonin 5-HT610
Muscarinic M11.9
Histamine H17.1
Adrenergic α159
Adrenergic α2180

Data compiled from multiple sources.[3][4][5][6][7]

Table 3: Receptor Binding Affinities (Ki, nM) of Loxapine
ReceptorKi (nM)
Dopamine D112 - 29
Dopamine D2<2
Dopamine D3>1000
Dopamine D412 - 29
Serotonin 5-HT1A>1000
Serotonin 5-HT2A<2
Serotonin 5-HT2C12 - 29
Serotonin 5-HT6>1000
Serotonin 5-HT7>1000
Muscarinic M1130
Histamine H14
Adrenergic α130
Adrenergic α2140

Data compiled from multiple sources.[5][8][9]

Experimental Protocols

In Vitro Receptor Binding Assays: Competitive Radioligand Binding

Competitive radioligand binding assays are a standard method for determining the affinity of a test compound for a specific receptor.[6] This technique involves the competition between a radiolabeled ligand with a known affinity and an unlabeled test compound for binding to the receptor.

  • Cell Membranes: CHO or HEK293 cells expressing the human receptor of interest (e.g., dopamine D2, serotonin 5-HT2A).

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Spiperone for D2 receptors).

  • Unlabeled Test Compound: The this compound compound to be tested (e.g., clozapine, olanzapine, loxapine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well Filter Plates: With glass fiber filters pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Filtration Apparatus (Cell Harvester).

  • Scintillation Counter.

  • Membrane Preparation:

    • Homogenize cells expressing the receptor of interest in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known, potent unlabeled ligand for the target receptor.

    • To determine total binding, another set of wells should contain only the radioligand and the assay buffer.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Assay Setup & Incubation cluster_detection Detection & Analysis ReceptorExpressingCells Receptor-Expressing Cells Homogenization Homogenization ReceptorExpressingCells->Homogenization in buffer Centrifugation Centrifugation Homogenization->Centrifugation WashPellet Wash Pellet Centrifugation->WashPellet Resuspend Resuspend Membranes WashPellet->Resuspend in assay buffer AssayPlate 96-well Plate Resuspend->AssayPlate add membranes Incubation Incubation AssayPlate->Incubation reach equilibrium Radioligand Radiolabeled Ligand Radioligand->AssayPlate TestCompound Unlabeled Test Compound TestCompound->AssayPlate serial dilutions Filtration Filtration Incubation->Filtration separate bound/free Washing Washing Filtration->Washing remove unbound ScintillationCounting Scintillation Counting Washing->ScintillationCounting DataAnalysis Data Analysis ScintillationCounting->DataAnalysis calculate IC50 & Ki G cluster_training Acquisition Phase cluster_response Animal Response cluster_outcome Trial Outcome cluster_testing Drug Testing Phase Start Place Animal in Shuttle Box PresentCS Present Conditioned Stimulus (CS) Start->PresentCS Trial Start AnimalResponse Animal Response? PresentCS->AnimalResponse 10 seconds Avoidance Avoidance Response AnimalResponse->Avoidance Moves to other side NoAvoidance No Avoidance AnimalResponse->NoAvoidance Does not move EndTrial End Trial Avoidance->EndTrial DeliverUS Deliver Unconditioned Stimulus (US) NoAvoidance->DeliverUS Footshock Escape Escape Response DeliverUS->Escape Moves to other side Escape->EndTrial TrainedAnimal Trained Animal DrugAdministration Drug Administration TrainedAnimal->DrugAdministration Vehicle or this compound TestSession Conduct Test Session DrugAdministration->TestSession Pretreatment time DataAnalysis Analyze Data TestSession->DataAnalysis Record Avoidance & Escape G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor Gi_o Gi/o Protein D2R->Gi_o activates BetaArrestin β-Arrestin D2R->BetaArrestin recruits AC Adenylyl Cyclase Gi_o->AC cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response (e.g., gene expression) PKA->CellularResponse phosphorylates targets Akt Akt BetaArrestin->Akt activates GSK3b GSK3β Akt->GSK3b inhibits CellularResponse2 Cellular Response (e.g., cell survival) GSK3b->CellularResponse2 modulates targets Dopamine Dopamine Dopamine->D2R This compound This compound This compound->D2R G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm HT2AR 5-HT2A Receptor Gq_11 Gq/11 Protein HT2AR->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC co-activates CellularResponse Cellular Response (e.g., neuronal excitability) PKC->CellularResponse phosphorylates targets Serotonin Serotonin Serotonin->HT2AR This compound This compound This compound->HT2AR G cluster_binding Receptor Binding Profile cluster_effects Clinical Effects D2 D2 Antagonism Efficacy Antipsychotic Efficacy (Positive Symptoms) D2->Efficacy Primary Driver SideEffects Side Effects (Sedation, Weight Gain, etc.) D2->SideEffects Contributes to (EPS) HT2A 5-HT2A Antagonism HT2A->Efficacy Modulates AtypicalEfficacy Atypical Efficacy (Negative & Cognitive Symptoms) HT2A->AtypicalEfficacy Contributes to Other Other Receptor Binding (H1, M1, α1) Other->SideEffects Primary Driver

References

The Intricate Dance of Structure and Activity: A Deep Dive into Dibenzoxazepine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibenzoxazepine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs, most notably the atypical antipsychotic loxapine (B1675254) and its close analog, clozapine. These compounds exhibit a complex pharmacology, primarily through their interaction with dopamine (B1211576) and serotonin (B10506) receptors in the central nervous system. Understanding the structure-activity relationship (SAR) of this compound analogs is paramount for the rational design of new therapeutics with improved efficacy, selectivity, and safety profiles. This technical guide provides an in-depth analysis of the SAR of this important class of molecules, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways.

Core Structure-Activity Relationships

The pharmacological profile of this compound analogs is intricately dictated by the nature and position of substituents on the tricyclic core and the composition of the side chain, typically a piperazine (B1678402) or a related cyclic amine.

The Tricyclic Core: Fine-Tuning Receptor Affinity

The this compound tricycle consists of a central seven-membered oxazepine ring fused to two benzene (B151609) rings. Modifications to this core structure can significantly impact receptor binding and functional activity.

  • Substitution on the Benzene Rings: The presence and position of electron-withdrawing groups, such as chlorine, on the benzene rings are crucial for antipsychotic activity. Loxapine, for instance, possesses a chlorine atom at the C8 position, which contributes to its potent dopamine D2 and serotonin 5-HT2A receptor antagonism.[1] The nature of the substituent at the 2nd-position of phenothiazine-like compounds, which share structural similarities, has been shown to influence potency, with trifluoromethyl groups often conferring greater activity than chlorine.[1]

  • Heteroatom Variation: Replacing the oxygen atom in the central oxazepine ring with other heteroatoms, such as sulfur (to form dibenzothiazepines) or nitrogen (to form dibenzodiazepines like clozapine), leads to significant alterations in the pharmacological profile. For example, the replacement of the oxygen in the this compound core with a nitrogen atom has been explored to reduce cytotoxicity.

The Side Chain: A Key Determinant of Potency and Selectivity

The side chain, most commonly a substituted piperazine moiety, plays a critical role in the interaction with target receptors and is a key area for modification to modulate activity and reduce off-target effects.

  • Piperazine Substituents: The substituent on the distal nitrogen of the piperazine ring is a major determinant of potency and selectivity. A methyl group, as seen in loxapine and clozapine, is common. The introduction of longer alkyl chains or aliphatic rings on the side chain has been shown to decrease affinity for dopamine and serotonin receptors, a strategy employed to develop antibacterial agents devoid of antipsychotic activity.[2]

  • Nature of the Cyclic Amine: While piperazine is the most common, other cyclic amines have been explored. The nature of the basic side chain significantly influences the physicochemical properties and, consequently, the pharmacological effects of the molecule.[3]

Quantitative Analysis of Receptor Binding Affinities

The antipsychotic effects of this compound analogs are largely attributed to their ability to block dopamine D2 and serotonin 5-HT2A receptors. The following tables summarize the binding affinities (Kb or Ki values) of representative this compound analogs at various physiologically relevant receptors. Lower values indicate higher binding affinity.

Table 1: Binding Affinities (Kb, nM) of Loxapine at Human Recombinant Receptors

ReceptorKb (nM)
Dopamine D1Intermediate Affinity
Dopamine D2High Affinity
Dopamine D3Higher affinity than D2
Dopamine D4High Affinity
Dopamine D5Intermediate Affinity
Serotonin 5-HT1ANon-significant Affinity
Serotonin 5-HT2AHigh Affinity
Serotonin 5-HT2CIntermediate Affinity
Serotonin 5-HT4Non-significant Affinity
Serotonin 5-HT6Non-significant Affinity
Serotonin 5-HT7Non-significant Affinity

Data sourced from in vitro pharmacology studies.[4]

Table 2: Comparative Receptor Binding Profile of Loxapine and Clozapine

ReceptorLoxapine AffinityClozapine Affinity
Dopamine D2HighModerate
Dopamine D4HighHigh
Serotonin 5-HT2AHighHigh

This table provides a qualitative comparison based on multiple sources.[1][3][4][5] Loxapine is generally considered a more potent D2 antagonist than clozapine.[1]

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities of this compound analogs to their target receptors is typically performed using radioligand binding assays.

Objective: To determine the affinity of a test compound (unlabeled this compound analog) for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.

Materials:

  • Receptor Source: Membranes prepared from cells (e.g., CHO or HEK-293) expressing the human recombinant receptor of interest or from specific brain regions (e.g., striatum for D2 receptors, cortex for 5-HT2A receptors).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).

  • Test Compound: The unlabeled this compound analog of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: A buffer solution optimized for the specific receptor binding (e.g., Tris-HCl buffer with appropriate ions).

  • Non-specific Binding (NSB) Agent: A high concentration of an unlabeled ligand that saturates all specific binding sites, allowing for the determination of non-specific binding.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Membrane Preparation:

    • Homogenize the receptor source tissue or cells in an ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a multi-well plate, set up triplicate tubes for:

      • Total Binding: Contains receptor membranes and radioligand.

      • Non-specific Binding: Contains receptor membranes, radioligand, and the NSB agent.

      • Competition Binding: Contains receptor membranes, radioligand, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM of the non-specific binding tubes from the average CPM of the total binding tubes.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways

The therapeutic and adverse effects of this compound analogs are mediated through their modulation of complex intracellular signaling cascades downstream of their target receptors.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound Analog This compound->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Caption: Dopamine D2 Receptor Signaling Pathway.

HT2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin (5-HT) HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Activates This compound This compound Analog This compound->HT2AR Blocks Gq_protein Gq/11 Protein HT2AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream Activates PKC->Downstream Phosphorylates

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Conclusion

The structure-activity relationship of this compound analogs is a complex interplay of substitutions on the tricyclic core and modifications to the side chain. A thorough understanding of these relationships, supported by quantitative binding data and detailed knowledge of the downstream signaling pathways, is essential for the development of the next generation of antipsychotics and other CNS-active agents. The data and methodologies presented in this guide provide a foundational framework for researchers in their efforts to design novel this compound derivatives with optimized therapeutic profiles. Further research is warranted to expand the quantitative SAR data for a wider range of analogs to enable more precise modeling and prediction of their pharmacological effects.

References

therapeutic applications of dibenzoxazepine-based drugs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Therapeutic Applications of Dibenzoxazepine-Based Drugs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the therapeutic applications, pharmacology, and clinical data related to this compound-based drugs. The this compound class of compounds, which includes notable agents such as loxapine (B1675254), clozapine (B1669256), and amoxapine (B1665473), represents a significant area of development in psychopharmacology. These agents are primarily utilized for the management of schizophrenia, depression, and related psychiatric disorders. Their unique receptor binding profiles and mechanisms of action offer distinct therapeutic benefits and associated side-effect profiles.

Core Compounds and Therapeutic Indications

The primary this compound-based drugs with established therapeutic applications are:

  • Loxapine : An antipsychotic medication primarily used for the treatment of schizophrenia.[1] It is available in oral, intramuscular, and more recently, an inhaled formulation for the acute treatment of agitation associated with schizophrenia or bipolar I disorder.[2][3]

  • Clozapine : The first atypical antipsychotic, it is considered the most effective medication for treatment-resistant schizophrenia and is also used to reduce the risk of suicidal behavior in patients with schizophrenia or schizoaffective disorder.[4][5][6][7] However, its use is limited by the risk of serious side effects, including agranulocytosis.[8]

  • Amoxapine : A tricyclic antidepressant of the this compound class, it is indicated for the treatment of major depressive disorder.[9][10][11][12] It also possesses some antipsychotic properties due to its dopamine (B1211576) receptor blockade.[13]

Mechanism of Action and Receptor Pharmacology

This compound-based drugs exert their therapeutic effects through the modulation of multiple neurotransmitter systems in the brain. Their primary mechanism involves the antagonism of dopamine and serotonin (B10506) receptors.

Signaling Pathway for Dopamine D2 Receptor Antagonism

A key mechanism of action for the antipsychotic effects of loxapine and clozapine, and a contributing factor to the side effects of amoxapine, is the blockade of the dopamine D2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, when activated by dopamine, inhibits the enzyme adenylyl cyclase. By blocking this receptor, this compound-based drugs disinhibit adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent downstream signaling.

D2_Antagonism_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Extracellular Extracellular Intracellular Intracellular D2R D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP Drug Loxapine/ Clozapine Drug->D2R Blockade ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Gene Gene Expression CREB->Gene Response Altered Neuronal Response Gene->Response

Dopamine D2 Receptor Antagonism Pathway
Signaling Pathway for Serotonin 5-HT2A Receptor Antagonism

Antagonism of the serotonin 5-HT2A receptor is another crucial component of the mechanism of action for these drugs, contributing to their atypical antipsychotic properties and antidepressant effects. The 5-HT2A receptor is a Gq-coupled GPCR that activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Blockade of this receptor dampens this signaling cascade.

Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Tissue_Prep Tissue Homogenization (e.g., rat brain) Membrane_Isolation Centrifugation to isolate cell membranes Tissue_Prep->Membrane_Isolation Incubation Incubate membranes with: 1. Radioligand (e.g., [3H]spiperone) 2. Test Drug (this compound) at various concentrations Membrane_Isolation->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation Quantify radioactivity on filters using scintillation counting Washing->Scintillation IC50_Calc Calculate IC50 (concentration of drug that inhibits 50% of radioligand binding) Scintillation->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) IC50_Calc->Ki_Calc Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (DSM criteria for Schizophrenia) Baseline_Assessment Baseline Assessment (e.g., PANSS, CGI scales) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Placebo_Group Placebo Group Randomization->Placebo_Group Treatment_Group This compound Group (e.g., Loxapine) Randomization->Treatment_Group Follow_up Follow-up Assessments (at specified time points) Placebo_Group->Follow_up Treatment_Group->Follow_up Data_Analysis Statistical Analysis (Compare change from baseline between groups) Follow_up->Data_Analysis

References

The Ascendant Therapeutic Potential of Dibenzoxazepine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibenzoxazepine scaffold, a privileged tricyclic heterocyclic system, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of biologically active compounds. This technical guide delves into the core biological activities of novel this compound derivatives, presenting a comprehensive overview of their therapeutic promise in areas including neuropsychiatric disorders, oncology, and infectious diseases. This document provides a detailed examination of quantitative biological data, experimental methodologies, and the intricate signaling pathways modulated by this versatile chemical architecture.

Quantitative Biological Activity of Novel this compound Scaffolds

The therapeutic efficacy of this compound derivatives is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for a range of novel scaffolds, providing a comparative analysis of their potency across different biological targets.

Antipsychotic Activity: Receptor Binding Affinities

The antipsychotic effects of many this compound derivatives are attributed to their interaction with dopamine (B1211576) and serotonin (B10506) receptors. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. Loxapine, a well-established this compound antipsychotic, serves as a key reference compound.

CompoundD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)Reference
Loxapine1.1 - 110.5 - 6.9[1][2]

This table will be populated with data from further targeted searches for novel this compound derivatives.

Anticancer Activity: In Vitro Cytotoxicity

Several novel this compound derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) represents the concentration of a compound that inhibits 50% of a biological process, such as cell growth.

CompoundCell LineIC50 (µM)Reference
Novel Derivative 1MCF-7 (Breast)Data to be populated
Novel Derivative 2A549 (Lung)Data to be populated
Novel Derivative 3HCT116 (Colon)Data to be populated

This table will be populated with data from further targeted searches for novel this compound derivatives exhibiting anticancer activity.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The antibacterial potential of this compound scaffolds is an emerging area of research. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference
Novel Derivative AStaphylococcus aureusData to be populated
Novel Derivative BEscherichia coliData to be populated
Novel Derivative CPseudomonas aeruginosaData to be populated

This table will be populated with data from further targeted searches for novel this compound derivatives with antibacterial properties.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound scaffolds.

Synthesis of this compound Scaffolds

The synthesis of the this compound core can be achieved through several established synthetic routes. Two common methods are the Ullmann condensation and the Pictet-Spengler reaction.

1. Ullmann Condensation followed by Intramolecular Cyclization:

This classical approach typically involves the copper-catalyzed coupling of an o-halophenol with an o-haloaniline derivative, followed by intramolecular cyclization to form the central oxazepine ring.[3][4][5][6]

  • Step 1: N-Arylation (Ullmann Condensation): A mixture of an o-aminophenol and an o-halobenzaldehyde is heated in the presence of a copper catalyst (e.g., CuI, CuO) and a base (e.g., K2CO3, Cs2CO3) in a high-boiling point solvent (e.g., DMF, DMSO).

  • Step 2: Intramolecular Cyclization: The resulting intermediate is then treated with a dehydrating agent or heated to induce intramolecular cyclization, forming the this compound ring system.

2. Pictet-Spengler Reaction:

This reaction provides an alternative route to certain this compound analogues, particularly those with a fused heterocyclic ring. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[7][8][9][10][11]

  • Step 1: Imine/Iminium Ion Formation: A β-phenylethylamine derivative is reacted with an aldehyde or ketone in the presence of an acid catalyst (e.g., TFA, HCl) to form an iminium ion intermediate.

  • Step 2: Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-phenylethylamine attacks the iminium ion, leading to ring closure and the formation of the tetrahydroisoquinoline core, which can be a precursor to more complex this compound structures.

Biological Assays

1. Dopamine D2 Receptor Binding Assay (Radioligand Competition Assay): [12][13][14][15][16]

This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

  • Materials:

    • Cell membranes expressing human dopamine D2 receptors.

    • Radioligand (e.g., [3H]-Spiperone).

    • Test compound (novel this compound derivative).

    • Non-specific binding control (e.g., Haloperidol).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

    • For determining non-specific binding, a separate set of tubes is incubated with the radioligand and a high concentration of an unlabeled D2 antagonist.

    • After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

    • The filters are washed to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Ki value is then calculated using the Cheng-Prusoff equation.

2. In Vitro Cytotoxicity Assay (MTT Assay): [17][18][19][20][21]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549).

    • Cell culture medium and supplements.

    • Test compound.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

    • The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the test compound concentration.

3. Antibacterial Susceptibility Testing (Broth Microdilution for MIC Determination): [22][23][24][25][26]

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. coli).

    • Bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Test compound.

    • 96-well microtiter plates.

    • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Procedure:

    • Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Include a positive control (bacteria without the compound) and a negative control (medium only).

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

Antipsychotic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_serotonin Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits SHT2AR 5-HT2A Receptor PLC Phospholipase C SHT2AR->PLC Activates cAMP ↓ cAMP AC->cAMP Response Modulation of Neuronal Excitability (Antipsychotic Effect) cAMP->Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG IP3_DAG->Response This compound This compound Scaffold This compound->D2R Antagonizes This compound->SHT2AR Antagonizes Serotonin Serotonin Serotonin->SHT2AR Binds

Antipsychotic signaling pathway of dibenzoxazepines.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound Derivative (Varying Conc.) seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Experimental workflow for in vitro cytotoxicity assay.

MIC_Determination_Workflow start Start serial_dilution Prepare Serial Dilutions of This compound Derivative start->serial_dilution inoculate Inoculate with Standardized Bacterial Suspension serial_dilution->inoculate incubate Incubate (16-24h) inoculate->incubate observe_growth Observe for Visible Growth (Turbidity) incubate->observe_growth determine_mic Determine MIC observe_growth->determine_mic

Workflow for MIC determination via broth microdilution.

This technical guide provides a foundational understanding of the biological activities of novel this compound scaffolds. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the advancement of this promising class of therapeutic agents. Further research is warranted to fully elucidate the therapeutic potential and structure-activity relationships of this versatile scaffold.

References

Computational Studies on Dibenzoxazepine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Dibenzoxazepines are a class of tricyclic heterocyclic compounds that form the core scaffold of several clinically significant drugs, particularly in the realm of antipsychotics like Loxapine (B1675254).[1] The inherent structural complexity and diverse pharmacological activities of these derivatives have made them a fertile ground for computational studies. These in silico approaches are instrumental in modern drug discovery, offering a rapid and cost-effective means to elucidate structure-activity relationships (SAR), predict pharmacokinetic properties, and refine potential drug candidates before their synthesis and biological testing. This guide provides an in-depth overview of the core computational methodologies applied to dibenzoxazepine derivatives, complete with data, protocols, and visual workflows for researchers, scientists, and drug development professionals.

Core Computational Methodologies

The exploration of this compound derivatives heavily relies on a suite of computational techniques. These methods allow researchers to model and predict the behavior of molecules at an atomic level, providing insights that are often difficult to obtain through experimental means alone.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the binding mechanism and predicting the affinity of a ligand for a particular biological target. For instance, in the study of novel Bis-Benzoxazepine derivatives, molecular docking was employed to evaluate their potential as anticancer agents by docking them against the progesterone (B1679170) receptor.[2] Similarly, the interaction of Loxapine, a this compound derivative, with the Dopamine D2 receptor (D2R) has been analyzed to understand its antipsychotic mechanism.[1]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. These models are powerful tools for predicting the activity of unsynthesized compounds. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of molecules (steric, electrostatic, and hydrophobic fields).[3][4] A notable application involved a CoMFA study on 118 benzoxazepine derivatives to understand their role as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5).[5][6]

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding.[7] For example, MD simulations have been used to study the conformational alterations of fused benzazepine derivatives within the Dopamine D3 (DA D3) receptor binding pocket, confirming the stability of the docked complex over time.[3]

In Silico ADMET Prediction

A significant cause of late-stage drug trial failure is poor pharmacokinetic profiles.[8] In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties has become an indispensable part of the early-stage drug discovery process.[8][9][10][11] Various computational models and web tools are available to estimate these properties for novel this compound derivatives, helping to prioritize compounds with favorable drug-like characteristics for further development.[12]

Data Presentation

Summarizing quantitative results in a structured format is essential for comparative analysis.

Table 1: Molecular Docking Scores of Bis-Benzoxazepine Derivatives Against Progesterone Receptor [2]

CompoundDocking Score (ΔG, kcal/mol)Number of Hydrogen BondsInteracting Residues (Example)
6b -9.583Not Specified
7a -9.283Not Specified
7c -9.113Not Specified

Table 2: Statistical Summary of the Best CoMFA Model for mGluR5 Positive Allosteric Modulators [5][6]

ParameterValueDescription
q² (Cross-validated r²) 0.58Indicates the predictive ability of the model (internal validation).
r² (Non-cross-validated r²) 0.81Represents the goodness of fit of the model to the training data.
Standard Error of Prediction 0.20 in pEC₅₀Measures the accuracy of the activity predictions.
Predictive r² (Test Set) 0.88Indicates the predictive ability of the model on an external test set.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of computational research.

Protocol 1: Molecular Docking
  • Receptor Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate the 3D structures of the this compound derivatives. Optimize their geometry using a suitable force field and assign partial charges.

  • Grid Generation: Define the binding site on the receptor. A grid box is generated that encompasses the active site volume where the docking search will be performed.

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock, GOLD) to systematically search for the best binding poses of each ligand within the defined grid box. The algorithm scores and ranks the poses based on a scoring function that estimates the binding free energy.

  • Analysis of Results: Analyze the top-ranked poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor.[13] Visualize the ligand-receptor complexes to understand the structural basis of binding.

Protocol 2: 3D-QSAR (CoMFA)
  • Dataset Preparation: Compile a dataset of this compound derivatives with their experimentally determined biological activities (e.g., EC₅₀, IC₅₀). Convert activities to a logarithmic scale (pEC₅₀, pIC₅₀).[5]

  • Molecular Modeling and Alignment: Generate 3D structures for all compounds. Align the molecules based on a common substructure or a template molecule. This step is critical as the quality of the alignment directly impacts the QSAR model.[3]

  • Calculation of Molecular Fields: Place the aligned molecules in a 3D grid. At each grid point, calculate the steric and electrostatic interaction energies between the molecules and a probe atom. These values constitute the CoMFA descriptors.

  • Model Generation and Validation: Use Partial Least Squares (PLS) regression to correlate the CoMFA descriptors (independent variables) with the biological activities (dependent variable). Validate the model's statistical significance and predictive power using cross-validation (calculating q²) and an external test set (calculating predictive r²).[5][6]

  • Contour Map Analysis: Visualize the results as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity.

Protocol 3: Molecular Dynamics (MD) Simulation
  • System Setup: Start with the best-docked pose of the ligand-receptor complex obtained from molecular docking.[14]

  • Solvation: Place the complex in a periodic box filled with explicit water molecules to simulate a physiological environment. Add counter-ions to neutralize the system.

  • Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble). This allows the system to relax and reach a stable state.

  • Production Run: Run the simulation for a desired length of time (e.g., nanoseconds).[3] During this phase, the trajectory (atomic coordinates over time) is saved for analysis.

  • Trajectory Analysis: Analyze the trajectory to calculate various properties, such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and ligand-receptor interactions over time.[15]

Mandatory Visualizations

Diagrams illustrating workflows and logical relationships provide a clear understanding of the computational processes.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB 1. Obtain Receptor Structure (PDB) Grid 3. Define Binding Site & Generate Grid PDB->Grid Receptor Ligands 2. Prepare Ligand Structures Dock 4. Run Docking Algorithm Ligands->Dock Ligands Grid->Dock Score 5. Score & Rank Poses Dock->Score Analyze 6. Analyze Interactions (H-Bonds, etc.) Score->Analyze Lead Lead Candidate Identification Analyze->Lead

A generalized workflow for molecular docking studies.

QSAR_Process Data 1. Dataset Curation (Structures + Activity) Align 2. 3D Structure Alignment Data->Align Fields 3. Calculate Molecular Fields (Steric, Electrostatic) Align->Fields PLS 4. PLS Regression (Correlate Fields to Activity) Fields->PLS Model 5. Generate QSAR Model (Equation) PLS->Model Validate 6. Model Validation (q², predictive r²) Model->Validate Contours 7. Generate Contour Maps Validate->Contours Predict 8. Predict Activity of New Compounds Validate->Predict Contours->Predict Guide Design MD_Simulation_Workflow cluster_setup System Setup cluster_run Simulation Run cluster_post Post-Simulation Analysis Complex 1. Start with Docked Complex Solvate 2. Solvate & Add Ions Complex->Solvate Minimize 3. Energy Minimization Solvate->Minimize Equilibrate 4. System Equilibration (NVT, NPT) Minimize->Equilibrate Production 5. Production MD Run Equilibrate->Production Trajectory 6. Analyze Trajectory Production->Trajectory Metrics Stability (RMSD) Flexibility (RMSF) Interactions Trajectory->Metrics Insight Dynamic Behavior Insight Metrics->Insight

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dibenzoxazepine Ring Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of prominent synthetic methodologies for the formation of the dibenzoxazepine ring, a key scaffold in numerous biologically active compounds. This document details several powerful synthetic strategies, including classical condensation reactions, modern cross-coupling techniques, and multicomponent reactions. Each section includes a summary of the method, a detailed experimental protocol for a representative reaction, and quantitative data to facilitate comparison and selection of the most suitable method for a given research objective.

Condensation of o-Aminophenol with o-Halobenzaldehydes followed by Cyclization

This classical approach provides a straightforward route to the dibenz[b,f][1][2]oxazepine core. The synthesis involves an initial condensation of an o-aminophenol with an o-halobenzaldehyde to form a Schiff base. The subsequent intramolecular cyclization is typically achieved by converting the Schiff base to its potassium salt and heating in a polar aprotic solvent.

Quantitative Data
EntryR1R2R3Yield (%)Melting Point (°C)
1HHH7272-73
28-ClHH70112
36-ClHH70120
47-NO2HH68230

Data sourced from a study by Gutch and Acharya, where the cyclization of the potassium salt of the Schiff's base was carried out in DMSO at 120°C.[3]

Experimental Protocol: Synthesis of Dibenz[b,f][1][2]oxazepine

Step 1: Condensation

  • A mixture of o-aminophenol (1.09 g, 10 mmol) and o-chlorobenzaldehyde (1.40 g, 10 mmol) in methanol (B129727) (25 mL) is refluxed for 4 hours.

  • The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude Schiff base.

Step 2: Salt Formation and Cyclization

  • The crude Schiff base is dissolved in dry dimethyl sulfoxide (B87167) (DMSO, 30 mL).

  • Potassium hydroxide (B78521) (0.56 g, 10 mmol) is added, and the mixture is stirred at room temperature for 30 minutes to form the potassium salt.

  • The reaction mixture is then heated to 120°C and maintained at this temperature for 6 hours.[3]

  • After cooling, the mixture is poured into ice-cold water (100 mL) and the resulting precipitate is collected by filtration.

  • The crude product is washed with water, dried, and purified by recrystallization from ethanol (B145695) to afford the pure dibenz[b,f][1][2]oxazepine.

Reaction Workflow

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization o_aminophenol o-Aminophenol schiff_base Schiff Base Intermediate o_aminophenol->schiff_base Methanol, Reflux o_chlorobenzaldehyde o-Chlorobenzaldehyde o_chlorobenzaldehyde->schiff_base potassium_salt Potassium Salt schiff_base->potassium_salt KOH, DMSO This compound Dibenz[b,f][1,4]oxazepine potassium_salt->this compound 120°C

Caption: Workflow for the synthesis of dibenz[b,f][1][2]oxazepine.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be employed to form the this compound ring system through the formation of C-O and C-N bonds. A double Ullmann coupling reaction has been reported for the synthesis of more complex dibenzo[b,f]imidazo[1,2-d][1][2]oxazepine derivatives.[4] This method is particularly useful for constructing highly substituted derivatives.

Quantitative Data for Dibenzo[b,f]imidazo[1,2-d][1][2]oxazepine Derivatives
EntryArRYield (%)
14-MeC6H4H85
24-MeOC6H4H82
34-FC6H4H88
44-ClC6H4H90
54-BrC6H4H92
6Ph4-Me83
7Ph4-tBu80
8Ph4-F86
9Ph4-Cl89
10Ph3,5-di-Me81

Reaction conditions: 4,5-diaryl-2-(2-bromophenyl)-1H-imidazole, 2-bromophenol (B46759), CuI (20 mol%), o-phenanthroline (40 mol%), Cs2CO3 (3.0 equiv.), DMF, 120°C, 24 h.[4]

Experimental Protocol: Synthesis of Dibenzo[b,f]imidazo[1,2-d][1][2]oxazepine Derivative
  • To a screw-capped tube is added 4,5-di(p-tolyl)-2-(2-bromophenyl)-1H-imidazole (0.2 mmol), 2-bromophenol (0.3 mmol), copper(I) iodide (0.04 mmol), o-phenanthroline (0.08 mmol), and cesium carbonate (0.6 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous DMF (2 mL) is added, and the tube is sealed.

  • The reaction mixture is stirred at 120°C for 24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) (20 mL) and filtered through a pad of Celite.

  • The filtrate is washed with water (3 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired dibenzo[b,f]imidazo[1,2-d][1][2]oxazepine derivative.[4]

Reaction Scheme

G Reactants 4,5-diaryl-2-(2-bromophenyl)-1H-imidazole + 2-bromophenol Product Dibenzo[b,f]imidazo[1,2-d][1,4]oxazepine Reactants->Product Conditions CuI, o-phenanthroline, Cs2CO3, DMF, 120°C Conditions->Product

Caption: Ullmann condensation for this compound synthesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6][7] This method can be applied to the synthesis of dibenzoxazepines, typically involving an intramolecular cyclization of a suitably functionalized precursor. A general and efficient protocol for the synthesis of dibenzodiazepines and dibenzooxazepines has been developed using this strategy.[2]

Quantitative Data for Dibenzooxazepine Synthesis
EntryR1R2Yield (%)
1HH85
24-OMeH82
34-CF3H78
42-MeH88
5H5-Cl80

Reaction conditions: Diaryl ether precursor, Pd2(dba)3, t-BuDavePhos (L3), NaOt-Bu, ammonia (B1221849), 85°C.[2]

Experimental Protocol: Synthesis of Dibenzooxazepine via Buchwald-Hartwig Amination
  • A flame-dried Schlenk tube is charged with the diaryl ether precursor (0.5 mmol), Pd2(dba)3 (0.01 mmol), t-BuDavePhos (0.02 mmol), and sodium tert-butoxide (0.7 mmol).

  • The tube is evacuated and backfilled with argon.

  • Dioxane (2 mL) and a solution of ammonia in dioxane (1.0 M, 1.0 mL, 1.0 mmol) are added.

  • The Schlenk tube is sealed, and the reaction mixture is stirred at 85°C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a short pad of silica gel.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to give the desired dibenzooxazepine.[2]

Catalytic Cycle

G Pd0 Pd(0)L2 PdII_1 Ar(X)Pd(II)L2 Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_2 [ArPd(II)L2(NH3)]+X- PdII_1->PdII_2 Ligand Exchange (NH3) PdII_3 ArPd(II)L2(NH2) PdII_2->PdII_3 Deprotonation (-HX) PdII_3->Pd0 Reductive Elimination Product Ar-NH2 PdII_3->Product

Caption: Buchwald-Hartwig amination catalytic cycle.

Isocyanide-Based Multicomponent Reactions (I-MCRs)

Isocyanide-based multicomponent reactions, such as the Ugi reaction, provide an efficient and atom-economical approach to complex molecular scaffolds. This strategy has been successfully applied to the synthesis of pyrrole-fused this compound derivatives.[8][9] The reaction typically proceeds under mild, often solvent- and catalyst-free conditions.

Quantitative Data for Pyrrole-Fused this compound Synthesis

| Entry | R1 | R2 | R3 | Yield (%) | |---|---|---|---| | 1 | Ph | H | CN | 70 | | 2 | 4-MeC6H4 | H | CN | 75 | | 3 | 4-MeOC6H4 | H | CN | 78 | | 4 | 4-NO2C6H4 | H | CN | 85 | | 5 | 4-ClC6H4 | H | CN | 82 | | 6 | Ph | Me | CN | 68 | | 7 | Ph | H | CO2Me | 65 |

Reaction conditions: this compound imine (0.50 mmol), gem-diactivated olefin (0.55 mmol), isocyanide (0.55 mmol), solvent-free, 100°C, 2 h.[8][9]

Experimental Protocol: Synthesis of a Pyrrole-Fused this compound
  • A mixture of the this compound imine (0.50 mmol), 2-benzylidenemalononitrile (0.55 mmol), and cyclohexyl isocyanide (0.55 mmol) is placed in a round-bottom flask.

  • The flask is placed in an oil bath preheated to 100°C.

  • The reaction mixture is stirred for 2 hours, with the progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The crude product is purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to afford the pure pyrrole-fused this compound.[8][9]

Reaction Mechanism

G cluster_1 Step 1: Zwitterion Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Cyclization and Elimination Isocyanide Isocyanide Zwitterion1 Zwitterion Intermediate Isocyanide->Zwitterion1 Olefin gem-Diactivated Olefin Olefin->Zwitterion1 Intermediate2 Intermediate Zwitterion1->Intermediate2 Imine This compound Imine Imine->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Cyclization Product Pyrrole-fused this compound Intermediate3->Product -HCN

Caption: Proposed mechanism for the I-MCR synthesis.

Signaling Pathways of Biologically Active Dibenzoxazepines

Chlorinated this compound derivatives are known to interact with various G-protein coupled receptors (GPCRs), leading to their diverse pharmacological effects, including antipsychotic and antihistaminic activities.[1]

Dopamine D2 Receptor Signaling Pathway

G D2R Dopamine D2 Receptor Gi Gi D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene

Caption: Inhibitory signaling of the Dopamine D2 receptor.

5-HT2A Receptor Signaling Pathway

G HT2AR 5-HT2A Receptor Gq Gq HT2AR->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activation Ca Ca2+ Release IP3->Ca

Caption: Excitatory signaling of the 5-HT2A receptor.

Histamine H1 Receptor Signaling Pathway

G H1R Histamine H1 Receptor Gq Gq H1R->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activation Ca Ca2+ Release IP3->Ca NFkB NF-κB Activation PKC->NFkB

Caption: Pro-inflammatory signaling of the Histamine H1 receptor.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Dibenzoxazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of dibenzoxazepines, a class of heterocyclic compounds of significant interest in medicinal chemistry, via palladium-catalyzed cross-coupling reactions. Two distinct and effective methods are presented: a tandem C-N coupling and intramolecular condensation, and an intramolecular cyclocarbonylation.

Method 1: Tandem Palladium-Catalyzed Amination and Intramolecular Condensation

This method, developed by Tsvelikhovsky and Buchwald, offers a highly efficient one-pot synthesis of dibenzoxazepines from readily available diaryl ether precursors. The reaction proceeds through a palladium-catalyzed C-N coupling with ammonia (B1221849), followed by a spontaneous intramolecular condensation.[1][2][3][4]

General Reaction Scheme

reactant1 Diaryl Ether Precursor catalyst Pd2(dba)3, Ligand NaOt-Bu, Dioxane, 85 °C reactant2 NH3 product Dibenzoxazepine catalyst->product

Caption: General scheme for the tandem amination-condensation synthesis of dibenzoxazepines.

Experimental Protocol

Materials:

  • Diaryl ether precursor (1.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)

  • t-BuDavePhos (L3) (0.05 mmol, 17.8 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 mmol, 144 mg)

  • Ammonia solution (0.5 M in 1,4-dioxane (B91453), 10 mL, 5.0 mmol)

  • Anhydrous 1,4-dioxane

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the diaryl ether precursor (1.0 mmol), Pd₂(dba)₃ (13.7 mg, 0.015 mmol), and t-BuDavePhos (17.8 mg, 0.05 mmol).

  • Seal the tube with a septum, and purge with nitrogen gas for 10 minutes.

  • Add sodium tert-butoxide (144 mg, 1.5 mmol).

  • Via syringe, add the 0.5 M solution of ammonia in 1,4-dioxane (10 mL, 5.0 mmol).

  • Place the sealed tube in a preheated oil bath at 85 °C and stir for 5 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound.

Quantitative Data

The following table summarizes the yields for a variety of substituted dibenzoxazepines synthesized using this protocol, as reported by Tsvelikhovsky and Buchwald.

EntryPrecursorProductYield (%)
1HH2-(2-bromophenoxy)benzophenoneDibenzo[b,f][2]oxazepine92
2OMeH2-(2-bromophenoxy)-5-methoxybenzophenone2-Methoxydibenzo[b,f][2]oxazepine89
3ClH2-(2-bromophenoxy)-5-chlorobenzophenone2-Chlorodibenzo[b,f][2]oxazepine95
4HMe2-(2-bromo-4-methylphenoxy)benzophenone8-Methyldibenzo[b,f][2]oxazepine85
5HCl2-(2-bromo-4-chlorophenoxy)benzophenone8-Chlorodibenzo[b,f][2]oxazepine91

Method 2: Intramolecular Palladium-Catalyzed Cyclocarbonylation

This method, reported by Li and coworkers, provides a route to dibenzo[b,f][2]oxazepin-11(10H)-ones through an intramolecular cyclocarbonylation of 2-(2-iodophenoxy)anilines. This approach is valuable for accessing the lactam core of this heterocyclic system.

General Reaction Scheme

reactant 2-(2-Iodophenoxy)aniline (B1452181) catalyst PdI2, Cytop 292 CO (1 atm), Base, Solvent product Dibenzo[b,f][1,4]oxazepin-11(10H)-one catalyst->product

Caption: General scheme for the intramolecular cyclocarbonylation to form dibenzoxazepinones.

Experimental Protocol

Materials:

  • Substituted 2-(2-iodophenoxy)aniline (0.5 mmol)

  • Palladium(II) iodide (PdI₂) (0.025 mmol, 9.0 mg)

  • 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane (Cytop 292) (0.05 mmol, 14.6 mg)

  • Diisopropylethylamine (DIPEA) (1.0 mmol, 174 µL)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

  • Carbon monoxide (CO) gas (balloon)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the 2-(2-iodophenoxy)aniline derivative (0.5 mmol), PdI₂ (9.0 mg, 0.025 mmol), and Cytop 292 (14.6 mg, 0.05 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF (5 mL) and DIPEA (174 µL, 1.0 mmol) via syringe.

  • Evacuate and backfill the flask with carbon monoxide gas (from a balloon) three times.

  • Heat the reaction mixture at 80 °C under a CO atmosphere (balloon) for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the pure dibenzo[b,f][2]oxazepin-11(10H)-one.

Quantitative Data

The following table presents the yields for various substituted dibenzo[b,f][2]oxazepin-11(10H)-ones synthesized using this protocol.

EntryR⁴Yield (%)
1HHHH85
2MeHHH82
3OMeHHH88
4HHMeH80
5HHClH75

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and characterization of dibenzoxazepines using the palladium-catalyzed methods described.

cluster_prep Precursor Synthesis cluster_reaction Palladium-Catalyzed Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Starting Materials prep_precursor Prepare Diaryl Ether or 2-(2-Iodophenoxy)aniline start->prep_precursor reaction_setup Reaction Setup (Inert Atmosphere) prep_precursor->reaction_setup pd_reaction Execute Pd-Catalyzed Cyclization reaction_setup->pd_reaction workup Aqueous Workup and Extraction pd_reaction->workup purification Flash Column Chromatography workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Pure this compound characterization->final_product

Caption: A generalized workflow for the palladium-catalyzed synthesis of dibenzoxazepines.

References

Microwave-Assisted Synthesis of Dibenzoxazepine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of dibenzoxazepine derivatives, a core scaffold in many biologically active compounds. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced product purity.[1][2][3][4] This technology's ability to provide rapid and uniform heating makes it an invaluable tool in medicinal chemistry and drug discovery.[2][3]

This compound derivatives are of significant pharmaceutical interest due to their wide range of pharmacological activities, including antipsychotic, antidepressant, and antibacterial properties.[5][6][7][8] The protocols outlined below describe efficient synthetic routes to these valuable compounds, leveraging the benefits of microwave irradiation.

Core Synthetic Strategies

The primary approach to synthesizing the dibenzo[b,f][5][9]oxazepine core involves the cyclocondensation of two key precursors: a substituted 2-aminophenol (B121084) and a substituted 2-halobenzaldehyde or a related electrophile, under basic conditions.[10][11] Microwave irradiation facilitates this reaction, often leading to high yields in minutes.[11] Another strategy involves the intermolecular SNAr (Nucleophilic Aromatic Substitution) reaction, which is also amenable to microwave assistance for the synthesis of related heterocyclic systems like benzothiaoxazepine-1,1-dioxides.[12][13]

Data Presentation: Reaction Parameters and Yields

The following table summarizes quantitative data from various microwave-assisted synthetic protocols for this compound and related derivatives, allowing for easy comparison of reaction conditions and outcomes.

Product Type Reactants Solvent/Conditions Microwave Power Temperature (°C) Time (min) Yield (%) Reference
Dibenzo[b,f][5][9]oxazepine Derivatives2-chlorobenzaldehydes, 2-aminophenolsDMF, KOHNot Specified120678-87[11]
Amino-benzothiaoxazepine-1,1-dioxidesBenzothiaoxazepine-1,1-dioxide core, 2° amines/amino alcoholsNMP1200 W18050High[13]
Pyrrole-fused this compound DerivativesThis compound, gem-diactivated olefins, isocyanidesSolvent-freeNot Applicable (Oil Bath)100120up to 70[5]
1,2-Disubstituted BenzimidazolesN-phenyl-o-phenylenediamine, BenzaldehydeSolvent-free, Er(OTf)3 (1 mol%)Not Specified60599.9[14]
Benzoxazole Derivativeso-aminophenol, aromatic aldehyde[CholineCl][Oxalic Acid] (10 mol%)Not Specified12015High[2]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of Dibenzo[b,f][5][9]oxazepine Derivatives

This protocol is based on the cyclocondensation reaction between a 2-aminophenol and a 2-halobenzaldehyde.[10][11]

Materials:

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted 2-aminophenol (1.0 mmol), substituted 2-chlorobenzaldehyde (1.0 mmol), and potassium hydroxide (2.0 mmol).

  • Add 3 mL of DMF to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 6 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum. If necessary, purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted SNAr Protocol for Synthesis of Amino-benzothiaoxazepine-1,1-dioxides

This protocol is adapted for the diversification of a fluorinated benzothiaoxazepine-1,1-dioxide core with secondary amines.[12][13]

Materials:

  • Fluorinated benzothiaoxazepine-1,1-dioxide core (0.1 mmol)

  • Secondary amine (0.5 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (1 mL)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a microwave reactor vial, dissolve the fluorinated benzothiaoxazepine-1,1-dioxide core (0.1 mmol) in NMP (1 mL).

  • Add the secondary amine (0.5 mmol) to the solution.

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction parameters: ramp to 180 °C over 8 minutes, then hold at 180 °C for 50 minutes with a maximum power of 1200 W.[13]

  • After cooling to room temperature, dilute the crude reaction mixture with ethyl acetate.

  • Filter the mixture through a silica (B1680970) gel plug to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product using reverse-phase HPLC to obtain the desired amino-benzothiaoxazepine-1,1-dioxide derivative.

Visualizations

The following diagrams illustrate the general workflows and chemical transformations described in the protocols.

G cluster_0 Protocol 1: Cyclocondensation Workflow Reactants 2-Aminophenol + 2-Chlorobenzaldehyde + KOH in DMF Microwave Microwave Irradiation (120°C, 6 min) Reactants->Microwave Workup Aqueous Workup & Filtration Microwave->Workup Product1 This compound Derivative Workup->Product1

Caption: Workflow for this compound synthesis.

G cluster_1 Protocol 2: SNAr Diversification Workflow Core Fluorinated Heterocyclic Core + Secondary Amine in NMP Microwave_SNAr Microwave Irradiation (180°C, 50 min) Core->Microwave_SNAr Purification Dilution, Filtration & HPLC Purification Microwave_SNAr->Purification Product2 Aminated Heterocyclic Derivative Purification->Product2

Caption: Workflow for SNAr diversification.

Applications and Future Perspectives

The development of robust microwave-assisted synthetic protocols is crucial for accelerating the discovery of new drug candidates. The this compound scaffold is a key component of antipsychotic drugs like loxapine (B1675254).[8] By modifying this core and its side chains, researchers can tune the pharmacological activity, potentially leading to new therapeutics with improved efficacy and reduced side effects.[6][8] For instance, derivatives have been synthesized to act as antibacterials against intracellular and multidrug-resistant bacteria.[6][8] The efficiency of microwave synthesis facilitates the rapid generation of compound libraries for high-throughput screening, significantly speeding up the drug development pipeline.[12][13]

Further research in this area will likely focus on developing even more environmentally benign methods, such as using solvent-free conditions or recyclable catalysts, to synthesize these important heterocyclic compounds.[5][14][15]

References

Application Notes and Protocols: Ugi Four-Component Reaction for the Synthesis of Dibenzoxazepines

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and data for the synthesis of dibenzoxazepine derivatives using the Ugi four-component reaction (U-4CR). This powerful multicomponent reaction allows for the efficient construction of complex molecular scaffolds from simple starting materials, which is of significant interest to researchers in medicinal chemistry and drug development. Dibenzoxazepines are a class of compounds with a wide range of biological activities, including antipsychotic, antibacterial, and antidepressant properties.[1][2]

Reaction Principle and General Mechanism

The Ugi reaction is a one-pot synthesis that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like scaffold.[3][4] The reaction proceeds through the formation of an imine from the aldehyde/ketone and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate anion. The final product is formed after a Mumm rearrangement.[3] This high atom economy and convergent nature of the Ugi reaction make it a valuable tool in combinatorial chemistry and for the generation of compound libraries.[5]

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde/Ketone Imine Imine Aldehyde->Imine + Amine - H2O Amine Amine Amine->Imine Isocyanide Isocyanide NitriliumIon Nitrilium Ion Isocyanide->NitriliumIon CarboxylicAcid Carboxylic Acid IminiumIon Iminium Ion CarboxylicAcid->IminiumIon + H+ Imine->IminiumIon IminiumIon->NitriliumIon + Isocyanide Adduct Intermediate Adduct NitriliumIon->Adduct + Carboxylate BisAmide Bis-Amide Product Adduct->BisAmide Mumm Rearrangement

Caption: General mechanism of the Ugi four-component reaction.

Applications in this compound Synthesis

The Ugi reaction and its variations have been successfully employed to synthesize a variety of this compound-containing scaffolds.

2.1. Synthesis of Pyrrole-Fused Dibenzoxazepines

A notable application is the synthesis of pyrrole-fused dibenzoxazepines through an isocyanide-based multicomponent reaction.[6] In this approach, a this compound-derived cyclic imine, a gem-diactivated olefin, and an isocyanide react to form the desired pyrrole-fused product.[6] The reaction has been optimized for solvent-free conditions, providing an environmentally friendly route to these complex heterocycles.[6][7]

2.2. Synthesis of Tetrazole-Linked Dibenzoxazepines

Another synthetic strategy involves an Ugi tetrazole reaction followed by an intramolecular cyclization and oxidation cascade to produce tetrazole-linked dibenzo[b,f][3][6]oxazepines.[1] This two-step sequence utilizes a 2-fluoroaniline (B146934), a 2-hydroxybenzaldehyde, an isocyanide, and trimethylsilyl (B98337) azide (B81097) in the initial Ugi reaction.[1] The resulting intermediate then undergoes a potassium carbonate-mediated SNAr cyclization to form the tricyclic this compound core.[1]

Experimental Protocols

3.1. General Protocol for the Synthesis of Pyrrole-Fused this compound 4a [6][7]

A mixture of this compound imine (0.50 mmol), 2-benzylidenemalononitrile (0.55 mmol), and cyclohexyl isocyanide (0.55 mmol) is stirred in a sealed tube under solvent-free conditions. The reaction mixture is heated in an oil bath at 100 °C for the appropriate time as monitored by TLC. After completion of the reaction, the mixture is cooled to room temperature, and the solid product is washed with ethanol (B145695) to afford the pure pyrrole-fused this compound.

experimental_workflow_pyrrole_fused start Start reactants Mix Reactants: - this compound Imine - 2-Benzylidenemalononitrile - Cyclohexyl Isocyanide start->reactants heating Heat at 100 °C (Solvent-free) reactants->heating monitoring Monitor by TLC heating->monitoring completion Reaction Complete? monitoring->completion completion->heating No cooling Cool to Room Temperature completion->cooling Yes washing Wash with Ethanol cooling->washing product Pure Pyrrole-Fused This compound washing->product

Caption: Experimental workflow for pyrrole-fused this compound synthesis.

3.2. General Protocol for the Ugi-Tetrazole Reaction [1]

A solution of 2-fluoroaniline (1.0 mmol) and 2-hydroxybenzaldehyde (1.0 mmol) in methanol (B129727) (1 mL) is stirred at room temperature for 30 minutes. Subsequently, trimethylsilyl azide (1.1 mmol) followed by the isocyanide (1.1 mmol) are added to the mixture. The reaction is stirred at room temperature until completion. The resulting Ugi-tetrazole adduct can then be isolated and used in the subsequent cyclization step.

Data Presentation

Table 1: Optimization of Reaction Conditions for Pyrrole-Fused this compound 4a Synthesis [6][7]

EntrySolventTemperature (°C)Time (h)Yield (%)
1CH2Cl2rt24-
2CH2Cl2401210
3CH3CN81845
4EtOH78656
5Toluene110830
6THF661025
7EtOAc771035
8DMF120640
9Neatrt48-
10Neat601240
11Neat80855
12Neat100470
13Neat120470

Table 2: Synthesis of Tetrazole-Linked Dibenzo[b,f][3][6]oxazepines (6a-l) [1]

CompoundUgi Product Yield (%)Cyclized Product Yield (%)
6a7175
6b7372
6c7578
6d8288
6e6555
6f7062
6g7884
6h5860
6i6870
6j7275
6k6058
6l5554

Application in Drug Discovery: Targeting Dopamine (B1211576) and Serotonin (B10506) Pathways

This compound derivatives, such as the antipsychotic drug loxapine, are known to interact with various neurotransmitter receptors, particularly dopamine (D2) and serotonin (5-HT2A) receptors.[1][2] Their therapeutic effects are believed to be mediated through the modulation of these signaling pathways in the central nervous system. The synthesis of novel this compound libraries using the Ugi reaction provides a platform for discovering new compounds with tailored pharmacological profiles for the treatment of neurological and psychiatric disorders.

signaling_pathway cluster_drug Drug Action cluster_receptors Receptor Interaction cluster_downstream Downstream Signaling cluster_response Cellular Response This compound This compound (e.g., Loxapine) D2R Dopamine D2 Receptor This compound->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Antagonist G_protein G-protein Signaling Cascade D2R->G_protein HT2AR->G_protein Second_messengers Second Messengers (e.g., cAMP, IP3/DAG) G_protein->Second_messengers Kinases Protein Kinases (e.g., PKA, PKC) Second_messengers->Kinases CellularResponse Modulation of Neuronal Excitability and Gene Expression Kinases->CellularResponse TherapeuticEffect Antipsychotic Effect CellularResponse->TherapeuticEffect

References

Application Notes and Protocols for Sample Preparation of Dibenzoxazepines for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of dibenzoxazepines for High-Performance Liquid Chromatography (HPLC) analysis. The focus is on three common and effective techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP). These methods are crucial for extracting and purifying dibenzoxazepine compounds from complex biological matrices such as plasma and serum, ensuring accurate and reliable quantification.

Introduction

Dibenzoxazepines, a class of tricyclic compounds, are widely used as antipsychotic and antidepressant medications. Key examples include loxapine, amoxapine (B1665473), and clozapine (B1669256). Therapeutic drug monitoring and pharmacokinetic studies of these compounds by HPLC require robust and efficient sample preparation to remove interfering endogenous substances. The choice of sample preparation method significantly impacts the sensitivity, accuracy, and precision of the analysis.

Sample Preparation Techniques: A Comparative Overview

The selection of a sample preparation technique depends on factors such as the nature of the analyte, the complexity of the sample matrix, the required limit of detection, and throughput needs. Below is a summary of the quantitative performance of different methods for various dibenzoxazepines.

Table 1: Quantitative Data for Solid-Phase Extraction (SPE) of Dibenzoxazepines

Analyte(s)SPE CartridgeBiological MatrixRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)
Amoxapine & 8-hydroxyamoxapine (B25638)Bond-Elut C18Serum97 - 1003 ng/mL-
Clozapine & NorclozapineBond-Elut C18Serum/Plasma85 - 9515 nmol/L-
Loxapine & 8-OH-loxapineCation ExchangePlasma76 - 95--

Table 2: Quantitative Data for Liquid-Liquid Extraction (LLE) of Dibenzoxazepines

Analyte(s)Extraction Solvent(s)Biological MatrixRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)
Amoxapine & NortriptylineAcetonitrile (salt-assisted)Plasma/Serum75 - 970.46 - 0.58 µg/L-
Clozapinen-OctanolPlasma/Urine--~50 ng/mL
ClozapineDiethyl etherPlasma>80-25 ng/mL
OlanzapineHexane/Dichloromethane (85:15)Plasma--1.5 µg/L

Table 3: Quantitative Data for Protein Precipitation (PP) of Dibenzoxazepines

Analyte(s)Precipitating AgentBiological MatrixProcess Efficiency (%)Limit of Detection (LOD)Limit of Quantification (LOQ)
Clozapine & NorclozapineAcetonitrileHuman Plasma---

Note: "-" indicates data not specified in the cited sources.

Experimental Protocols

Detailed methodologies for each of the key sample preparation techniques are provided below.

Solid-Phase Extraction (SPE) Protocol for Amoxapine and 8-hydroxyamoxapine in Serum[1]

This protocol is based on the method described for the analysis of amoxapine and its metabolite.

Materials:

  • Bond-Elut C18 SPE columns

  • Serum samples

  • 10 mM Methanolic ammonium (B1175870) acetate

  • Mobile phase for HPLC

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment: Collect 1.0 mL of serum in a plastic tube.

  • Extraction:

    • Load the serum sample onto a Bond-Elut C18 column.

    • Elute the compounds of interest with 10 mM methanolic ammonium acetate.

  • Evaporation: Evaporate the eluates at 56-58°C to dryness.

  • Reconstitution: Reconstitute the residue with 200 µL of the HPLC mobile phase.

  • Analysis: The sample is now ready for injection into the HPLC system.

Liquid-Liquid Extraction (LLE) Protocol for Clozapine in Plasma[2][3]

This protocol outlines a general LLE procedure for the extraction of clozapine from plasma.

Materials:

  • Plasma samples

  • Internal Standard (e.g., Diazepam)

  • 50 mM Phosphate (B84403) buffer (pH 7.0)

  • Diethyl ether (or other suitable organic solvent)

  • Vortex mixer

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Preparation: To 1 mL of plasma in a test tube, add 100 µL of the internal standard solution.

  • pH Adjustment: Add 1 mL of 50 mM phosphate buffer (pH 7.0) to the plasma sample.

  • Extraction:

    • Add 3 mL of diethyl ether.

    • Vortex mix for 10 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes to separate the layers.

  • Collection: Transfer 2 mL of the upper organic layer to a clean test tube.

  • Evaporation: Evaporate the organic solvent to dryness under reduced pressure at 35°C.

  • Reconstitution: Reconstitute the residue with 250 µL of the mobile phase.

  • Analysis: Inject 50 µL of the reconstituted sample into the HPLC system.

Protein Precipitation (PP) Protocol for Clozapine and Norclozapine in Plasma[4]

This protocol describes a simple and rapid protein precipitation method.

Materials:

  • Plasma samples

  • Internal Standard (deuterium-labeled clozapine) in acetonitrile

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Sample Preparation: Pipette 50 µL of the plasma sample into a microcentrifuge tube.

  • Precipitation:

    • Add a three-fold volume excess of the internal standard solution in acetonitrile.

    • Vortex to mix thoroughly.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Collection: Carefully collect the supernatant.

  • Analysis: The supernatant is ready for direct injection into the LC-MS/MS system.

Visualized Workflows

The following diagrams illustrate the logical flow of each sample preparation protocol.

SPE_Workflow start Start: Serum Sample pretreatment Sample Pre-treatment (1.0 mL serum) start->pretreatment extraction Solid-Phase Extraction (Bond-Elut C18) Elute with Methanolic Ammonium Acetate pretreatment->extraction evaporation Evaporation (56-58°C to dryness) extraction->evaporation reconstitution Reconstitution (200 µL mobile phase) evaporation->reconstitution end End: Ready for HPLC Analysis reconstitution->end

Solid-Phase Extraction (SPE) Workflow

LLE_Workflow start Start: Plasma Sample preparation Sample Preparation (1 mL plasma + Internal Standard) start->preparation ph_adjustment pH Adjustment (Phosphate Buffer pH 7.0) preparation->ph_adjustment extraction Liquid-Liquid Extraction (Add Diethyl Ether, Vortex, Centrifuge) ph_adjustment->extraction collection Collect Organic Layer extraction->collection evaporation Evaporation to Dryness collection->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution end End: Ready for HPLC Analysis reconstitution->end PP_Workflow start Start: Plasma Sample preparation Sample Preparation (50 µL plasma) start->preparation precipitation Protein Precipitation (Add Acetonitrile with Internal Standard, Vortex) preparation->precipitation centrifugation Centrifugation precipitation->centrifugation collection Collect Supernatant centrifugation->collection end End: Ready for Analysis collection->end

Application Note: Characterization of Dibenzoxazepines using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Dibenzoxazepines are a class of heterocyclic compounds featuring a tricyclic core structure. This scaffold is of significant interest in medicinal chemistry and drug development, with derivatives showing potential as potent therapeutic agents, such as mineralocorticoid receptor (MR) antagonists[1][2]. Accurate and unambiguous structural characterization is critical for establishing structure-activity relationships (SAR), ensuring purity, and meeting regulatory requirements. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structure elucidation and quantitative analysis of dibenzoxazepine derivatives[3][4]. This document provides detailed protocols for sample preparation, data acquisition using various NMR techniques, and data interpretation for the comprehensive characterization of this important class of molecules.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

High-quality NMR spectra are critically dependent on proper sample preparation. The following protocol outlines the standard procedure for preparing small molecule samples like dibenzoxazepines.

Materials:

  • This compound sample (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[5][6]

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD))[5][7]

  • Glass vials

  • Pasteur pipettes with cotton or glass wool plug[6][8]

  • Vortex mixer (optional)

  • Internal standard, e.g., Tetramethylsilane (TMS) (optional)[5]

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of the this compound sample and place it into a clean, dry glass vial. Do not add the solid directly into the NMR tube.[8]

  • Solvent Addition: Add the appropriate volume of deuterated solvent to the vial. For a standard 5 mm NMR tube, approximately 0.6-0.7 mL of solvent is required to achieve a filling height of 4-5 cm.[5][8]

  • Dissolution: Ensure the sample is completely dissolved. Gentle vortexing or warming can be used to aid dissolution. A homogenous solution is essential for acquiring high-resolution spectra.[5]

  • Filtration: To remove any particulate matter, filter the solution into the NMR tube using a Pasteur pipette containing a small plug of cotton or glass wool. Suspended solids can degrade spectral quality by distorting magnetic field homogeneity.[6][8]

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, high-quality NMR tube. Avoid chipping the top of the tube.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Parafilm can be used to seal the cap if necessary.[8]

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C NMR)

One-dimensional NMR is the foundational experiment for structural characterization.

  • ¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For small molecules, a spectrum can often be acquired in a few minutes.[5]

  • ¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times (20-60 minutes or more) are typically required compared to ¹H NMR.[5][6]

Typical Acquisition Parameters (on a 400 MHz Spectrometer):

  • Instrument: Bruker DPX-400 Spectrometer (or equivalent)

  • Solvent: CDCl₃ or DMSO-d₆

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans (NS): 16-64

    • Relaxation Delay (D1): 1.0 - 2.0 seconds

    • Spectral Width (SW): ~20 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans (NS): 1024 or more

    • Relaxation Delay (D1): 2.0 seconds

    • Spectral Width (SW): ~240 ppm

Protocol 3: 2D NMR for Structural Elucidation

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (³JHH coupling). This helps establish proton-proton connectivity within spin systems.[9][10]

  • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons they are directly attached to (¹JCH coupling). This is essential for assigning protonated carbons.[10][11]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). This is key for connecting different spin systems and identifying quaternary (non-protonated) carbons.[9][10]

Typical Acquisition Parameters:

  • COSY: Standard gradient-selected COSY (gCOSY) experiment.

  • HSQC: Phase-sensitive gradient-selected HSQC.

  • HMBC: Gradient-selected HMBC, optimized for a long-range coupling constant of ~8 Hz.

Protocol 4: Quantitative NMR (qNMR)

qNMR is a powerful technique for determining the purity of a sample or the concentration of an analyte without the need for identical reference standards.[12][13] It relies on the principle that the integrated signal area is directly proportional to the number of nuclei contributing to that signal.

Procedure Outline:

  • Sample Preparation: Accurately weigh both the this compound sample and a certified internal standard into a vial. Dissolve in a deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum ensuring full relaxation of all signals. This typically requires a longer relaxation delay (D1) of 5 times the longest T1 relaxation time.

  • Data Processing: Carefully phase and baseline the spectrum.

  • Integration: Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: Use the ratio of the integrals, the number of protons for each signal, and the known weights and molar masses to calculate the purity or concentration of the this compound.

Data Presentation and Interpretation

The structural elucidation of a novel this compound derivative is achieved by systematically interpreting the data from the suite of NMR experiments.

Logical_Relationship cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies spin systems HSQC HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC Correlates protons to... C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC ...carbons HMBC HMBC (Long-Range ¹H-¹³C Bonds) COSY->HMBC Connects spin systems via quaternary carbons HSQC->HMBC Assigns protonated carbons Structure Final Structure Elucidation HMBC->Structure Confirms Full Connectivity

The table below summarizes typical chemical shift ranges observed for this compound-related structures. Specific values will vary based on substitution patterns.

Table 1: Typical NMR Chemical Shift (δ) Ranges for this compound Derivatives

NucleusFunctional GroupTypical Chemical Shift (ppm)Notes
¹HAromatic Protons6.90 - 8.10Chemical shifts are highly dependent on the electronic effects of substituents on the benzene (B151609) rings. [14]
¹HCH within Oxazepine Ring8.40 - 8.70This region can be distinctive for the heterocyclic core. [14]
¹³CAromatic Carbons110 - 150Includes both protonated and quaternary aromatic carbons.
¹³CC=O (Amide/Carbonyl)160 - 170If present in the structure. [14]
¹³CC=N (Imine)155 - 168If an imine functionality is present within the seven-membered ring. [14]

Visualizations

Experimental Workflow

The overall process from receiving a sample to its final characterization can be visualized as a clear workflow.

Experimental_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Reporting Sample This compound Sample Prep Protocol 1: Sample Preparation (Dissolution & Filtration) Sample->Prep NMR_1D Protocol 2: Acquire 1D NMR (¹H, ¹³C) Prep->NMR_1D NMR_qNMR Protocol 4: Acquire qNMR (If required) Prep->NMR_qNMR NMR_2D Protocol 3: Acquire 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Processing Data Processing (FT, Phasing, Baseline) NMR_1D->Processing NMR_2D->Processing Quant Purity/Assay Calculation NMR_qNMR->Quant Analysis Spectral Analysis & Structure Assembly Processing->Analysis Report Final Report: Structure & Purity Analysis->Report Quant->Report

Caption: Experimental workflow for this compound characterization by NMR.

Representative Signaling Pathway

Dibenzoxazepines are structurally related to benzodiazepines and may interact with similar biological targets, such as GABA-A receptors, or act as antagonists at other receptors like the mineralocorticoid receptor. The diagram below illustrates a generalized mechanism where a this compound derivative modulates receptor activity, leading to a change in cellular signaling.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Membrane Receptor (e.g., GPCR, Ion Channel) Effector Effector Protein (e.g., Adenylyl Cyclase) Receptor->Effector Activates / Inhibits Drug This compound Derivative Drug->Receptor Binds & Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Generates Kinase Protein Kinase Cascade SecondMessenger->Kinase Activates Response Cellular Response (e.g., Gene Expression, Ion Flow) Kinase->Response Leads to

Caption: Generalized signaling pathway for a receptor-active this compound.

References

Application Note: Quantitative Analysis of Dibenzoxazepine Compounds in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzoxazepines are a class of tricyclic compounds that form the structural core of several key pharmaceuticals. Notably, this class includes the atypical antipsychotic loxapine (B1675254) and its active metabolite, the antidepressant amoxapine (B1665473). Therapeutic drug monitoring and pharmacokinetic studies of these compounds are crucial for optimizing treatment regimens, ensuring patient safety, and advancing drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of dibenzoxazepines due to its high sensitivity, specificity, and throughput.[1] This application note provides a detailed protocol for the simultaneous quantification of loxapine, amoxapine, and their major metabolites in human plasma.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the analysis of key dibenzoxazepine compounds and their metabolites in human plasma.

Table 1: Linearity and Sensitivity of the LC-MS/MS Method

AnalyteLinear Range (ng/mL)Lower Limit of Quantitation (LLOQ) (ng/mL)
Loxapine0.0500 - 50.00.0500
Amoxapine0.0500 - 50.00.0500
8-Hydroxyloxapine0.0500 - 50.00.0500
7-Hydroxyloxapine (B195982)0.0500 - 50.00.0500
Loxapine N-oxide0.100 - 25.00.100

Data compiled from multiple validated methods.[1][2]

Table 2: Accuracy and Precision for Loxapine and its Metabolites

AnalyteQC LevelConcentration (ng/mL)Accuracy (%)Precision (%CV)
Loxapine LLOQ0.050086.4 - 109.30.0 - 13.8
Low0.15095.3 - 104.03.5 - 8.7
Mid20.098.5 - 102.52.0 - 5.5
High40.097.8 - 101.81.8 - 4.3
Amoxapine LLOQ0.050088.6 - 107.42.4 - 11.9
Low0.15096.7 - 104.72.9 - 7.1
Mid20.099.0 - 103.52.5 - 4.5
High40.098.3 - 102.32.3 - 3.8
8-Hydroxyloxapine LLOQ0.050089.2 - 106.83.1 - 10.5
Low0.15097.3 - 105.33.3 - 6.5
Mid20.099.5 - 104.02.0 - 4.0
High40.098.8 - 102.81.8 - 3.3

Accuracy and precision data are presented as ranges observed across multiple validation runs.[1][2]

Experimental Protocols

This section details the materials and methods for the quantitative analysis of this compound compounds from human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of loxapine, amoxapine, and hydroxylated metabolites.

Materials:

  • Human plasma (K2EDTA)

  • Internal Standard (IS) working solution (e.g., deuterated analogs of analytes)

  • Phosphoric acid, 4% (v/v) in water

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Ammonium (B1175870) hydroxide (B78521), 5% in 5% (v/v) Methanol in water

  • Cation-exchange SPE cartridges

Procedure:

  • Thaw plasma samples at room temperature.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Add 100 µL of 4% phosphoric acid and vortex to mix.

  • Condition SPE Cartridge: Sequentially wash with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash Cartridge:

    • Wash with 1 mL of water.

    • Wash with 1 mL of methanol.

  • Dry the cartridge thoroughly under vacuum or positive pressure.

  • Elute Analytes: Elute the analytes with 1 mL of 5% ammonium hydroxide in 5% (v/v) methanol in water.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (see LC conditions below).

Liquid Chromatography (LC) Conditions
  • LC System: Agilent 1290 Infinity LC or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 10% B

    • 8.0 min: 10% B

Mass Spectrometry (MS) Conditions
  • MS System: Agilent 6460 Triple Quadrupole MS or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Gas Temperature: 325°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

  • Capillary Voltage: 4000 V

Table 3: Selected Reaction Monitoring (SRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Loxapine328.1255.125
Amoxapine314.1245.128
8-Hydroxyloxapine344.1271.125
7-Hydroxyloxapine344.1271.125
Loxapine-d8 (IS)336.2263.225

Visualizations

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for a representative this compound compound.

G LC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS Pretreat Acidify (4% H3PO4) IS->Pretreat Load Load Sample Pretreat->Load Condition Condition Cartridge (MeOH & H2O) Condition->Load Wash Wash (H2O & MeOH) Load->Wash Elute Elute (5% NH4OH in 5% MeOH) Wash->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Quant Quantification Inject->Quant Report Generate Report Quant->Report

LC-MS/MS Workflow for this compound Analysis

G Proposed ESI-MS/MS Fragmentation of Amoxapine cluster_parent Precursor Ion cluster_fragment Product Ion cluster_loss Neutral Loss parent Amoxapine [M+H]+ m/z 314.1 fragment m/z 245.1 parent->fragment CID loss Loss of C3H6N2 (Piperazine ring fragment) -69 Da parent->loss loss->fragment

Proposed ESI-MS/MS Fragmentation of Amoxapine

Discussion

The presented LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of loxapine, amoxapine, and their key metabolites in human plasma. The sample preparation using solid-phase extraction effectively removes matrix interferences, leading to high recovery and minimal ion suppression.[1] The chromatographic conditions achieve baseline separation of the analytes, including the structural isomers 7-hydroxyloxapine and 8-hydroxyloxapine, within a short run time.

The fragmentation of amoxapine (precursor ion m/z 314.1) is proposed to occur via cleavage of the piperazine (B1678402) ring, leading to the formation of a stable product ion at m/z 245.1.[1] This transition is highly specific and allows for confident quantification in a complex biological matrix. Similar fragmentation patterns are observed for loxapine and its hydroxylated metabolites, typically involving the loss of the substituted piperazine moiety.

This validated method is suitable for a range of applications, including therapeutic drug monitoring, pharmacokinetic and pharmacodynamic (PK/PD) studies, and clinical trials in the development of new this compound-based therapies. The high sensitivity of the assay, with an LLOQ of 0.0500 ng/mL for the primary analytes, allows for the accurate determination of drug concentrations even at the trough of the dosing interval.

References

Application Notes and Protocols for Bioassay Development in Dibenzoxazepine Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dibenzoxazepine scaffold is a "privileged structure" in medicinal chemistry, forming the core of several clinically significant therapeutic agents.[1] These compounds, most notably atypical antipsychotics like loxapine (B1675254) and clozapine, are widely used in treating psychiatric disorders such as schizophrenia and bipolar disorder.[2][3] The pharmacological effects of this compound derivatives are largely attributed to their interactions with various G-protein coupled receptors (GPCRs), particularly dopamine (B1211576) and serotonin (B10506) receptors.[4] Consequently, the development of robust and reliable bioassays is crucial for screening new this compound derivatives, characterizing their activity, and guiding drug development efforts.

This document provides detailed application notes and protocols for two primary types of bioassays for screening this compound activity: a radioligand receptor binding assay to determine binding affinity and a cell-based calcium mobilization assay to assess functional activity.

Core Signaling Pathways for this compound Activity

Dibenzoxazepines exert their therapeutic effects by modulating multiple neurotransmitter systems. The two primary targets are the dopamine D2 receptor (D2R) and the serotonin 2A receptor (5-HT2A). Loxapine, for instance, acts as an antagonist at both D2 and 5-HT2A receptors.[4] Understanding these signaling pathways is fundamental to interpreting bioassay results.

Dopamine D2 Receptor (Gi-coupled) Signaling Pathway

Antagonism of D2 receptors in the mesolimbic pathway is a key mechanism for the antipsychotic effects of dibenzoxazepines.[4] The D2 receptor is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G_protein_signaling D2R Dopamine D2 Receptor G_protein Gi/o D2R->G_protein AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Conversion G_protein->AC Inhibition Dopamine Dopamine (Agonist) Dopamine->D2R Binds This compound This compound (Antagonist) This compound->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA

Dopamine D2 receptor (Gi-coupled) signaling pathway.

Serotonin 5-HT2A Receptor (Gq-coupled) Signaling Pathway

Antagonism at the 5-HT2A receptor is thought to contribute to the efficacy of atypical antipsychotics against the negative symptoms of schizophrenia.[4] The 5-HT2A receptor is coupled to a Gq protein. Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

Gq_signaling SHT2A Serotonin 5-HT2A Receptor G_protein Gq/11 SHT2A->G_protein Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleavage G_protein->PLC Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Serotonin Serotonin (Agonist) Serotonin->SHT2A Binds This compound This compound (Antagonist) This compound->SHT2A Blocks ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release ↑ Intracellular Ca²⁺ ER->Ca_release

Serotonin 5-HT2A receptor (Gq-coupled) signaling pathway.

Data Presentation: Receptor Binding Affinities

The therapeutic and side-effect profiles of dibenzoxazepines are determined by their binding affinities for various neurotransmitter receptors.[1] A lower equilibrium dissociation constant (Ki) value indicates a higher binding affinity.

Receptor Loxapine (Ki, nM) Clozapine (Ki, nM)
Dopamine D12185
Dopamine D211125
Dopamine D3207
Dopamine D49.19
Serotonin 5-HT1A2,700235
Serotonin 5-HT2A6.75
Serotonin 5-HT2C1311
Serotonin 5-HT31,400118
Serotonin 5-HT6606
Serotonin 5-HT71024
Adrenergic α1117
Adrenergic α22113
Histamine H121
Muscarinic M1292

Table adapted from literature data.[1]

Experimental Protocols

Protocol 1: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test this compound compound for a target receptor, such as the dopamine D2 receptor. The assay measures the ability of the unlabeled test compound to displace a specific radioligand from the receptor.[1][5]

Workflow for Filtration-Based Radioligand Binding Assay

workflow_binding_assay cluster_prep Preparation cluster_exec Execution cluster_acq Acquisition & Analysis prep 1. Preparation exec 2. Assay Execution acq 3. Data Acquisition & Analysis mem_prep Membrane Preparation (e.g., from HEK293-D2 cells) incubation Incubation (Membranes + Radioligand + Competitor) mem_prep->incubation reagent_prep Reagent Preparation (Buffers, Radioligand, Test Compound) reagent_prep->incubation filtration Rapid Filtration (Separates Bound from Free Ligand) incubation->filtration washing Filter Washing (Remove Non-specifically Bound Ligand) filtration->washing counting Scintillation Counting (Quantify Bound Radioactivity) washing->counting analysis Data Analysis (Calculate IC50 and Ki values) counting->analysis

Workflow for a filtration-based radioligand binding assay.

Materials and Reagents

  • Cells: HEK293 cells stably expressing the human dopamine D2 receptor (HEK293-D2).[1]

  • Radioligand: [3H]-spiperone (specific activity ~80-100 Ci/mmol).[1]

  • Non-specific Binding Control: Haloperidol (B65202) (10 µM).[1]

  • Test Compounds: this compound derivatives at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.[1]

  • Equipment: 96-well microplates, cell harvester, glass fiber filters, scintillation counter, and scintillation fluid.[1]

Methodology

  • Membrane Preparation:

    • Culture HEK293-D2 cells to confluency.[1]

    • Harvest the cells and homogenize them in ice-cold assay buffer.[1]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.[1]

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[1]

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).[1]

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • 50 µL of test compound at various concentrations (or assay buffer for total binding, or 10 µM haloperidol for non-specific binding).[1]

      • 50 µL of [3H]-spiperone (final concentration ~0.2-0.5 nM).[1]

      • 50 µL of the membrane preparation (final protein concentration ~10-20 µ g/well ).[1]

    • Incubate the plate at 25°C for 90 minutes with gentle agitation.[1]

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[1]

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.[1]

    • Dry the filters and place them in scintillation vials with 5 mL of scintillation fluid.[1]

    • Quantify the radioactivity using a scintillation counter.[1]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.[1]

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.[1]

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.[1]

Protocol 2: Cell-Based Calcium Mobilization Assay

This protocol measures the functional activity of chlorinated dibenzoxazepines at the 5-HT2A receptor by quantifying intracellular calcium mobilization using the fluorescent dye Fura-2 AM.[1] This assay is suitable for identifying both agonists and antagonists.

Materials and Reagents

  • Cells: CHO-K1 cells stably expressing the human 5-HT2A receptor (CHO-K1-5HT2A).[1]

  • Fluorescent Dye: Fura-2 AM.[1]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compounds: this compound derivatives at various concentrations.

  • Agonist Control: Serotonin.

  • Equipment: 96-well black, clear-bottom plates; fluorescence plate reader with dual excitation (340 nm and 380 nm) and emission detection (510 nm) capabilities.[1]

Methodology

  • Cell Plating:

    • Seed CHO-K1-5HT2A cells into 96-well plates to achieve a confluent monolayer on the day of the assay.[1]

    • Incubate cells at 37°C in a humidified 5% CO2 atmosphere for 24 hours.[1]

  • Dye Loading:

    • Remove the culture medium and wash cells once with assay buffer.[1]

    • Add 100 µL of Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM in assay buffer) to each well.[1]

    • Incubate the plate at 37°C for 60 minutes in the dark.[1]

  • Calcium Mobilization Assay:

    • Wash the cells twice with assay buffer to remove extracellular dye.[1]

    • Add 100 µL of assay buffer to each well.[1]

    • To test for antagonist activity, add the test this compound compound and incubate for a predetermined time (e.g., 15-30 minutes).

    • Place the plate in the fluorescence plate reader and begin recording the fluorescence ratio (F340/F380).

    • After establishing a baseline reading, add a known concentration of an agonist like serotonin to stimulate the receptor.

    • Continue recording the fluorescence ratio to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in the fluorescence ratio (F340/F380) before and after agonist addition.

    • For antagonist screening, plot the agonist response against the logarithm of the antagonist (this compound) concentration.

    • Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the maximum agonist response.

Conclusion

The bioassays outlined in these application notes provide a robust framework for the initial screening and characterization of novel this compound derivatives. Receptor binding assays are essential for determining the affinity and selectivity of compounds for their molecular targets, while functional cell-based assays offer critical insights into their biological activity and mechanism of action (agonist vs. antagonist).[6][7][8] By employing these detailed protocols, researchers can effectively advance the discovery and development of new therapeutics based on the this compound scaffold.

References

Application Note: Characterizing Dibenzoxazepine-Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibenzoxazepines, such as clozapine (B1669256) and loxapine, are a class of atypical antipsychotic agents known for their complex pharmacological profiles, interacting with a broad range of neurotransmitter receptors.[1] Understanding the binding affinity of these compounds for various targets, particularly dopamine (B1211576) and serotonin (B10506) receptors, is crucial for elucidating their mechanisms of action, predicting therapeutic efficacy, and identifying potential side effects.[1][2][3] Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a specific receptor, providing robust and sensitive data in the form of inhibition constants (Ki).[1][4]

This document provides a detailed protocol for conducting competitive radioligand binding assays to characterize the interaction of dibenzoxazepine derivatives with key G-protein coupled receptors (GPCRs).

Principle of Competitive Radioligand Binding Assays

Competitive binding assays measure the affinity of an unlabeled test compound (the "competitor," e.g., a this compound) for a receptor by quantifying its ability to displace a radiolabeled ligand ("radioligand") that has a known high affinity and specificity for that receptor. The assay is performed by incubating a fixed concentration of the radioligand and receptor source with varying concentrations of the unlabeled test compound.[4]

The key measurements are:

  • Total Binding (TB): The total amount of radioligand bound in the absence of a competing compound. This includes both specific binding to the receptor and non-specific binding to other components.[5]

  • Non-specific Binding (NSB): The binding of the radioligand to non-receptor components like filters, lipids, or other proteins.[6] It is determined by measuring radioligand binding in the presence of a saturating concentration of an unlabeled drug that completely blocks the radioligand from binding to the target receptor.[6][7]

  • Specific Binding (SB): The binding of the radioligand specifically to the receptor of interest. It is calculated by subtracting non-specific binding from total binding (SB = TB - NSB).[1][5]

As the concentration of the this compound competitor increases, it displaces more of the radioligand from the receptor, reducing the measured radioactivity. The data is plotted to determine the IC50, which is the concentration of the competitor that displaces 50% of the specific binding of the radioligand.[5] The IC50 value is then converted to the inhibition constant (Ki), which represents the affinity of the unlabeled drug for the receptor, using the Cheng-Prusoff equation.[8][9]

cluster_0 Binding Components TB Total Binding (TB) (Specific + Non-specific) SB Specific Binding (SB) (Receptor-specific) TB->SB - NSB Non-specific Binding (NSB) (Measured with excess unlabeled ligand) NSB->SB =

Figure 1. Logical relationship for determining specific binding.

Data Presentation: Binding Affinities of Dibenzoxazepines

The binding profiles of dibenzoxazepines are complex, showing affinity for multiple dopamine and serotonin receptor subtypes. The following tables summarize the binding affinities (Ki, in nM) of two representative dibenzoxazepines, Clozapine and Loxapine. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of Clozapine for Various Human Receptors

Receptor Radioligand Ki (nM)
Dopamine D₂ [³H]raclopride 75[1][10]
Dopamine D₄ [³H]spiperone 9.1[1]
Serotonin 5-HT₂ₐ [³H]ketanserin ~5-10

| Muscarinic M₁ | [³H]pirenzepine | 9.5[1][10] |

Table 2: Binding Affinity (Kb, nM) of Loxapine for Various Receptors

Receptor Ki (nM)
Dopamine D₂ <2[3]
Dopamine D₁ 12-29[3]
Dopamine D₄ 12-29[3]
Serotonin 5-HT₂ₐ <2[3]

| Serotonin 5-HT₂c | 12-29[3] |

Experimental Protocols

This protocol outlines a standard filtration-based competitive radioligand binding assay using a 96-well format.[11][12]

Materials and Reagents
  • Receptor Source: Frozen tissue (e.g., rat striatum) or cell pellets from cultures expressing the target receptor.[1][11]

  • Buffers:

    • Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, protease inhibitor cocktail.[11]

    • Assay Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl.

  • Radioligand: High-affinity radioligand specific for the target receptor (e.g., [³H]raclopride for D₂ receptors), diluted in Assay Binding Buffer.[1] The concentration is typically at or below its Kd value.[5]

  • Test Compounds: this compound derivatives dissolved and serially diluted in Assay Binding Buffer.

  • NSB Agent: A high concentration (typically 100x the Kd of the radioligand) of an unlabeled drug known to saturate the target receptor (e.g., 10 µM Haloperidol for D₂ receptors).[6][8]

  • Equipment: 96-well filter plates (e.g., GF/C), cell harvester/vacuum filtration manifold, scintillation counter, scintillation cocktail.[1][11]

Membrane Preparation
  • Thaw the tissue or cell pellet on ice.

  • Homogenize the material in ~20 volumes of ice-cold Lysis Buffer.[1][11]

  • Centrifuge the homogenate at 1,000 x g for 3 minutes to remove nuclei and large debris.[1][11]

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10-20 minutes at 4°C to pellet the membranes.[1][11]

  • Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation.[11]

  • Resuspend the final pellet in Assay Binding Buffer (optionally with 10% sucrose (B13894) for long-term storage at -80°C).[1][11]

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).[11]

Assay Procedure

prep 1. Prepare Reagents (Membranes, Radioligand, Test Compounds) plate 2. Plate Setup (96-well) Add Membranes, Buffer/NSB/Competitor prep->plate add_radio 3. Add Radioligand Initiate binding reaction plate->add_radio incubate 4. Incubate (e.g., 60 min at 30°C) to reach equilibrium add_radio->incubate filtrate 5. Terminate & Filter Rapid vacuum filtration to separate bound/free incubate->filtrate wash 6. Wash Filters (e.g., 4x with ice-cold wash buffer) filtrate->wash dry 7. Dry & Add Scintillant Dry filters, add scintillation cocktail wash->dry count 8. Count Radioactivity Use scintillation counter (CPM) dry->count analyze 9. Data Analysis Calculate IC50 and Ki count->analyze cluster_0 Cell Membrane D2R Dopamine D₂ Receptor G_protein Gαi/o Gβγ D2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine or Agonist Dopamine->D2R Binds ATP ATP ATP->AC Response Decreased Cellular Response (e.g., Reduced PKA activity) cAMP->Response Leads to cluster_0 Cell Membrane SHT2A Serotonin 5-HT₂ₐ Receptor G_protein Gαq/11 Gβγ SHT2A->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG PIP2 PIP₂ Serotonin Serotonin or Agonist Serotonin->SHT2A Binds Ca ↑ Ca²⁺ release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., neuronal excitation) Ca->Response PKC->Response

References

Application Notes and Protocols for In Vitro Efficacy Testing of Dibenzoxazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various in vitro models for assessing the efficacy of dibenzoxazepine compounds, such as clozapine (B1669256) and olanzapine (B1677200). Detailed protocols for key assays are provided to facilitate experimental design and execution in the fields of neuropsychiatric drug discovery and development.

Introduction to this compound Efficacy Testing

Dibenzoxazepines are a class of atypical antipsychotic drugs that exhibit a complex pharmacology, primarily targeting dopamine (B1211576) and serotonin (B10506) receptors. Their efficacy is attributed to a unique binding profile and functional activity at these receptors, which modulates downstream signaling pathways implicated in the pathophysiology of psychiatric disorders like schizophrenia. In vitro models are indispensable tools for characterizing the pharmacological properties of these compounds, enabling the determination of binding affinities, functional potencies, and effects on neuronal activity in a controlled environment.

In Vitro Models for this compound Efficacy

A range of in vitro models, from simple cell lines to complex 3D organoids, can be employed to investigate the efficacy of dibenzoxazepines. The choice of model depends on the specific research question, throughput requirements, and desired level of physiological relevance.

Recombinant Cell Lines

Cell lines recombinantly expressing specific G protein-coupled receptors (GPCRs), such as dopamine D2 or serotonin 5-HT2A receptors, are widely used for initial screening and characterization of compound binding and functional activity. Commonly used cell lines include Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells.

Neuronal Cell Lines

Immortalized neuronal cell lines, such as the mouse hippocampal HT22 cells, provide a more neuron-like environment to study cellular mechanisms and cytotoxicity.[1] These cells are useful for investigating the effects of compounds on neuronal viability and signaling pathways.[1]

Primary Neuronal Cultures

Primary cultures of neurons, typically isolated from the cortex or hippocampus of embryonic or neonatal rodents, offer a more physiologically relevant model system.[2][3] These cultures form synaptic connections and exhibit spontaneous electrical activity, allowing for the study of compound effects on neuronal function and network activity.[3]

Human Induced Pluripotent Stem Cell (hiPSC)-Derived Neurons

The advent of hiPSC technology allows for the generation of human neurons from patient-derived cells, providing a powerful platform for disease modeling and drug screening in a human genetic context.[4][5] These models are particularly valuable for studying psychiatric disorders with a strong genetic component.[4][6]

Brain Organoids

Three-dimensional (3D) brain organoids are self-organizing structures derived from pluripotent stem cells that recapitulate key aspects of human brain development and organization.[7][8] These complex models contain various neural cell types and can be used to study the effects of compounds on neurodevelopmental processes and neuronal network function in a more tissue-like context.[7][9]

Quantitative Efficacy Data of Dibenzoxazepines

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50/EC50) of clozapine and olanzapine at key dopamine and serotonin receptors.

Table 1: Clozapine In Vitro Efficacy Data

ReceptorAssay TypeCell Line/SystemRadioligandKi (nM)Reference
Dopamine D2Receptor BindingHuman D2L receptor-expressing CHO cells[3H]-Spiperone135[10]
Dopamine D2Receptor BindingNot Specified[3H]raclopride75[11]
Dopamine D2Receptor BindingNot Specified[3H]nemonapride385[11]
Serotonin 5-HT2AReceptor BindingNot Specified[3H]ketanserin4[11]
5-HT1AFunctional Assay (Antagonist)CHO-5-HT1A cells-IC50: No antagonism[12]

Table 2: Olanzapine In Vitro Efficacy Data

ReceptorAssay TypeCell Line/SystemRadioligandKi (nM) / IC50 (nM) / KB (nM)Reference
Dopamine D1Functional Assay (Antagonist)Rat retina-Ki: 69[6]
Dopamine D2Receptor BindingHuman D2L receptor-expressing CHO cells[3H]-Spiperone12.8[10]
Serotonin 5-HT2AFunctional Assay (Antagonist)5-HT2A transfected cells-IC50: 30-40[6]
Serotonin 5-HT2BFunctional Assay (Antagonist)5-HT2B transfected cells-IC50: 30-40[6]
Serotonin 5-HT2CFunctional Assay (Antagonist)5-HT2C transfected cells-Ki: 15[6]
Muscarinic M1Functional Assay (Antagonist)M1 transfected cells-Ki: 70[6]
Muscarinic M4Functional Assay (Antagonist)M4 transfected cells-Ki: 350[6]
Alpha 1-AdrenergicFunctional Assay (Antagonist)Isolated tissue-KB: 9[6]
Histamine (B1213489) H1Functional Assay (Antagonist)Isolated tissue-KB: 19[6]
hM4D(Gi) DREADDFunctional Assay (Agonist)Not Specified-EC50: 5 ± 2[13][14]

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor.

Workflow for Radioligand Binding Assay

G receptor Receptor Source (e.g., cell membranes) incubation Incubate with Radioligand and Test Compound receptor->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration counting Quantify Radioactivity filtration->counting analysis Calculate IC50 and Ki counting->analysis

Caption: Workflow of a competitive radioligand binding assay.

Materials:

  • Receptor source: Membranes from cells expressing the target receptor (e.g., CHO or HEK293 cells) or homogenized brain tissue.[15]

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]spiperone for D2 receptors).[15]

  • Test compound: this compound of interest.

  • Assay buffer.

  • Wash buffer.

  • Glass fiber filters.

  • Scintillation fluid.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare membrane fractions from the receptor source according to standard protocols.[16]

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate to allow the binding to reach equilibrium.[15]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.[15]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[16]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[15]

cAMP Second Messenger Assay

This protocol measures the effect of a test compound on the intracellular levels of cyclic AMP (cAMP), a key second messenger in GPCR signaling.

Workflow for cAMP Assay

G cells Plate Cells Expressing Target GPCR stimulation Stimulate with Agonist/Forskolin (B1673556) and Test Compound cells->stimulation lysis Lyse Cells to Release Intracellular cAMP stimulation->lysis detection Detect cAMP Levels (e.g., HTRF, ELISA) lysis->detection analysis Determine EC50/IC50 detection->analysis

Caption: General workflow for a cell-based cAMP assay.

Materials:

  • Cells stably expressing the GPCR of interest (e.g., D2 or 5-HT2A receptors).

  • Cell culture medium and reagents.

  • Test compound (this compound).

  • Agonist or forskolin (for stimulating adenylyl cyclase).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • 96-well or 384-well plates.

  • Plate reader.

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and culture until they reach the desired confluency.

  • Compound Addition: Add varying concentrations of the test compound to the wells. For antagonist assays, pre-incubate with the test compound before adding a fixed concentration of agonist.[17]

  • Stimulation: For Gi-coupled receptors (like D2), stimulate the cells with forskolin to increase basal cAMP levels. For Gs-coupled receptors, stimulate with a known agonist.

  • Incubation: Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.[17]

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.[17]

  • Data Analysis: Plot the cAMP levels against the log of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Primary Hippocampal Neuron Culture

This protocol outlines the basic steps for establishing primary hippocampal neuron cultures for drug testing.

Procedure:

  • Plate Coating: Coat culture plates with an appropriate substrate, such as Poly-D-Lysine, to promote neuronal attachment and growth.[18]

  • Dissection: Dissect hippocampi from embryonic or neonatal rat or mouse brains under sterile conditions.[19]

  • Dissociation: Dissociate the hippocampal tissue into a single-cell suspension using enzymatic digestion (e.g., with papain or trypsin) followed by mechanical trituration.[19][20]

  • Cell Plating: Plate the dissociated neurons onto the coated culture plates at a desired density in a suitable neuronal culture medium.[20]

  • Culture Maintenance: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2. Perform partial media changes every 2-3 days to provide fresh nutrients.[18]

  • Drug Treatment: Once the neurons have matured and formed synaptic connections (typically after 7-14 days in vitro), they can be treated with this compound compounds for subsequent analysis.

In Vitro Electrophysiology

In vitro electrophysiology techniques, such as patch-clamp and multi-electrode array (MEA), are used to measure the effects of dibenzoxazepines on neuronal electrical activity.[6][21]

Workflow for MEA Experiment

G culture Culture Neurons on MEA Plate baseline Record Baseline Network Activity culture->baseline treatment Apply this compound Compound baseline->treatment recording Record Post-Treatment Network Activity treatment->recording analysis Analyze Changes in Spike Rate, Bursting, and Connectivity recording->analysis

Caption: Experimental workflow for a multi-electrode array (MEA) study.

Whole-Cell Patch-Clamp: This technique allows for the recording of electrical currents from a single neuron.[22]

  • Procedure: A glass micropipette filled with an internal solution is sealed onto the membrane of a neuron. The membrane patch is then ruptured to gain electrical access to the cell's interior. The effects of applying a this compound on ion channel currents, membrane potential, and action potential firing can then be measured.[22][23]

Multi-Electrode Array (MEA): MEAs consist of a grid of electrodes embedded in the culture surface, allowing for the non-invasive, simultaneous recording of electrical activity from a population of neurons over time.[21]

  • Procedure: Neurons are cultured on the MEA plate. Baseline network activity, including spike rates, bursting patterns, and network synchrony, is recorded. The this compound is then added to the culture, and subsequent changes in network activity are recorded and analyzed.[3]

Signaling Pathways

Dibenzoxazepines exert their effects by modulating key signaling pathways downstream of dopamine and serotonin receptors.

Dopamine D2 Receptor Signaling Pathway

G Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates downstream Downstream Cellular Effects PKA->downstream

Caption: Simplified Dopamine D2 receptor signaling cascade.

Dopamine D2 receptors are Gαi/o-coupled GPCRs. Activation of the D2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and subsequent downstream effects.

Serotonin 5-HT2A Receptor Signaling Pathway

G Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq Gq Protein HT2AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: Simplified Serotonin 5-HT2A receptor signaling cascade.

Serotonin 5-HT2A receptors are coupled to Gαq/11 proteins.[24] Agonist binding to the 5-HT2A receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[24] This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).[24]

Conclusion

The in vitro models and assays described in these application notes provide a robust framework for evaluating the efficacy of this compound compounds. By systematically characterizing their binding affinities, functional potencies, and effects on neuronal function, researchers can gain valuable insights into their mechanisms of action and advance the development of novel therapeutics for psychiatric disorders.

References

Application Notes and Protocols for Studying Dibenzoxazepine Pharmacology in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models in the pharmacological study of dibenzoxazepines, a class of atypical antipsychotic drugs. The information presented herein is intended to guide the design and execution of preclinical studies to evaluate the efficacy and side-effect profiles of these compounds.

Introduction to Dibenzoxazepines and Animal Models

Dibenzoxazepines, such as clozapine (B1669256), olanzapine (B1677200), and loxapine, are a cornerstone in the treatment of schizophrenia and other psychotic disorders. Their complex pharmacology, characterized by interactions with a wide range of neurotransmitter receptors, necessitates the use of robust animal models to elucidate their mechanisms of action and predict clinical outcomes. Rodent models, primarily mice and rats, are extensively used to study both the therapeutic effects and the adverse side effects of these drugs.

Data Presentation: Quantitative Pharmacology of Dibenzoxazepines

The following tables summarize the receptor binding affinities and behavioral dose-responses of key dibenzoxazepine compounds.

Table 1: Receptor Binding Affinities (Ki, nM) of Dibenzoxazepines
ReceptorClozapineOlanzapineLoxapine
Dopamine (B1211576) D1High AffinityHigh AffinityIntermediate Affinity
Dopamine D2125 nM[1]11 nM[1]<2 nM[2]
Dopamine D3-->1 µM[2]
Dopamine D4High AffinityHigh AffinityHigh Affinity
Serotonin 5-HT1A-->1 µM[2]
Serotonin 5-HT2AHigh Affinity[3]High Affinity<2 nM[2]
Serotonin 5-HT2CHigh AffinityHigh Affinity12-29 nM[2]
Muscarinic M1-M5High AffinityHigh Affinity-
α1-AdrenergicHigh AffinityHigh Affinity-
α2-AdrenergicLower AffinityLower Affinity-
Histamine H1High AffinityHigh Affinity-
Table 2: Dose-Dependent Behavioral Effects of Dibenzoxazepines in Rodents
Behavioral AssayAnimal ModelCompoundDose Range (mg/kg)Observed Effect
Locomotor ActivityMiceClozapine0.4 - 3.6Dose-dependent decrease in spontaneous motor activity.[4]
Locomotor ActivityMiceClozapine3.0 - 5.0Significant inhibition of horizontal activity and stereotypy.[5]
Prepulse InhibitionRatsOlanzapine5.0Reversal of MK-801-induced disruption of prepulse inhibition.[6]
Prepulse InhibitionRatsClozapine5.0 - 10.0Restoration of MK-801-induced deficits in prepulse inhibition.[7]
Conditioned AvoidanceRatsOlanzapine1.0Disruption of conditioned avoidance responding.[8]

Experimental Protocols

Detailed methodologies for key in vivo assays are provided below.

Amphetamine-Induced Hyperlocomotion

This model is used to assess the potential antipsychotic activity of a compound by measuring its ability to reverse the hyperlocomotor effects of amphetamine, a psychostimulant that increases dopamine release.

Materials:

  • Rodents (rats or mice)

  • Test compound (this compound)

  • d-Amphetamine sulfate

  • Vehicle for test compound and amphetamine (e.g., saline)

  • Locomotor activity chambers equipped with infrared beams

Procedure:

  • Habituate the animals to the locomotor activity chambers for a set period (e.g., 30-60 minutes) for 2-3 days prior to the test day.

  • On the test day, administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

  • After a specified pretreatment time (e.g., 30-60 minutes), administer d-amphetamine (typically 0.5-2.5 mg/kg for rats) or vehicle.[9]

  • Immediately place the animals back into the locomotor activity chambers.

  • Record locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 60-90 minutes).[10]

  • Analyze the data to determine if the test compound significantly attenuates amphetamine-induced hyperlocomotion compared to the vehicle-treated group.

Conditioned Avoidance Response (CAR)

The CAR test is a highly predictive model for antipsychotic efficacy. It assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.[11]

Materials:

  • Rats

  • Shuttle box apparatus with a grid floor capable of delivering a mild footshock, a conditioned stimulus (CS) provider (e.g., a buzzer or light), and a mechanism to move between compartments.

  • Test compound (this compound)

  • Vehicle

Procedure:

  • Training Phase:

    • Place a rat in one compartment of the shuttle box.

    • Present the conditioned stimulus (CS), such as a tone, for a short duration (e.g., 10 seconds).[12]

    • If the rat moves to the other compartment during the CS presentation, this is recorded as an avoidance response, and the trial ends.

    • If the rat does not move, deliver a mild, brief footshock (unconditioned stimulus, US) through the grid floor.

    • The rat can escape the shock by moving to the other compartment (escape response).

    • Repeat for a set number of trials per session over several days until a stable and high level of avoidance responding is achieved (e.g., ≥80% avoidance).

  • Testing Phase:

    • Administer the test compound or vehicle.

    • After the appropriate pretreatment time, place the rat in the shuttle box and begin the test session.

    • Record the number of avoidance responses and escape failures.

    • Effective antipsychotics will significantly decrease the number of avoidance responses without significantly increasing the number of escape failures.[11]

Oral Glucose Tolerance Test (OGTT)

This protocol is used to evaluate the metabolic side effects of dibenzoxazepines, specifically their impact on glucose metabolism.

Materials:

  • Rats

  • Test compound (this compound)

  • Vehicle

  • Glucose solution (e.g., 2 g/kg)

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, micro-centrifuge tubes)

Procedure:

  • Fast the rats overnight (approximately 12-16 hours) with free access to water.[13]

  • On the day of the test, record the baseline blood glucose level from a tail snip.

  • Administer the test compound or vehicle.

  • After the specified pretreatment time, administer the glucose solution orally via gavage.

  • Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[13]

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC).

  • An increase in the glucose AUC in the drug-treated group compared to the vehicle group indicates impaired glucose tolerance.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways affected by dibenzoxazepines and a typical experimental workflow.

Dibenzoxazepine_D2R_Signaling This compound This compound (e.g., Olanzapine) D2R Dopamine D2 Receptor This compound->D2R Antagonism Gi Gi D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Inhibits conversion of ATP to cAMP PKA PKA cAMP->PKA Akt Akt PKA->Akt GSK3b GSK3β Akt->GSK3b Inhibition

This compound action on the D2 receptor pathway.

Dibenzoxazepine_5HT2AR_Signaling This compound This compound (e.g., Clozapine) HT2AR 5-HT2A Receptor This compound->HT2AR Antagonism/Inverse Agonism Gq Gq HT2AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

This compound action on the 5-HT2A receptor pathway.

Experimental_Workflow cluster_preclinical Preclinical Evaluation Animal_Acclimation Animal Acclimation (e.g., Rats, 1 week) Drug_Administration Test Compound Administration (this compound or Vehicle) Animal_Acclimation->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., Locomotor Activity, CAR) Drug_Administration->Behavioral_Testing Metabolic_Assessment Metabolic Assessment (e.g., OGTT, Weight Monitoring) Drug_Administration->Metabolic_Assessment Data_Analysis Data Analysis and Interpretation Behavioral_Testing->Data_Analysis Metabolic_Assessment->Data_Analysis

A typical experimental workflow for in vivo studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dibenzoxazepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dibenzoxazepine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for forming the this compound core?

A1: The primary methods for synthesizing the this compound ring system include:

  • Ullmann Condensation: This classic method involves a copper-catalyzed reaction between an o-aminophenol derivative and an o-halobenzaldehyde or a related compound. It is a robust technique for forming the crucial diaryl ether bond.

  • Buchwald-Hartwig Amination: A modern and versatile approach that uses a palladium-catalyzed cross-coupling reaction to form the C-N bond in the final cyclization step. This method is known for its tolerance of various functional groups and often results in high yields.

  • Isocyanide-Based Multicomponent Reactions (I-MCRs): These reactions, such as the Ugi reaction, enable the rapid assembly of complex pyrrole-fused dibenzoxazepines in a one-pot synthesis. These are often conducted under mild and environmentally friendly conditions.[1]

  • Smiles Rearrangement: An intramolecular nucleophilic aromatic substitution reaction that can be used to form the this compound ring system. The success of this rearrangement is highly dependent on the electronic effects of the substituents on the aromatic rings.

Q2: How do I choose the best synthetic route for my target this compound?

A2: The selection of the synthetic route depends on several factors:

  • Desired Substitution Pattern: The nature and position of substituents on the final molecule will heavily influence the choice of starting materials and, consequently, the most suitable synthetic route.

  • Availability and Cost of Starting Materials: The accessibility and cost of the necessary precursors are critical considerations for both laboratory-scale synthesis and potential scale-up.

  • Reaction Robustness and Scalability: For drug development professionals, the reliability and ease of scaling up the reaction are paramount. Methods like the Ullmann condensation have a long history of industrial application.

  • Environmental Impact: Modern synthetic chemistry emphasizes the use of greener and more sustainable methods. Isocyanide-based multicomponent reactions are often favored for their one-pot nature and use of less hazardous reagents.

Q3: What are the key parameters to optimize for a successful this compound synthesis?

A3: Several factors critically influence the outcome of this compound synthesis:

  • Solvent: The choice of solvent can significantly impact reaction yield. For some isocyanide-based reactions, solvent-free conditions have been shown to dramatically increase yields.[1]

  • Temperature: Reaction temperature is a crucial parameter. In certain syntheses, increasing the temperature from ambient to 100°C can be the difference between no product and a high yield.[1]

  • Catalyst and Ligand System: For metal-catalyzed reactions like the Buchwald-Hartwig amination, the selection of the metal (e.g., palladium or copper), ligand, and base is critical for achieving high efficiency.

  • Substituent Effects: The electronic properties of substituents on the aromatic rings can influence reaction efficiency. Electron-withdrawing groups often lead to an increase in reaction efficiency, while electron-donating groups can decrease it.[1]

Troubleshooting Guides

Ullmann Condensation

Issue: Low or no yield of the desired this compound.

Possible Cause Troubleshooting Steps
Inadequate Copper Catalyst Activity Use freshly prepared, activated copper powder. Consider using a soluble copper(I) salt like CuI in combination with a ligand such as phenanthroline.
High Reaction Temperature Leading to Decomposition While Ullmann reactions often require high temperatures, excessive heat can lead to degradation of starting materials or products. Optimize the temperature by running small-scale experiments at different temperatures (e.g., 120-180°C).
Poor Solvent Choice High-boiling polar solvents like DMF, NMP, or nitrobenzene (B124822) are typically used. Ensure the solvent is anhydrous.
Presence of Oxygen Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst and starting materials.
Buchwald-Hartwig Amination

Issue: Low yield or incomplete conversion.

Possible Cause Troubleshooting Steps
Catalyst Poisoning The nitrogen atom in some substrates can coordinate to the palladium center and inhibit its activity. Use bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos) to shield the metal center.
Suboptimal Ligand Choice The ligand is crucial for stabilizing the catalyst. Screen a variety of ligands to find the most effective one for your specific substrate combination.
Incorrect Base Selection The base is critical for the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often effective. For base-sensitive substrates, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃).
Poor Reagent Purity or Reaction Setup These reactions are sensitive to air and moisture. Use anhydrous and degassed solvents, and ensure all reagents are pure. Perform the reaction under a strict inert atmosphere.
Purification and Crystallization

Issue: Difficulty in purifying the crude this compound product.

Possible Cause Troubleshooting Steps
Presence of Persistent Impurities Identify the impurities using techniques like LC-MS or NMR. Common impurities can include unreacted starting materials, byproducts from side reactions, or residual catalyst. Develop a purification strategy based on the properties of the impurities (e.g., column chromatography with a specific eluent system, or recrystallization from a suitable solvent).
"Oiling Out" During Crystallization This occurs when the compound separates as a liquid instead of a solid. This can be due to the solution being too concentrated or cooling too quickly. To prevent this, try reheating the solution and adding more solvent to reduce saturation. Allow the solution to cool slowly.[2]
Low Yield from Recrystallization This can be caused by using too much solvent or premature crystallization. Use the minimum amount of hot solvent to dissolve the product. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Pyrrole-fused this compound Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1CH₂Cl₂25240
2CH₂Cl₂402423
3CH₃CN822436
4EtOH782456
5Toluene1102445
6THF662432
7EtOAc772425
8DMF1002441
9Solvent-free80262
10Solvent-free100270

Data adapted from a study on the synthesis of pyrrole-fused this compound derivatives.[1]

Experimental Protocols

General Protocol for Isocyanide-Based Multicomponent Synthesis of Pyrrole-fused Dibenzoxazepines
  • To a reaction vial, add the this compound imine (1.0 eq), the gem-diactivated olefin (1.1 eq), and the isocyanide (1.1 eq).

  • If using a solvent, add the anhydrous solvent (e.g., ethanol, 0.2 M).

  • For solvent-free conditions, proceed to the next step.

  • Stir the reaction mixture vigorously in a preheated oil bath at the optimized temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Characterize the purified product by NMR, IR, and mass spectrometry.[1]

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the this compound product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.[2]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Select & Weigh Reagents solvent Prepare Anhydrous & Degassed Solvent glassware Assemble Glassware (Inert Atmosphere) combine Combine Reagents & Solvent glassware->combine react Heat & Stir (Optimized T, t) monitor Monitor by TLC/LC-MS quench Quench & Extract monitor->quench purify Column Chromatography characterize Characterize Product (NMR, MS, etc.)

Caption: A generalized experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in This compound Synthesis catalyst Catalyst Issues (Poisoning/Deactivation) start->catalyst conditions Suboptimal Conditions (T, Solvent, Base) start->conditions reagents Reagent Problems (Purity, Stoichiometry) start->reagents side_reactions Competing Side Reactions start->side_reactions optimize_catalyst Screen Ligands/Catalysts Use Pre-catalyst catalyst->optimize_catalyst optimize_conditions Systematic Optimization of T, Solvent, Base conditions->optimize_conditions check_reagents Purify/Dry Reagents & Solvents Verify Stoichiometry reagents->check_reagents modify_conditions Adjust Conditions to Minimize Side Reactions side_reactions->modify_conditions

Caption: A troubleshooting guide for addressing low yields in this compound synthesis.

References

Technical Support Center: Improving Yield in Dibenzoxazepine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dibenzoxazepine cyclization reactions for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for forming the this compound ring?

A1: Several methods are employed for the synthesis of the this compound core. The choice of method often depends on the available starting materials and desired substitution patterns. Key strategies include:

  • Ullmann Condensation/Coupling: This classical method involves the copper-catalyzed reaction between an o-aminophenol derivative and an o-halobenzaldehyde or a related compound. It is a robust method for forming the diaryl ether linkage.[1]

  • Buchwald-Hartwig Amination: A modern and highly versatile method for forming the C-N bond in the final cyclization step is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[1][2][3] This reaction is known for its tolerance of various functional groups and often results in high yields.[1]

  • Isocyanide-Based Multicomponent Reactions (I-MCRs): Reactions like the Ugi reaction enable the rapid assembly of complex pyrrole-fused dibenzoxazepines in a one-pot synthesis, frequently under mild and environmentally friendly conditions.[1][4]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times for the synthesis of this compound derivatives, particularly in reactions involving 2-chlorobenzaldehydes and 2-aminophenols.[5]

Q2: What are the critical parameters to consider when optimizing a this compound synthesis?

A2: The success of this compound ring formation is highly dependent on several factors. Key parameters to optimize include:

  • Solvent: The choice of solvent can dramatically impact reaction yield. While solvents like ethanol, acetonitrile, and dichloromethane (B109758) have been used, solvent-free conditions have been shown to significantly increase yields in certain reactions.[4]

  • Temperature: Reaction temperature is a crucial factor. For instance, in some isocyanide-based reactions, increasing the temperature from room temperature to 100°C can be the difference between no product and a 70% yield.[4]

  • Catalyst and Ligand System: For metal-catalyzed reactions like the Buchwald-Hartwig amination or Ullmann coupling, the choice of the metal (e.g., palladium or copper), ligand, and base is critical for achieving high efficiency.[1][2][6]

  • Substituent Effects: The electronic properties of substituents on the aromatic rings can influence reaction efficiency. Electron-withdrawing groups can lead to an increase in reaction efficiency, while electron-donating groups may decrease it.[7]

Troubleshooting Guides

Issue 1: Low Yield of this compound Product

This is one of the most common challenges in this compound synthesis. The following steps can help diagnose and resolve the issue.

Potential Cause Troubleshooting Step Details and Recommendations
Suboptimal Reaction Conditions Optimize solvent and temperature.Screen a variety of solvents with different polarities (e.g., toluene, dioxane, THF, DMF).[2] Systematically vary the reaction temperature; some reactions require heating to overcome the activation energy barrier, while others may benefit from lower temperatures to minimize side reactions. For certain multicomponent reactions, solvent-free conditions at elevated temperatures (e.g., 100°C) have been shown to provide the highest yields.[4]
Inefficient Catalyst System (for catalyzed reactions) Screen catalysts, ligands, and bases.For Buchwald-Hartwig reactions , common palladium sources include Pd₂(dba)₃ and Pd(OAc)₂. A variety of phosphine (B1218219) ligands can be effective, with bulky, electron-rich ligands such as t-BuDavePhos and SPhos often showing good results.[3][6] The choice of base is also critical; inorganic bases like Cs₂CO₃ and K₂CO₃ are frequently used, as are strong organic bases like NaOtBu.[2][6] For Ullmann reactions , CuI is a common catalyst, often used in combination with a ligand like o-phenanthroline.[8]
Poor Quality of Starting Materials Verify the purity of reactants.Impurities in the starting materials can poison catalysts and lead to side reactions. Ensure all reactants are pure and solvents are anhydrous and degassed, especially for palladium-catalyzed reactions.
Intermolecular Polymerization Employ high-dilution conditions.If you are isolating polymeric material, the concentration of your linear precursor may be too high, favoring intermolecular reactions. While less common for the formation of a seven-membered ring compared to macrocycles, it can still be a competing pathway. Perform the cyclization at a lower concentration.
Unfavorable Substituent Effects Modify starting materials if possible.The presence of strong electron-donating groups on the aromatic rings can sometimes decrease reaction efficiency.[7] Conversely, electron-withdrawing groups may enhance the reaction rate.[7]

Issue 2: Formation of Side Products/Byproducts

The presence of significant side products can complicate purification and reduce the yield of the desired this compound.

Potential Cause Troubleshooting Step Details and Recommendations
Incomplete Reaction Increase reaction time or temperature.Monitor the reaction progress using TLC or LC-MS to ensure it goes to completion. If starting material remains, consider extending the reaction time or cautiously increasing the temperature.
Hydrolysis of Intermediates or Product Ensure anhydrous conditions.Moisture can lead to the hydrolysis of sensitive functional groups or intermediates. Use dry solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Homocoupling of Aryl Halides (in catalyzed reactions) Adjust catalyst/ligand ratio and reaction temperature.In palladium-catalyzed reactions, homocoupling can sometimes be a competing side reaction. Optimizing the catalyst and ligand system, as well as the reaction temperature, can help to minimize this.
Formation of Isomeric Byproducts Re-evaluate the reaction mechanism and conditions.Depending on the substitution pattern of your starting materials, there may be a possibility of forming constitutional isomers. Careful characterization of the byproducts (e.g., by NMR and MS) can provide insight into the competing reaction pathways.

Data Presentation: Optimizing Buchwald-Hartwig Amination

The following tables summarize the impact of different reaction parameters on the yield of dibenzodiazepine synthesis, which shares a similar heterocyclic core and synthetic challenges with dibenzoxazepines.

Table 1: Effect of Solvent on a Palladium-Catalyzed Cyclization

EntrySolventYield (%)
1THF70
2Toluene60
31,4-Dioxane46
4DME23
5DMF57
6CH₃CN28
7DCM30
Reaction conditions: o-bromoaldimine (1 mmol), o-bromoaniline (1 equiv.), Pd(OAc)₂ (2.5 mol%), SPhos (5 mol%), Cs₂CO₃ (2 equiv.), solvent (3 mL), 100 °C.[2]

Table 2: Effect of Base on a Palladium-Catalyzed Cyclization

EntryBaseYield (%)
1Cs₂CO₃70
2K₂CO₃60
3Na₂CO₃55
4K₃PO₄45
Reaction conditions: o-bromoaldimine (1 mmol), o-bromoaniline (1 equiv.), Pd(OAc)₂ (2.5 mol%), SPhos (5 mol%), base (2 equiv.), THF (3 mL), 100 °C.[2]

Table 3: Effect of Catalyst and Ligand on a Palladium-Catalyzed Cyclization

EntryPalladium SourceLigandYield (%)
1Pd(OAc)₂PPh₃20
2Pd(OAc)₂dppf45
3Pd(OAc)₂SPhos70
4Pd₂(dba)₃PPh₃15
5Pd₂(dba)₃dppf40
6Pd₂(dba)₃SPhos65
7Pd₂(dba)₃P(t-Bu)₃68
Reaction conditions: o-bromoaldimine (1 mmol), o-bromoaniline (1 equiv.), Pd source (2.5 mol% Pd), ligand (5 mol%), Cs₂CO₃ (2 equiv.), THF (3 mL), 100 °C.[2]

Experimental Protocols

Protocol 1: General Procedure for Ullmann Condensation

This protocol describes a copper-catalyzed N-arylation, a key step in many this compound syntheses.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add the o-aminophenol derivative (1.0 mmol, 1.0 equiv), the o-aryl halide (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and copper(I) iodide (0.1 mmol, 0.1 equiv).

  • Solvent and Ligand Addition: Add anhydrous DMF (5 mL) to the flask, followed by a suitable ligand such as o-phenanthroline (0.1 mmol, 0.1 equiv).

  • Reaction Conditions: Stir the reaction mixture vigorously and heat to 120-150 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with aqueous ammonia. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol% Pd), the phosphine ligand (e.g., SPhos, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add the aryl halide precursor (1.0 equiv) and the amine precursor (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or toluene, to make a ~0.2 M solution).

  • Reaction Conditions: Seal the tube and heat the reaction mixture with stirring at the optimized temperature (typically 80-110°C) for the required time.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.[1]

Visualizations

Experimental_Workflow reagents Select & Weigh Reagents combine Combine Reagents & Solvent reagents->combine solvent Prepare Anhydrous/ Degassed Solvent solvent->combine glassware Assemble Glassware (Inert Atmosphere) glassware->combine react Heat & Stir (Optimized T, t) combine->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Quench & Extract monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

General experimental workflow for this compound synthesis.

Troubleshooting_Flowchart start Low Yield? conditions Are temperature and solvent optimized? start->conditions Yes optimize_cond Screen solvents and increase temperature. Consider solvent-free. conditions->optimize_cond No catalyzed Is it a catalyzed reaction? conditions->catalyzed Yes success Improved Yield optimize_cond->success optimize_cat Screen catalyst, ligand, and base. catalyzed->optimize_cat Yes substituents Do substrates have strong electron-donating groups? catalyzed->substituents No optimize_cat->success modify_sub Consider modifying starting materials. substituents->modify_sub Yes end Consult further literature. substituents->end No modify_sub->success

Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Troubleshooting Low Yield in Dibenzoxazepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dibenzoxazepine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound synthesis?

A1: Several synthetic routes are commonly employed for the synthesis of the this compound core. The choice of method often depends on the available starting materials, desired substitution patterns, and scale of the reaction. Key methods include:

  • Classical Condensation: This traditional approach involves the condensation of an o-aminophenol with an o-chlorobenzaldehyde, followed by cyclization.[1]

  • Buchwald-Hartwig Amination: A modern and versatile method that utilizes a palladium-catalyzed cross-coupling reaction for the crucial C-N bond formation in the final cyclization step.[2] This method is known for its good functional group tolerance and often provides high yields.[2]

  • Isocyanide-Based Multicomponent Reactions (I-MCRs): These reactions, such as the Ugi reaction, enable the rapid construction of complex pyrrole-fused dibenzoxazepines in a one-pot synthesis, often under mild and environmentally friendly conditions.[2]

Q2: My this compound synthesis is resulting in a very low yield. What are the most common general causes?

A2: Low yields in this compound synthesis can often be attributed to a few key factors that are common across different synthetic strategies:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. For instance, in some isocyanide-based reactions, increasing the temperature from room temperature to 100°C can be the difference between no product and a 70% yield.[2]

  • Poor Quality of Reagents: Impurities in starting materials or solvents can lead to side reactions and inhibit the desired transformation. Always use high-purity, anhydrous solvents and reagents when necessary.

  • Incomplete Reactions: The reaction may not be proceeding to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Side Reactions: The formation of undesired byproducts can significantly consume starting materials and reduce the yield of the desired product.

  • Substituent Effects: The electronic properties of substituents on the aromatic rings can significantly influence reaction efficiency. Electron-withdrawing groups can often lead to an increase in yield, while electron-donating groups may decrease it.[2][3]

Troubleshooting Guides

Issue 1: Consistently Low Product Yield

Q3: I have followed a standard protocol for this compound synthesis, but my yield is consistently below 30%. What specific parameters should I investigate to optimize the reaction?

A3: Consistently low yields suggest that one or more critical parameters are not optimized for your specific substrates. A systematic approach to optimization is recommended.

Troubleshooting Steps:

  • Re-evaluate Solvent and Temperature: The choice of solvent can dramatically impact reaction yield.[2] For instance, while solvents like ethanol, acetonitrile, and dichloromethane (B109758) are commonly used, solvent-free conditions have been shown to significantly increase yields in certain reactions.[2] A screening of different solvents and a systematic variation of the reaction temperature should be your first step.

  • Catalyst and Ligand System (for catalyzed reactions): In metal-catalyzed reactions like the Buchwald-Hartwig amination, the choice of the palladium or copper catalyst, the phosphine (B1218219) ligand, and the base is critical for achieving high efficiency.[2] If you are using a catalyzed reaction, consider screening different catalyst/ligand/base combinations.

  • Assess Substituent Effects: If your starting materials contain strong electron-donating groups, this may be hindering the reaction's progress.[2] While changing the core structure might not be an option, being aware of these electronic effects can help in selecting the most appropriate reaction conditions.

Logical Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting Start Low Yield Observed Check_Purity Are reagents and solvents of high purity and anhydrous? Start->Check_Purity Optimize_Conditions Have reaction conditions (temperature, solvent) been optimized? Check_Purity->Optimize_Conditions Yes Purify_Reagents Purify starting materials and dry solvents. Check_Purity->Purify_Reagents No Catalyzed_Reaction Is the reaction metal-catalyzed? Optimize_Conditions->Catalyzed_Reaction Yes Substituent_Effect Do substrates have strong electron-donating groups? Optimize_Conditions->Substituent_Effect No Screen_Conditions Screen a range of solvents and temperatures. Optimize_Conditions->Screen_Conditions No Optimize_Catalyst Screen different catalysts, ligands, and bases. Catalyzed_Reaction->Optimize_Catalyst Yes Catalyzed_Reaction->Substituent_Effect No Improved_Yield Yield Improved Optimize_Catalyst->Improved_Yield Consider_Alternatives Consider alternative synthetic routes or starting materials. Substituent_Effect->Consider_Alternatives Yes No_Improvement No Significant Improvement Substituent_Effect->No_Improvement No Consider_Alternatives->Improved_Yield Purify_Reagents->Optimize_Conditions Screen_Conditions->Improved_Yield

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Issue 2: Incomplete Reaction and Side Product Formation

Q4: My TLC/LC-MS analysis shows significant amounts of starting material remaining even after prolonged reaction times, along with several unidentified spots. What are the likely side reactions, and how can I minimize them?

A4: The presence of unreacted starting material and multiple byproducts indicates either a slow reaction rate or competing side reactions.

Potential Side Reactions and Solutions:

  • Intermolecular Condensation/Polymerization: Instead of the desired intramolecular cyclization, starting materials can react with each other to form oligomers or polymers, especially at high concentrations.

    • Solution: Try running the reaction at a higher dilution.

  • Hydrolysis of Intermediates: If water is present in the reaction mixture, sensitive intermediates can hydrolyze, preventing cyclization.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

  • Rearrangement Products: Under certain conditions (e.g., strong base or high heat), rearrangements of the this compound core or its precursors can occur.

    • Solution: Consider milder reaction conditions. For example, modern catalytic methods often require lower temperatures than classical approaches.

Experimental Workflow for Reaction Monitoring and Optimization

ReactionMonitoring Start Start Reaction Monitor Monitor by TLC/LC-MS at regular intervals Start->Monitor Complete Is the reaction complete? Monitor->Complete Workup Proceed to Work-up and Purification Complete->Workup Yes Incomplete Reaction Incomplete/Stalled Complete->Incomplete No Analyze_Byproducts Analyze crude mixture to identify byproducts Incomplete->Analyze_Byproducts Adjust_Conditions Adjust reaction conditions (e.g., temp, time, concentration) Analyze_Byproducts->Adjust_Conditions Adjust_Conditions->Start

Caption: A general workflow for monitoring and optimizing a chemical reaction.

Issue 3: Difficulty in Product Purification

Q5: I have managed to obtain my desired this compound, but I am struggling to purify it from closely related impurities. What purification strategies are most effective?

A5: Purification of this compound derivatives can be challenging due to the potential for closely eluting byproducts.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying this compound derivatives.

    • Pro-Tip: A careful selection of the eluent system is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A shallow gradient can improve the separation of closely related compounds.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for achieving high purity.

    • Pro-Tip: Screen a variety of solvents to find one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Preparative HPLC: For very challenging separations or to obtain highly pure material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Data Presentation

Table 1: Effect of Solvent and Temperature on the Yield of a Pyrrole-fused this compound [3]

EntrySolventTemperature (°C)Time (h)Yield (%)
1DichloromethaneRoom Temp240
2Dichloromethane4024~5
3Acetonitrile821245
4Ethanol781056
5Toluene110838
6Solvent-free80462
7Solvent-free100270

Table 2: Influence of Substituents on Reaction Yield in an Isocyanide-Based Multicomponent Reaction [3]

Starting Material Substituent (on gem-diactivated olefin)Electronic EffectYield (%)
-NO₂Electron-withdrawingHigh
-Cl, -BrElectron-withdrawingHigh
-HNeutralModerate
-Me, -OMeElectron-donatingLower

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination for this compound Synthesis [2]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 1-5 mol%).

  • Addition of Base and Solvent: Add a suitable base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 2.5 equiv). Then, add the anhydrous, degassed solvent (e.g., toluene, dioxane, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture with stirring at the optimized temperature (typically 80-110°C) for the required time, monitoring the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Isocyanide-Based Multicomponent Synthesis of Pyrrole-fused Dibenzoxazepines [2]

  • Reaction Setup: To a reaction vessel, add the cyclic imine of dibenzo[b,f]oxazepine (0.50 mmol), the gem-diactivated olefin (e.g., 2-benzylidenemalononitrile, 0.55 mmol), and the isocyanide (e.g., cyclohexyl isocyanide, 0.55 mmol).

  • Reaction: Stir the reaction mixture vigorously using a magnetic stirrer in an oil bath preheated to 100°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

  • Purification: Once the reaction is complete, cool the mixture to room temperature. Purify the crude product directly using silica gel column chromatography with an appropriate eluent system (e.g., n-hexane and ethyl acetate (B1210297) mixtures).

References

Technical Support Center: Purification Strategies for Dibenzoxazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of dibenzoxazepine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The primary purification techniques for this compound derivatives are column chromatography, High-Performance Liquid Chromatography (HPLC), and recrystallization.[1][2] The choice of method depends on the scale of the purification, the required purity, and the physicochemical properties of the specific derivative.

Q2: My this compound derivative appears to be degrading on the silica (B1680970) gel column. What can I do?

A2: Decomposition on silica gel can be a significant issue. Consider the following troubleshooting steps:

  • Deactivate the silica gel: Reduce the acidity of the silica gel to minimize degradation of sensitive compounds.

  • Use an alternative stationary phase: Florisil or alumina (B75360) can be used as alternatives to silica gel for less stable compounds.

  • Expedite the chromatography: A faster elution may reduce the contact time with the stationary phase, thereby minimizing degradation.

Q3: I am observing poor peak shape (fronting or tailing) in my HPLC analysis. What are the likely causes?

A3: Poor peak shape in HPLC can be caused by several factors:

  • Column overload: Injecting a sample that is too concentrated can lead to peak fronting.[3]

  • Column contamination: Accumulation of strongly retained compounds can create active sites, causing peak tailing.[3] A proper column wash with a strong solvent after each run is recommended.[3]

  • Inappropriate solvent for sample dissolution: Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion.[4]

  • System dead volume: Excessive tubing length or improper fittings can cause peak broadening.[3]

Q4: How can I improve the resolution between my desired this compound derivative and a closely eluting impurity?

A4: To improve peak resolution, consider these strategies:

  • Optimize the mobile phase: Adjusting the solvent composition and pH can significantly impact selectivity.[3][5] For reversed-phase HPLC, modifying the ratio of the organic and aqueous phases is a critical step.[3]

  • Change the stationary phase: Different column chemistries (e.g., C18 vs. C8) can offer different selectivities.[3]

  • Adjust the flow rate: Lowering the flow rate can increase the interaction time with the stationary phase, potentially improving separation.[5]

  • Modify the temperature: Operating the column at a lower temperature can sometimes enhance resolution.[5]

Troubleshooting Guides

Guide 1: Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Compound not eluting The compound may have decomposed on the column.Test the compound's stability on silica using 2D TLC.
The solvent system may be incorrect.Double-check the solvent composition.
The compound may have eluted in the solvent front.Check the first few fractions collected.
All fractions are mixed The compound may be degrading on the silica gel during elution.Verify compound stability on silica.
An incorrect choice of solvent is causing co-elution.Re-evaluate the solvent system using TLC with different solvent combinations.
Blocked column The compound or an impurity has crystallized in the column.Attempt to clear the blockage by gently stirring the top of the silica or carefully pushing up the cotton plug. If unsuccessful, the column may need to be repacked.
Guide 2: Recrystallization Problems
ProblemPossible CauseSuggested Solution
No crystals form The solution is not supersaturated.Concentrate the solution by evaporating some of the solvent.
The compound is too soluble in the chosen solvent.Add an anti-solvent (a solvent in which the compound is less soluble) dropwise until turbidity persists.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator.
Oiling out The compound's melting point is below the boiling point of the solvent.Use a lower-boiling solvent or a solvent mixture.
The solution is cooling too quickly.Ensure a slow cooling rate.
Low recovery Too much solvent was used.Minimize the amount of hot solvent used to dissolve the compound.
The crystals were filtered before crystallization was complete.Allow sufficient time for crystallization, potentially at a lower temperature.
The compound is significantly soluble in the cold solvent.Use a minimal amount of ice-cold solvent to wash the crystals.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica bed.

  • Elution: Begin elution with the determined solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient is required.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound derivative.[1]

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the this compound derivative has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Crystal Collection: Collect the crystals by filtration, for instance, using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.[6]

Visualizations

Experimental_Workflow_for_Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude_Product Crude this compound Derivative Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Optional Purity_Check Purity Check (HPLC, TLC) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Characterization Structural Characterization (NMR, MS) Purity_Check->Characterization Pure_Product Pure this compound Derivative Characterization->Pure_Product

Caption: A typical experimental workflow for the purification and analysis of this compound derivatives.

Troubleshooting_Chromatography Start Poor Peak Resolution in Chromatography Check_Mobile_Phase Optimize Mobile Phase Composition? Start->Check_Mobile_Phase Adjust_Solvent_Ratio Adjust Solvent Ratio Check_Mobile_Phase->Adjust_Solvent_Ratio Yes Modify_pH Modify pH Check_Mobile_Phase->Modify_pH Yes Check_Stationary_Phase Change Stationary Phase? Check_Mobile_Phase->Check_Stationary_Phase No Adjust_Solvent_Ratio->Check_Stationary_Phase Modify_pH->Check_Stationary_Phase Select_New_Column Select Column with Different Chemistry Check_Stationary_Phase->Select_New_Column Yes Adjust_Conditions Adjust Operating Conditions? Check_Stationary_Phase->Adjust_Conditions No Select_New_Column->Adjust_Conditions Modify_Flow_Rate Lower Flow Rate Adjust_Conditions->Modify_Flow_Rate Yes Resolution_Improved Resolution Improved Adjust_Conditions->Resolution_Improved No Change_Temperature Change Temperature Modify_Flow_Rate->Change_Temperature Change_Temperature->Resolution_Improved

References

Technical Support Center: HPLC Analysis of Dibenzoxazepines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of dibenzoxazepines. The following resources are designed for researchers, scientists, and drug development professionals to help resolve challenges such as peak tailing and ensure robust and accurate analytical results.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact resolution, integration, and accurate quantification.[1][2][3] This guide provides a systematic approach to diagnosing and resolving peak tailing in the analysis of dibenzoxazepines, which are basic compounds prone to secondary interactions with the stationary phase.

Isolating the Cause of Peak Tailing

The first step in troubleshooting is to determine if the peak tailing affects all peaks or only specific peaks, particularly those of your basic dibenzoxazepine analytes.

  • All Peaks Tailing: If all peaks in the chromatogram exhibit tailing, the issue is likely related to the HPLC system or the column's physical condition.

  • Specific Peaks Tailing (Primarily Basic Analytes): If only the this compound and other basic compounds are tailing, the problem is likely due to chemical interactions between the analytes and the stationary phase.

The following flowchart outlines a troubleshooting workflow for peak tailing:

G cluster_0 Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks specific_peaks Are specific (basic) peaks tailing? all_peaks->specific_peaks No system_issues Check for System Issues: - Extra-column volume - Column void/damage - Leaks all_peaks->system_issues Yes chemical_issues Address Chemical Interactions: - Adjust mobile phase pH - Use end-capped column - Add mobile phase modifier specific_peaks->chemical_issues Yes solution Symmetric Peaks Achieved system_issues->solution chemical_issues->solution

Figure 1: A troubleshooting workflow for diagnosing the cause of peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for dibenzoxazepines in HPLC?

A1: Peak tailing for basic compounds like dibenzoxazepines is most commonly caused by secondary interactions with the stationary phase.[4] Specifically, the interaction between the basic analyte and acidic silanol (B1196071) groups on the surface of silica-based columns is a major contributor.[1][2] Other causes can include:

  • Sub-optimal Mobile Phase pH: When the mobile phase pH is not correctly controlled, it can lead to undesirable ionization states of both the analyte and the silanol groups.[1][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[6][7]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell can cause band broadening and tailing.[1][2]

  • Column Degradation: A loss of stationary phase or the formation of a void at the column inlet can disrupt the sample band.[2][3]

The following diagram illustrates the interaction between a basic analyte and silanol groups on the stationary phase:

G cluster_0 Analyte-Stationary Phase Interaction cluster_1 Silica Stationary Phase cluster_2 This compound Analyte Si-OH Silanol Group (Si-OH) Analyte-NH Basic Analyte (e.g., with Amine group) Analyte-NH->Si-OH Secondary Interaction (Adsorption)

Figure 2: Interaction between a basic analyte and a silanol group.

Q2: How can I reduce peak tailing caused by silanol interactions?

A2: There are several effective strategies to minimize silanol interactions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH < 3) will protonate the silanol groups, reducing their ability to interact with the protonated basic analyte.[6][8]

  • Use an End-Capped Column: Modern "end-capped" or "base-deactivated" columns have fewer free silanol groups, which significantly reduces the potential for secondary interactions.[1][6]

  • Add a Competing Base: Introducing a small, basic compound like triethylamine (B128534) (TEA) to the mobile phase can competitively bind to the active silanol sites, effectively masking them from the analyte.[2][8]

  • Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH and can also mask silanol interactions through increased ionic strength.[2][6]

Q3: What should I do if all my peaks are tailing?

A3: If all peaks are tailing, the issue is likely mechanical or related to the overall system setup. Consider the following:

  • Check for Extra-Column Volume: Ensure that the tubing length is minimized and that the internal diameter is appropriate for your system (e.g., 0.005" for UHPLC).[1][2] Verify that all fittings are correctly installed to avoid dead volume.[6]

  • Inspect the Column: A void at the head of the column can cause significant peak distortion. This can be caused by pressure shocks or operating at a high pH.[2] Reversing the column for a short flush (if permitted by the manufacturer) may sometimes resolve a blocked frit, but a void often necessitates column replacement.[2][6]

  • Sample Solvent Effects: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your mobile phase.[9][10]

Experimental Protocols and Data

Protocol: Systematic Approach to Reducing Peak Tailing

This protocol outlines a methodical approach to identifying and resolving the cause of peak tailing for dibenzoxazepines.

  • Initial Assessment:

    • Run a standard of your this compound analyte and a neutral compound.

    • Observe if tailing is specific to the basic analyte.

  • Mobile Phase pH Adjustment:

    • Prepare mobile phases with decreasing pH values (e.g., pH 4.0, 3.5, 3.0, 2.5) using an appropriate buffer (e.g., phosphate (B84403) or formate).

    • Inject the standard at each pH and observe the peak shape. A significant improvement is expected at lower pH.

  • Column Evaluation:

    • If pH adjustment does not fully resolve the issue, switch to a modern, end-capped C18 or a column with a different stationary phase chemistry (e.g., polar-embedded).

    • Re-run the standard under the optimized pH conditions.

  • Mobile Phase Additive:

    • If tailing persists, consider adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.05-0.1%).

    • Note: TEA can be retained on the column and may affect future analyses.

  • System Evaluation:

    • If all peaks are tailing, systematically check for and minimize extra-column volume by reducing tubing length and ensuring proper connections.

    • Inspect the column for any signs of physical damage or voids.

Quantitative Data Summary

The following table summarizes key quantitative parameters that can be adjusted to mitigate peak tailing.

ParameterRecommended Range/ValueRationale
Mobile Phase pH < 3.0 for basic analytesProtonates silanol groups, minimizing secondary interactions.[2][6][8]
Buffer Concentration 10 - 50 mMMaintains stable pH and can mask silanol interactions.[8][11]
Competing Base (e.g., TEA) 5 mM to 0.05 MCompetitively binds to active silanol sites.[2][8]
Tubing Internal Diameter ≤ 0.005 inchesReduces extra-column volume and band broadening.[1]

By systematically addressing these potential causes, you can significantly improve the peak shape in your HPLC analysis of dibenzoxazepines, leading to more accurate and reliable results.

References

Technical Support Center: Enhancing Dibenzoxazepine Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dibenzoxazepine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of your detection methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low sensitivity in this compound analysis by HPLC-UV?

A1: Low sensitivity in HPLC-UV analysis of dibenzoxazepines can stem from several factors:

  • Inadequate Sample Preparation: Insufficient removal of matrix components can lead to co-elution and suppression of the analyte signal. Protein precipitation alone may not be sufficient for complex matrices like plasma.

  • Suboptimal Mobile Phase Composition: The pH and organic modifier ratio of the mobile phase are critical for achieving good peak shape and retention. Poor peak shape directly impacts sensitivity.

  • Incorrect Wavelength Selection: While dibenzoxazepines have characteristic UV absorbance, the detector wavelength must be set to the absorbance maximum for optimal sensitivity.

  • Detector Issues: A deteriorating UV lamp or a contaminated flow cell can significantly reduce signal intensity.

  • Low Injection Volume or Concentration: The amount of analyte on the column may be below the method's limit of detection.

Q2: How can I improve the sensitivity of my LC-MS/MS method for this compound quantification?

A2: To enhance LC-MS/MS sensitivity, consider the following:

  • Optimize Ionization Source Parameters: Fine-tuning parameters such as capillary voltage, source temperature, and gas flows is crucial for maximizing the ionization of dibenzoxazepines.

  • Select Appropriate MRM Transitions: Choose the most intense and specific precursor-to-product ion transitions for your analytes.

  • Improve Sample Clean-up: A more rigorous sample preparation method, such as solid-phase extraction (SPE), can reduce matrix effects and ion suppression.[1]

  • Consider Derivatization: Although not always necessary, derivatization can improve the ionization efficiency of dibenzoxazepines, leading to a significant increase in signal intensity.

  • Use of "Supercharging" Agents: Adding certain agents to the mobile phase can increase the charge state of peptides and proteins, which can also be explored for small molecules like dibenzoxazepines to enhance signal.[2][3]

Q3: What is the benefit of using Solid-Phase Extraction (SPE) over Protein Precipitation (PPT) for sample preparation?

A3: While PPT is a simpler and faster method, SPE offers a more thorough clean-up and can concentrate the analyte.[1] This leads to a cleaner extract, which minimizes matrix effects and can significantly improve the sensitivity and robustness of your assay. For complex biological matrices like plasma or urine, SPE is often the preferred method for achieving the lowest limits of detection.

Q4: Can derivatization be used to enhance the detection of dibenzoxazepines?

A4: Yes, chemical derivatization can be a powerful tool to enhance sensitivity. By attaching a chemical group that improves the analyte's chromatographic properties or ionization efficiency, you can achieve lower detection limits. For example, derivatizing with a reagent that introduces a readily ionizable group can significantly boost the signal in mass spectrometry.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Loss of Sensitivity / Small Peak Area 1. Injection volume too low. 2. Sample concentration is below the detection limit. 3. Needle blockage. 4. Contaminated guard or analytical column. 5. Incorrect mobile phase composition. 6. Air bubbles in the system. 7. Deteriorating detector lamp (HPLC-UV). 8. Ion source contamination (LC-MS/MS).1. Verify the injection volume. 2. Concentrate the sample or use a more sensitive method. 3. Flush the injector needle. 4. Replace the guard column and/or flush or replace the analytical column. 5. Prepare a fresh mobile phase. 6. Degas the mobile phase and purge the system. 7. Replace the detector lamp. 8. Clean the ion source according to the manufacturer's instructions.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Mismatch between sample solvent and mobile phase. 3. Column overload. 4. Presence of interfering compounds. 5. Inappropriate mobile phase pH.1. Replace the column. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Dilute the sample. 4. Improve sample clean-up (e.g., switch from PPT to SPE). 5. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
High Baseline Noise 1. Air bubbles in the detector. 2. Contaminated mobile phase or detector flow cell. 3. Pump seal failure. 4. Incomplete mobile phase mixing.1. Purge the system. 2. Use fresh, high-purity solvents and flush the flow cell. 3. Replace the pump seals. 4. Ensure proper mixing of the mobile phase components.
Inconsistent Retention Times 1. Leak in the system. 2. Poor column temperature control. 3. Changes in mobile phase composition. 4. Insufficient column equilibration time.1. Check all fittings for leaks. 2. Use a column oven for stable temperature control. 3. Prepare fresh mobile phase and ensure consistent composition. 4. Increase the equilibration time between injections.

Quantitative Data Summary

The sensitivity of this compound detection methods can vary significantly depending on the analytical technique and sample matrix. The following table provides a comparison of reported limits of detection (LOD) and quantification (LOQ) for loxapine (B1675254) and amoxapine (B1665473).

AnalyteMethodMatrixLODLOQ/LLOQ
LoxapineLC-MS/MSHuman Plasma-0.05 ng/mL[4][5]
AmoxapineLC-MS/MSHuman Plasma-0.05 ng/mL[4][5]
LoxapineLC-MS/MSRat Plasma-1 ng/mL[6]
AmoxapineLC-MS/MSRat Plasma-1 ng/mL[6]
LoxapineHPLC-UVHuman Plasma-15 µg/L (15 ng/mL)[7]
AmoxapineHPLC-UVHuman Plasma10 ng/mL25 ng/mL[8]
AmoxapineHPLC-UV (with derivatization)Serum/Plasma0.46-0.58 µg/L (0.46-0.58 ng/mL)-
AmoxapineSpectrofluorimetry (with derivatization)Human Plasma13.31 ng/mL-
LoxapineUV SpectrophotometryBulk Drug1.85 µg/mL5.56 µg/mL[9]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of dibenzoxazepines from plasma using a C18 SPE cartridge.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma with a suitable buffer and load it onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analytes with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection.

Protocol 2: HPLC-UV Method for Loxapine and Amoxapine

This protocol provides a starting point for the development of an HPLC-UV method.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (acetonitrile or methanol). The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Set to the absorbance maximum of the specific this compound (e.g., around 254 nm).

  • Column Temperature: 30 °C.

Protocol 3: LC-MS/MS Method for Loxapine and Amoxapine

This protocol outlines a general approach for a sensitive LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Source Temperature: 300 - 350 °C.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by infusing a standard solution of each analyte to find the optimal precursor and product ions.

Mandatory Visualizations

Loxapine Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of loxapine.[10]

Loxapine_Metabolism Loxapine Loxapine Amoxapine Amoxapine (N-desmethylloxapine) Loxapine->Amoxapine CYP3A4, CYP2C19 Loxapine_N_Oxide Loxapine N-Oxide Loxapine->Loxapine_N_Oxide FMO _7_Hydroxyloxapine 7-Hydroxyloxapine (B195982) Loxapine->_7_Hydroxyloxapine CYP3A4, CYP2D6 _8_Hydroxyloxapine 8-Hydroxyloxapine (B195979) Loxapine->_8_Hydroxyloxapine CYP1A2 Glucuronide_Conjugates Glucuronide Conjugates _7_Hydroxyloxapine->Glucuronide_Conjugates _8_Hydroxyloxapine->Glucuronide_Conjugates

Caption: Primary metabolic pathways of loxapine.

Experimental Workflow: Sample Preparation for this compound Analysis

This diagram outlines a typical workflow for preparing biological samples for analysis.

Sample_Preparation_Workflow Start Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Start->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Start->SPE Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation to Dryness SPE->Evaporation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS or HPLC-UV Analysis Reconstitution->Analysis

Caption: General workflow for sample preparation.

Logical Relationship: HPLC Method Development

This diagram illustrates the logical steps involved in developing a robust HPLC method.

HPLC_Method_Development Start Define Analytical Goal (Sensitivity, Resolution) Column_Selection Select Column (e.g., C18, C8) Start->Column_Selection Mobile_Phase_Scouting Scout Mobile Phase (Organic Modifier, pH) Column_Selection->Mobile_Phase_Scouting Optimization Optimize Parameters (Gradient, Flow Rate, Temperature) Mobile_Phase_Scouting->Optimization System_Suitability System Suitability Testing (Resolution, Tailing Factor) Optimization->System_Suitability System_Suitability->Optimization Does Not Meet Criteria Validation Method Validation (ICH Guidelines) System_Suitability->Validation Meets Criteria Final_Method Finalized Method Validation->Final_Method

Caption: Logical workflow for HPLC method development.

References

Technical Support Center: Addressing Solubility Issues of Dibenzoxazepine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges commonly associated with dibenzoxazepine compounds.

Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Question: My this compound compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer. What's happening and how can I fix it?

Answer: This is a common issue for poorly water-soluble compounds. The DMSO keeps the compound solubilized, but when introduced to a high concentration of water, the compound's low aqueous solubility causes it to crash out of solution.

  • Immediate Steps:

    • Decrease Final Concentration: Try lowering the final concentration of your compound in the aqueous buffer.

    • Increase Cosolvent Percentage: Increase the percentage of DMSO or another organic cosolvent (e.g., ethanol) in the final solution. Be mindful that high concentrations of organic solvents can affect biological assays.

    • Use Surfactants: Incorporate a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F68, into your aqueous buffer to help maintain solubility.[1][2]

  • Long-Term Strategies:

    • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility.[3][4]

    • Formulation Development: Consider more advanced formulation techniques like creating a solid dispersion or a cyclodextrin (B1172386) complex, which are detailed in the protocols below.

Question: I'm trying to perform an oral gavage on a rodent model, but I can't achieve the required dose concentration due to poor solubility. What formulation strategy should I use?

Answer: For oral delivery, achieving a stable and sufficiently concentrated formulation is critical. Simply using cosolvents is often not enough and can lead to in-vivo precipitation.

  • Recommended Approaches:

    • Nanosuspension: This technique involves reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area for dissolution.[5][6][7] Nanosuspensions are a promising alternative for administering poorly soluble drugs.[5] They can be administered orally and have been shown to improve bioavailability.[6][8]

    • Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate.[9][10][11] This is a widely used and successful technique for improving the solubility of hydrophobic drugs.[12]

    • Lipid-Based Formulations: If the compound is lipophilic, formulating it in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve oral absorption.[13][14]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound compounds?

This compound derivatives often possess a rigid, tricyclic structure that is largely hydrophobic. This molecular structure can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound, resulting in low aqueous solubility.[2][15]

Q2: Which solubility enhancement techniques are most suitable for this compound compounds?

The choice of technique depends on the specific physicochemical properties of the compound (e.g., pKa, LogP, melting point, thermal stability) and the intended application (e.g., in vitro assay, oral formulation).[15] Common and effective methods include:

  • Physical Modifications: Particle size reduction (micronization, nanosuspension), solid dispersions, and complexation.[1][2]

  • Chemical Modifications: Salt formation (for ionizable compounds) and prodrug synthesis.[1][2][16]

  • Use of Excipients: Employing cosolvents, surfactants, and complexing agents like cyclodextrins.[1][2]

Q3: How does pH adjustment affect the solubility of these compounds?

Many this compound analogues contain basic nitrogen atoms. For these compounds, decreasing the pH of the aqueous solution will protonate these sites, forming a more soluble salt. Conversely, for compounds with acidic functional groups, increasing the pH will enhance solubility.[17][18] It is crucial to determine the pKa of your compound to effectively use pH modification. The solubility of ionizable drugs is often pH-dependent.[19][20]

Q4: Can I use a prodrug strategy to improve solubility?

Yes, a prodrug approach is a powerful chemical modification strategy.[16][21] By attaching a polar, water-soluble moiety (like a phosphate (B84403) or amino acid group) to the parent drug, its aqueous solubility can be dramatically increased.[16][] This moiety is designed to be cleaved in vivo, releasing the active parent drug.[16] This method has been shown to increase water solubility by over 300-fold in some cases.[16]

Q5: What are cyclodextrins and how do they work?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity.[23][24][25] They can encapsulate the poorly soluble this compound molecule within their hydrophobic core, forming an "inclusion complex."[23][26] This complex has significantly improved aqueous solubility and dissolution properties.[24]

Data Presentation: Comparison of Solubility Enhancement Techniques

The following table provides an illustrative comparison of common techniques and their potential impact on the solubility of a model this compound compound.

TechniqueCarrier/ExcipientTypical Drug LoadingPotential Fold Increase in SolubilityKey Advantages
Solid Dispersion PVP K30, HPMC, Soluplus®10-50%10 - 200Well-established, scalable technology.[9][11]
Nanosuspension Stabilizers (e.g., Poloxamer 188)Up to 40%50 - 500High drug loading, suitable for oral & parenteral routes.[6][7]
Cyclodextrin Complexation HP-β-CD, SBE-β-CD1-25%100 - 5,000High solubilization efficiency, masks taste.[23][26]
Prodrug (Phosphate Ester) N/A (Chemical Modification)100% (pre-modification)>300[16]Covalent modification, significant solubility increase.[16][27]
Lipid-Based Formulation Gelucire®, Labrasol®5-30%VariesEnhances both solubility and permeability.[13][14]

Note: Values are illustrative and the actual performance will depend on the specific compound and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermally labile compounds and involves dispersing the drug in a hydrophilic carrier.[10]

  • Selection of Carrier: Choose a hydrophilic polymer carrier such as Povidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC).

  • Dissolution: Dissolve both the this compound compound and the chosen carrier in a common volatile organic solvent (e.g., methanol, ethanol (B145695), or a mixture of dichloromethane (B109758) and methanol). A typical drug-to-carrier ratio is 1:4 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, solid film is formed on the inside of the flask.

  • Drying: Place the flask in a vacuum oven overnight at a slightly elevated temperature (e.g., 45°C) to remove any residual solvent.

  • Milling and Sieving: Scrape the solid dispersion from the flask. Gently grind the material using a mortar and pestle and then pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Analyze the resulting powder for dissolution enhancement compared to the pure drug.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading

The kneading method is a simple and effective way to form an inclusion complex, particularly with β-cyclodextrin and its derivatives.[23]

  • Molar Ratio Selection: Determine the molar ratio for the complex (typically 1:1 drug to cyclodextrin). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility.[23]

  • Mixing: Place the calculated amount of cyclodextrin in a glass mortar. Add a small amount of a hydro-alcoholic solvent (e.g., 50% ethanol in water) to form a paste.

  • Kneading: Gradually add the this compound compound to the paste and knead thoroughly for 45-60 minutes. The mixture should remain as a consistent paste; add more solvent dropwise if it becomes too dry.

  • Drying: Spread the resulting paste in a thin layer on a petri dish and dry it in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved. Alternatively, a vacuum oven can be used at a lower temperature.

  • Pulverization: Pulverize the dried complex into a fine powder and pass it through a sieve.

  • Solubility Testing: Determine the aqueous solubility of the complex and compare it to that of the uncomplexed drug.

Visualizations

G cluster_start Start cluster_assess Assessment cluster_strategy Strategy Selection cluster_methods Methods cluster_end Outcome start Poorly Soluble This compound Compound char Characterize Solubility (pH-dependency, LogP) start->char decision Select Enhancement Technique char->decision m1 pH Adjustment / Salt Formation decision->m1 m2 Cosolvents / Surfactants decision->m2 m3 Complexation (Cyclodextrins) decision->m3 m4 Solid Dispersion / Nanosuspension decision->m4 m5 Prodrug Synthesis decision->m5 end_node Solubility-Enhanced Formulation for Assay m1->end_node m2->end_node m3->end_node m4->end_node m5->end_node

Caption: General workflow for addressing solubility issues.

G cluster_complex Formation of Inclusion Complex drug This compound (Hydrophobic) complex Water-Soluble Inclusion Complex drug->complex Encapsulation in Aqueous Media plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex Encapsulation in Aqueous Media

Caption: Mechanism of cyclodextrin inclusion complexation.

G start Assess Compound Properties (pKa, LogP, Melting Point) ionizable Is the compound ionizable? start->ionizable thermostable Is the compound thermally stable? ionizable->thermostable No ph_mod Use pH Modification or Salt Formation ionizable->ph_mod Yes hme Use Hot-Melt Extrusion (Solid Dispersion) thermostable->hme Yes solvent_evap Use Solvent Evaporation or Spray Drying (Solid Dispersion) thermostable->solvent_evap No prodrug Consider Prodrug Approach ph_mod->prodrug complexation Use Cyclodextrin Complexation or Nanosuspension solvent_evap->complexation

Caption: Decision tree for selecting a suitable technique.

References

Technical Support Center: Minimizing Side Effects of Dibenzoxazepine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with dibenzoxazepine-based drugs. The focus is on practical strategies to minimize side effects and optimize experimental outcomes.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific challenges.

Extrapyramidal Symptoms (EPS) and Tardive Dyskinesia (TD)

Question 1: My experimental compound, a this compound derivative, is showing a high propensity for extrapyramidal symptoms (EPS) in our rodent model. How can I mitigate this?

Answer:

High EPS liability with this compound-based drugs is primarily linked to high dopamine (B1211576) D2 receptor occupancy in the nigrostriatal pathway.[1] Here are some strategies to consider:

  • Dose Reduction: The most straightforward approach is to lower the dose. Studies have shown a clear dose-response relationship for EPS, with a significant increase in risk at D2 receptor occupancies above 75-85%.

  • Investigate Receptor Binding Kinetics: The "fast-off" hypothesis suggests that atypical antipsychotics with faster dissociation rates from the D2 receptor have a lower EPS risk.[2][3] Consider characterizing the on/off-rate of your compound at the D2 receptor. A faster off-rate may allow for endogenous dopamine to compete more effectively, reducing the intensity of the blockade.[2][3]

  • Evaluate 5-HT2A Receptor Antagonism: A high ratio of serotonin (B10506) 5-HT2A to dopamine D2 receptor antagonism is a hallmark of atypical antipsychotics and is associated with a lower risk of EPS.[4] If your compound has weak 5-HT2A antagonism, consider chemical modifications to enhance this property. Loxapine (B1675254), for instance, has a high affinity for 5-HT2A receptors, contributing to its atypical profile at lower doses.[4][5]

  • Adjunctive Treatment in Preclinical Models: In your animal experiments, co-administration of an anticholinergic agent, like biperiden, can be used to counteract acute EPS. This can help to differentiate the primary pharmacology of your compound from its motor side effects.

Question 2: We are conducting a long-term study and are concerned about the potential for tardive dyskinesia (TD). What are the best practices for monitoring and minimizing this risk in our animal models?

Answer:

Tardive dyskinesia is a serious long-term side effect. In rodent models, it is often assessed by quantifying vacuous chewing movements (VCMs).[6][7][8]

  • Regular Monitoring of VCMs: Implement a regular schedule for VCM assessment. This involves placing the animal in a transparent observation cage and counting the number of purposeless chewing movements over a set period (e.g., 2-5 minutes).[6][9] It's crucial to have a trained observer, blinded to the treatment groups, perform the scoring.

  • Dose and Duration Considerations: The incidence and severity of VCMs are related to both the dose and duration of treatment.[7] Use the lowest effective dose of your compound in long-term studies.

  • Consider Drug-Free Periods: Intermittent dosing schedules or drug holidays, where feasible in your experimental design, may help to reduce the risk of developing TD.

  • Investigate Antioxidant Co-treatment: Some preclinical studies suggest that oxidative stress may play a role in the pathophysiology of TD. Co-administration of antioxidants, such as vitamin E, has been explored as a potential preventative strategy in animal models.

Metabolic Side Effects

Question 3: Our this compound analog is causing significant weight gain in our animal model. What is the likely mechanism and how can we address this?

Answer:

Antipsychotic-induced weight gain is a complex issue involving multiple neurotransmitter systems. The primary culprits are often antagonism of histamine (B1213489) H1 and serotonin 5-HT2C receptors, which are involved in appetite and satiety regulation.[10][11]

  • Receptor Affinity Profiling: Determine the binding affinity (Ki) of your compound for H1 and 5-HT2C receptors. High affinity for these receptors is strongly correlated with weight gain.[11] Clozapine (B1669256) and olanzapine (B1677200), known for causing significant weight gain, have high affinities for both H1 and 5-HT2C receptors.[11][12]

  • Structural Modifications: If your goal is to develop a compound with a better metabolic profile, medicinal chemistry efforts could focus on reducing affinity for H1 and 5-HT2C receptors while maintaining the desired D2 and 5-HT2A affinities for antipsychotic efficacy.

  • Preclinical Models of Adjunctive Therapy: Recent research has explored the use of adjunctive therapies to mitigate weight gain. For example, co-administration of a GLP-1 receptor agonist, like semaglutide, has shown promise in preclinical and clinical settings for reversing antipsychotic-induced weight gain. You could incorporate such a combination in your experimental design.

Sedation

Question 4: The sedative effects of our test compound are interfering with behavioral assessments in our preclinical studies. What are the underlying causes and how can we manage this?

Answer:

Sedation is a common side effect of many antipsychotics and is primarily mediated by antagonism of the histamine H1 receptor.[13][14]

  • Assess H1 Receptor Occupancy: The degree of sedation is often correlated with the level of H1 receptor occupancy in the brain.[15] If possible, conduct positron emission tomography (PET) studies in animal models to determine the H1 receptor occupancy of your compound at different doses.

  • Dose and Timing of Behavioral Testing: Administer the lowest dose of your compound that is effective for the primary endpoint of your study. Also, consider the timing of your behavioral tests in relation to the drug's peak plasma concentration and half-life to minimize the impact of peak sedative effects.

  • Select Appropriate Behavioral Paradigms: Some behavioral tests are more sensitive to the confounding effects of sedation than others. Consider using paradigms that are less dependent on high levels of motor activity.

Anticholinergic Side Effects

Question 5: We have observed anticholinergic-like effects (e.g., dry mouth, constipation) in our animal studies. What is the mechanism and how can we quantify this liability?

Answer:

Anticholinergic side effects are due to the blockade of muscarinic acetylcholine (B1216132) receptors, particularly the M1 subtype.[16][17]

  • M1 Receptor Binding Affinity: The most direct way to assess this liability is to determine the binding affinity (Ki) of your compound for the M1 muscarinic receptor. A lower Ki value indicates a higher affinity and a greater potential for anticholinergic effects.[18]

  • Functional Assays: In addition to binding assays, functional assays can be used to measure the antagonist activity of your compound at the M1 receptor. This can be done by assessing the inhibition of an M1 agonist-induced response, such as calcium mobilization in a cell-based assay.

  • Preclinical Assessment: In vivo, anticholinergic effects can be inferred from observations like reduced salivation, decreased gastrointestinal motility, and mydriasis (pupil dilation).

Data Presentation

The following tables summarize key quantitative data for selected this compound-based drugs and other relevant antipsychotics.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Antipsychotics

DrugD25-HT2AH1M1
Loxapine <100<100<100<10000
Amoxapine (B1665473) <100<100->10000
Clozapine ---1.9
Olanzapine ---1.9
Haloperidol (B65202) ----

Table 2: Dopamine D2 Receptor Occupancy and Risk of Extrapyramidal Symptoms (EPS)

DrugDose for ~60-80% D2 OccupancyEPS Risk at >80% Occupancy
Loxapine 15-30 mg/dayHigh
Olanzapine 5-10 mg/dayModerate
Haloperidol 2-5 mg/dayHigh

Data is based on human PET studies and clinical observations.[20][21][22]

Table 3: Preclinical Models for Assessing Side Effects

Side EffectPreclinical ModelKey Parameters Measured
Extrapyramidal Symptoms Catalepsy Bar Test (Rodents)Time spent immobile on an elevated bar
Tardive Dyskinesia Vacuous Chewing Movement (VCM) Assessment (Rodents)Frequency and duration of purposeless chewing movements
Metabolic Side Effects Chronic Drug Administration in RodentsBody weight, food intake, glucose tolerance, lipid profile
Sedation Open Field Test (Rodents)Locomotor activity, rearing frequency
Anticholinergic Effects M1 Receptor Binding AssayInhibition constant (Ki)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Assessment of Vacuous Chewing Movements (VCMs) in Rats

Objective: To quantify tardive dyskinesia-like movements in rats following chronic administration of a this compound-based drug.

Materials:

  • Test compound and vehicle

  • Male Sprague-Dawley rats

  • Transparent observation cages (e.g., Plexiglas)

  • Video recording equipment (optional, but recommended for blinded scoring)

  • Stopwatch

Procedure:

  • Drug Administration: Administer the test compound or vehicle to the rats daily for the desired study duration (typically several weeks to months).

  • Habituation: On the day of assessment, place each rat individually in an observation cage and allow a 10-minute habituation period.

  • Observation and Scoring:

    • Observe each rat for a 5-minute period.

    • A trained observer, blinded to the treatment groups, should count the number of VCMs. A VCM is defined as a single, purposeless chewing motion in the vertical or lateral plane that is not directed at any object.

    • Alternatively, record the sessions and have two independent, blinded raters score the videos.

  • Data Analysis: Compare the mean number of VCMs between the treatment and control groups using an appropriate statistical test (e.g., t-test or ANOVA).

Protocol 2: In Vitro Muscarinic M1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human M1 muscarinic receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human M1 receptor

  • Radioligand: [3H]-pirenzepine

  • Non-specific binding control: Atropine

  • Test compound at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid and a scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and cell membranes.

    • Non-specific Binding (NSB): Radioligand, cell membranes, and a high concentration of atropine.

    • Competition: Radioligand, cell membranes, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the major side effects of this compound-based drugs.

D2_EPS_Pathway D2R Dopamine D2 Receptor (in Striatum) Gi Gi/o Protein D2R->Gi Inhibition This compound This compound (Antagonist) This compound->D2R Blockade AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cholinergic_Neuron Cholinergic Interneuron Activity (Unopposed) PKA->Cholinergic_Neuron Reduced Inhibition EPS Extrapyramidal Symptoms Cholinergic_Neuron->EPS Leads to

Caption: Dopamine D2 Receptor Blockade and Extrapyramidal Symptoms.

H1_Sedation_Pathway H1R Histamine H1 Receptor (in CNS) Gq Gq/11 Protein H1R->Gq Inhibition of constitutive activity This compound This compound (Antagonist) This compound->H1R Blockade PLC Phospholipase C Gq->PLC Inhibition PIP2 PIP2 PLC->PIP2 Inhibition of hydrolysis IP3_DAG ↓ IP3 & DAG PIP2->IP3_DAG Ca_PKC ↓ Ca²⁺ & PKC IP3_DAG->Ca_PKC Arousal Decreased Neuronal Excitability & Arousal Ca_PKC->Arousal Sedation Sedation Arousal->Sedation Results in

Caption: Histamine H1 Receptor Antagonism and Sedation.

Metabolic_Side_Effects_Pathway cluster_5HT2C 5-HT2C Receptor Pathway cluster_H1 H1 Receptor Pathway S_5HT2C 5-HT2C Receptor (in Hypothalamus) S_Gq Gq/11 S_5HT2C->S_Gq S_PLC PLC S_Gq->S_PLC S_POMC ↓ POMC Neuron Activity S_PLC->S_POMC S_Satiety ↓ Satiety S_POMC->S_Satiety Weight_Gain Weight Gain & Metabolic Dysregulation S_Satiety->Weight_Gain H1R H1 Receptor (in Hypothalamus) H_Gq Gq/11 H1R->H_Gq H_AMPK ↓ AMPK Activity H_Gq->H_AMPK H_Appetite ↑ Appetite H_AMPK->H_Appetite H_Appetite->Weight_Gain This compound This compound (Antagonist) This compound->S_5HT2C Blockade This compound->H1R Blockade

Caption: Key Pathways in this compound-Induced Metabolic Side Effects.

Experimental and Logical Workflows

Troubleshooting_Workflow Start Adverse Effect Observed in Preclinical Model Identify_SE Identify the Primary Side Effect Profile (e.g., EPS, Metabolic) Start->Identify_SE Receptor_Profiling Conduct Receptor Binding & Functional Assays (D2, 5-HT2A, H1, M1, 5-HT2C) Identify_SE->Receptor_Profiling Dose_Response Perform Dose-Response Studies for Both Efficacy and Side Effects Identify_SE->Dose_Response High_D2 High D2 Affinity/Occupancy? Receptor_Profiling->High_D2 High_H1_5HT2C High H1/5-HT2C Affinity? Receptor_Profiling->High_H1_5HT2C Reduce_Dose Strategy: Reduce Dose to Achieve 60-75% D2 Occupancy Dose_Response->Reduce_Dose High_D2->Reduce_Dose Yes Adjunctive_Tx Strategy: Consider Adjunctive Treatment in Animal Model (e.g., Anticholinergic for EPS) High_D2->Adjunctive_Tx Yes Modify_Structure Strategy: Modify Structure to Increase 5-HT2A/D2 Ratio or Decrease H1/5-HT2C Affinity High_H1_5HT2C->Modify_Structure Yes Evaluate Re-evaluate in Preclinical Model Reduce_Dose->Evaluate Modify_Structure->Evaluate Adjunctive_Tx->Evaluate

Caption: Troubleshooting Workflow for Mitigating Side Effects.

References

Technical Support Center: Optimizing Dosage for In Vivo Studies with Dibenzoxazepines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibenzoxazepines in in vivo studies. The following information is designed to address common challenges and provide practical guidance for experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal starting dose for my in vivo experiment with a dibenzoxazepine?

A1: Determining the optimal starting dose requires a multi-step approach. Begin by conducting a thorough literature review for the specific this compound and animal model you are using. If data is limited, look for information on structurally similar compounds. It is crucial to then perform a dose-ranging or dose-finding study in a small cohort of animals to establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).

Q2: What are the common routes of administration for dibenzoxazepines in rodents, and what are the key considerations for each?

A2: The most common routes are oral gavage and intraperitoneal (IP) injection.

  • Oral Gavage: This method is often preferred for mimicking clinical oral administration. However, poor oral bioavailability due to low solubility or first-pass metabolism can be a significant challenge.

  • Intraperitoneal (IP) Injection: IP injection typically leads to more rapid and complete absorption compared to oral administration. However, it can cause local irritation or peritonitis if not performed correctly. Ensure the substance is sterile and non-irritating.

Q3: My this compound compound has poor aqueous solubility. What formulation strategies can I use for in vivo administration?

A3: Poor solubility is a common issue with dibenzoxazepines. Several formulation strategies can enhance bioavailability:

  • pH Modification: For ionizable compounds, adjusting the pH of the vehicle can improve solubility.

  • Co-solvents: Water-miscible organic solvents like polyethylene (B3416737) glycol (PEG) or dimethyl sulfoxide (B87167) (DMSO) can be used, but their concentration should be minimized to avoid toxicity.

  • Surfactants: Surfactants can help solubilize hydrophobic compounds by forming micelles.

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.[1]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and liposomes can improve the solubility and absorption of lipophilic drugs.[1]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic compounds, increasing their aqueous solubility.[1]

Troubleshooting Guides

Issue 1: Unexpected Behavioral Side Effects

Problem: Animals exhibit excessive sedation, catalepsy, or other unexpected behaviors that interfere with the experimental endpoints.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Dose is too high. - Reduce the dose. Refer to the dose-response curve from your pilot study to select a lower, non-sedating dose that still elicits the desired effect.
High peak plasma concentration after IP injection. - Consider switching to oral gavage for a slower absorption profile. - For IP injections, consider splitting the dose into two smaller injections administered at different times.
Off-target effects. - Dibenzoxazepines can interact with multiple receptors (e.g., histamine (B1213489) H1, adrenergic α1) that can cause sedation.[2] - If sedation is a persistent issue, consider co-administration of a compound that can counteract the specific off-target effect, though this will complicate the experimental design.
Drug-drug interactions. - If using co-medications, be aware of potential pharmacokinetic and pharmacodynamic interactions. For example, some drugs can inhibit the metabolism of dibenzoxazepines, leading to higher plasma concentrations.
Issue 2: Inconsistent or Lack of Efficacy

Problem: The expected therapeutic effect is not observed, or the results are highly variable between animals.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Poor bioavailability. - Re-evaluate your formulation strategy to improve solubility and absorption (see FAQ Q3). - Confirm the stability of your compound in the chosen vehicle over the duration of the experiment.
Incorrect dosing. - Double-check all dose calculations and ensure accurate administration technique. - For oral gavage, ensure the tube is correctly placed to deliver the full dose to the stomach.
Rapid metabolism. - Dibenzoxazepines are extensively metabolized by cytochrome P450 (CYP) enzymes, primarily CYP1A2 and CYP3A4 for clozapine (B1669256).[3] - Consider the use of a different animal strain with a known metabolic profile or the co-administration of a CYP inhibitor if scientifically justified.
Individual animal variability. - Ensure a homogenous animal population in terms of age, weight, and genetic background. - Increase the sample size per group to improve statistical power.

Data Presentation

Table 1: Acute Toxicity of Selected Dibenzoxazepines in Rodents
CompoundAnimalRouteLD50
ClozapineRatOral251 mg/kg[4]
ClozapineRatIV41.6 mg/kg[5]
ClozapineRatSC240 mg/kg[5]
ClozapineMouseOral150 mg/kg[6]
LoxapineRatOral151 mg/kg[7]
LoxapineRatIP35 mg/kg[7]
Loxapine SuccinateMouseOral65 mg/kg[8]
Table 2: Effective Doses of Clozapine and Loxapine in Rodent Behavioral Models
CompoundAnimalBehavioral TestEffective Dose (ED50 or effective range)Route
ClozapineMouseReduction of defensive behavior0.03 - 0.3 mg/kg[9]p.o.
ClozapineMouseAmelioration of negative symptoms5 mg/kg (for 10 days)[10]i.p.
ClozapineMouseReversal of MK-801 induced hyperactivity0.5 mg/kg[11]i.p.
ClozapineRatInhibition of loxapine-induced catalepsy1 - 10 mg/kg[12]s.c.
LoxapineRatInduction of catalepsy0.3 mg/kg[12]s.c.
Table 3: Pharmacokinetic Parameters of Clozapine and Loxapine in Rats
CompoundParameterValueRoute
ClozapineHalf-life (t1/2)1.5 - 1.6 hours[13]i.p.
ClozapineTime to peak concentration (Tmax)< 30 minutes[13]i.p.
LoxapineHalf-life (t1/2)~3 hoursOral

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection in Mice

Materials:

  • Sterile syringe (1 mL) and needle (25-27 gauge)

  • 70% ethanol

  • This compound solution in an appropriate sterile vehicle

Procedure:

  • Restraint: Gently restrain the mouse by the scruff of the neck with your non-dominant hand, allowing the abdomen to be exposed.

  • Injection Site: Identify the lower right quadrant of the abdomen. This location avoids the cecum and urinary bladder.

  • Disinfection: Swab the injection site with 70% ethanol.

  • Injection: With the bevel of the needle facing up, insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and re-insert at a different site with a new sterile needle.

  • Administration: Slowly inject the solution.

  • Withdrawal: Remove the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of distress, such as abdominal swelling or lethargy.

Protocol 2: Oral Gavage in Rats

Materials:

  • Sterile syringe with appropriate volume capacity

  • Flexible or rigid gavage needle (16-18 gauge for adult rats)

  • This compound suspension or solution

Procedure:

  • Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.

  • Restraint: Firmly restrain the rat to prevent movement. One common method is to hold the rat in your non-dominant hand with your thumb and forefinger on either side of the head.

  • Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow the tube. Do not force the needle.

  • Confirmation: If you feel resistance or the animal shows signs of respiratory distress, you may be in the trachea. Withdraw the needle immediately.

  • Administration: Once the needle is correctly positioned in the esophagus, slowly administer the substance.

  • Withdrawal: Remove the gavage needle in a smooth, swift motion.

  • Monitoring: Return the rat to its cage and monitor for any signs of distress, such as coughing or difficulty breathing.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Literature Review & Dose Range Selection B Formulation Preparation (e.g., suspension, solution) A->B C Animal Acclimation B->C D Dose Administration (e.g., IP, Oral Gavage) C->D E Behavioral/Physiological Assessment D->E F Data Collection E->F G Statistical Analysis F->G H Interpretation of Results G->H

Caption: General experimental workflow for in vivo studies with dibenzoxazepines.

Troubleshooting_Workflow A Unexpected Outcome Observed (e.g., high toxicity, no effect) B Review Dose & Administration Route A->B C Check Formulation (solubility, stability) A->C D Evaluate Animal Model (strain, health status) A->D E Modify Protocol B->E C->E D->E F Re-run Experiment E->F G Analyze & Conclude F->G

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Dopamine_Serotonin_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopa Dopamine D2R D2 Receptor Dopa->D2R Sero Serotonin HT2AR 5-HT2A Receptor Sero->HT2AR Signal Downstream Signaling (e.g., ↓cAMP, ↑IP3/DAG) D2R->Signal Inhibition HT2AR->Signal Modulation This compound This compound (e.g., Clozapine, Loxapine) This compound->D2R Antagonism This compound->HT2AR Antagonism

Caption: Simplified signaling pathway of dibenzoxazepines at D2 and 5-HT2A receptors.

References

Technical Support Center: Stability Testing of Dibenzoxazepine Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of dibenzoxazepine pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound compounds?

A1: Based on forced degradation studies of this compound derivatives like loxapine (B1675254) and amoxapine, the primary degradation pathways are hydrolysis (acidic and basic) and oxidation.[1][2] The this compound ring system is susceptible to cleavage under these conditions. Thermal and photolytic degradation are generally less significant for this class of compounds.[2][3]

Q2: What are the expected products of hydrolytic degradation?

A2: Under acidic conditions, amoxapine, a representative this compound, has been shown to degrade via the opening of the oxazepine ring.[4][5] This can lead to the formation of intermediates such as [2-(2-aminophenoxy)-5-chlorophenyl]-piperazin-1-yl-methanone, which can further degrade to 2-chlorodibenzo[b,f][6]oxazepin-11(10H)-one.[4] Basic hydrolysis also proceeds through ring cleavage, though the specific degradation products may differ slightly.[1]

Q3: What occurs during oxidative degradation of dibenzoxazepines?

A3: Oxidative degradation, typically induced by agents like hydrogen peroxide, can lead to the formation of N-oxides or hydroxylated derivatives on the this compound core.[1] For related tricyclic structures, oxidative dehydrogenation to form acridine (B1665455) analogues has also been observed.[7]

Q4: What are the recommended ICH guidelines for stability testing of these formulations?

A4: The International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), provide the framework for stability testing.[8] This includes long-term studies (e.g., 25°C/60% RH or 30°C/65% RH), accelerated studies (e.g., 40°C/75% RH), and forced degradation studies to establish the intrinsic stability of the drug molecule and the specificity of the analytical methods.[8]

Q5: Why is a stability-indicating method crucial for this analysis?

A5: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the intact API from all its potential degradation products, ensuring that the measurement of the API's potency is not falsely inflated by the presence of degradants.[1][8] High-Performance Liquid Chromatography (HPLC) is the most common technique for developing such methods.

Data Presentation

The following table summarizes the results from a forced degradation study of Loxapine Succinate, a representative this compound, under various stress conditions.

Stress ConditionParametersTime% DegradationAssay (%)Number of Degradants
Acid Hydrolysis 1N HCl5 hours12.5%87.1%2
Base Hydrolysis 0.1N NaOH5 hours9.8%90.0%1
Oxidative 30% H₂O₂5 hours7.2%92.5%1
Thermal 85°C7 daysNo significant degradation99.5%0
Photolytic UV Light7 daysNo significant degradation99.8%0

Data compiled from a study on Loxapine Succinate.[3]

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol outlines the general procedure for subjecting a this compound drug substance to forced degradation to identify potential degradation products and pathways.

  • Acid Hydrolysis: Dissolve the drug substance in a suitable solvent and add an equal volume of 1N HCl. Heat at 60-80°C for a specified period (e.g., 2-8 hours), taking samples at regular intervals. Neutralize the samples with an equivalent amount of 1N NaOH before analysis.[3]

  • Base Hydrolysis: Dissolve the drug substance and add an equal volume of 0.1N or 1N NaOH. Maintain at room temperature or heat to 60°C for a specified period, sampling intermittently. Neutralize with an equivalent amount of HCl prior to analysis.[3]

  • Oxidative Degradation: Treat a solution of the drug substance with 3-30% hydrogen peroxide (H₂O₂) at room temperature. Monitor the reaction over several hours to days, as oxidation reactions can be slower.[3]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 85°C) for an extended period (e.g., 7 days).[3]

  • Photolytic Degradation: Expose the solid drug substance to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

Stability-Indicating HPLC Method

The following is a representative HPLC method for the analysis of a this compound (e.g., Loxapine) and its degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of an aqueous buffer and organic solvents. An example is Water:Methanol:Acetonitrile:Triethylamine in a specific ratio (e.g., 50:10:40:1 v/v/v/v).[3] The pH may need to be adjusted to optimize separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Visualizations

Logical and Experimental Workflows

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Stability Study A Select HPLC Parameters (Column, Mobile Phase) B Optimize Separation of API A->B E Inject Stressed Samples B->E C Perform Stress Studies (Acid, Base, Oxidative, etc.) D Generate Degradation Products C->D D->E F Confirm Separation of API and Degradants (Specificity) E->F G Validate as per ICH Q2(R1) (Accuracy, Precision, Linearity) F->G H Place Formulation on Stability (Long-term & Accelerated) G->H I Analyze Samples at Time Points H->I J Determine Shelf-Life I->J G cluster_acid Acid Hydrolysis (e.g., HCl) cluster_base Base Hydrolysis (e.g., NaOH) cluster_oxidation Oxidation (e.g., H₂O₂) This compound This compound (e.g., Amoxapine) Acid_Intermediate Ring-Opened Intermediate [2-(2-aminophenoxy)-5-chlorophenyl]- piperazin-1-yl-methanone This compound->Acid_Intermediate Ring Opening Base_Product Ring Cleavage Products This compound->Base_Product Ring Cleavage Oxidation_Product N-Oxides or Hydroxylated Derivatives This compound->Oxidation_Product Oxidation Acid_Final Final Degradant 2-chlorodibenzo[b,f][1,4] oxazepin-11(10H)-one Acid_Intermediate->Acid_Final Further Degradation

References

Technical Support Center: Refining Protocols for Dibenzoxazepine Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dibenzoxazepine cell-based assays.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental procedures.

Question: Why am I observing high variability between replicate wells in my cell viability (e.g., MTT, MTS) assay?

Answer: High variability in cell viability assays can stem from several factors throughout the experimental workflow. Common causes include:

  • Inconsistent Cell Seeding: Uneven cell distribution across the wells of a microplate is a primary source of variability. Ensure your cell suspension is homogenous before and during seeding. Gently swirl the cell suspension periodically to prevent settling.

  • Edge Effects: Wells on the perimeter of a 96-well plate are more susceptible to evaporation, leading to changes in media concentration and temperature. To mitigate this, avoid using the outer wells for experimental data points. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of compounds, media, or assay reagents will lead to significant data scatter. Calibrate your pipettes regularly and use fresh tips for each condition. For serial dilutions, ensure thorough mixing between each step.

  • Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay): In MTT assays, the purple formazan product must be fully dissolved before reading the absorbance.[1] Ensure the solubilization solution is added to each well and mixed thoroughly, for instance, by shaking on an orbital shaker for 15 minutes.[2]

  • Contamination: Mycoplasma or bacterial contamination can affect cell health and metabolism, leading to unreliable results. Regularly test your cell cultures for contamination.

Question: My competitive radioligand binding assay shows low specific binding or a poor signal-to-noise ratio. What are the potential causes?

Answer: Low specific binding in a radioligand binding assay can be attributed to several factors related to the reagents and the protocol itself.

  • Suboptimal Radioligand Concentration: The concentration of the radioligand should ideally be at or below its dissociation constant (Kd) for the receptor to ensure sensitive detection of competition.

  • Inactive Receptor Preparation: The receptors in your cell membrane preparation may have degraded. This can be caused by improper storage or repeated freeze-thaw cycles. Store membrane preparations at -80°C in aliquots and resuspend them in fresh assay buffer on the day of the experiment.[3]

  • Insufficient Incubation Time: The assay may not have reached equilibrium. Optimize the incubation time to ensure binding is stable.[4]

  • Inefficient Washing: Inadequate washing after incubation can lead to high non-specific binding. Ensure rapid filtration and washing with ice-cold wash buffer to remove unbound radioligand effectively.[1]

  • Incorrect Buffer Composition: The pH, ionic strength, and presence of specific ions in the assay buffer can significantly impact receptor-ligand binding. Use a validated buffer formulation, such as 50 mM Tris with 5 mM MgCl2 and 0.1 mM EDTA, at a pH of 7.4.[3]

Question: The IC50 value for my this compound compound is inconsistent across different experiments. Why is this happening?

Answer: Fluctuations in IC50 values are common and can be traced to several experimental variables:

  • Cell Passage Number: As cells are passaged, their characteristics can change, potentially altering their response to a compound. It is crucial to use cells within a consistent and defined passage number range for all related experiments.

  • Cell Density: The initial cell seeding density can influence the outcome of cytotoxicity and proliferation assays. Higher cell densities may require higher compound concentrations to elicit the same effect. Standardize the cell number used for each assay.[5]

  • Compound Stability: this compound derivatives may degrade in solution over time, especially if exposed to light or stored improperly. Prepare fresh compound dilutions from a stock solution for each experiment.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to test compounds, reducing their effective concentration. If you observe significant variability, consider running assays in serum-free or reduced-serum media for the duration of the compound incubation.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action for this compound compounds?

Dibenzoxazepines, such as clozapine (B1669256) and loxapine, are a class of atypical antipsychotic agents. They exhibit a complex pharmacological profile, interacting with a wide range of neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptor subtypes.[3] Their therapeutic effects are believed to result from their combined antagonist activity at D2 dopamine receptors and 5-HT2A serotonin receptors.

How do I choose the right cell line for my assay?

The choice of cell line depends on the specific research question. For receptor binding or signaling assays, use a cell line that endogenously expresses the target receptor or has been stably transfected to express the receptor of interest (e.g., CHO or HEK293 cells). For cytotoxicity or general cell health assays, a cell line relevant to the therapeutic area (e.g., neuronal cells for neurotoxicity studies) is appropriate.

What are the key differences between endpoint and kinetic cell-based assays?

Endpoint assays measure the cumulative effect of a compound at a single, predetermined time point. Kinetic assays, on the other hand, involve taking measurements at multiple time points, providing a dynamic view of the cellular response over time. Kinetic assays can offer more detailed insights into a compound's mechanism of action but may require more stable assay reagents.

What is the purpose of including total binding and non-specific binding wells in a radioligand binding assay?

  • Total Binding (TB) Wells: These wells contain the membrane preparation and the radioligand, representing the sum of all binding events (specific and non-specific).[3]

  • Non-specific Binding (NSB) Wells: These wells contain the membrane preparation, the radioligand, and a high concentration of an unlabeled ligand that saturates the target receptors. This measures the amount of radioligand that binds to components other than the specific receptor.[3]

Subtracting the NSB from the TB gives the specific binding, which is the value used to determine the affinity and IC50 of the test compound.[3]

Quantitative Data Summary

The following tables summarize binding affinity and cytotoxicity data for representative this compound compounds.

Table 1: Binding Affinity (Ki, nM) of Clozapine for Various Human Receptors [3]

ReceptorRadioligandKi (nM)
Dopamine D1[3H]SCH-23390180
Dopamine D2[3H]raclopride75
Dopamine D4[3H]spiperone9.1
Muscarinic M1[3H]pirenzepine9.5

Lower Ki values indicate higher binding affinity.

Table 2: Example Cytotoxicity Data (IC50, µM) for a this compound Derivative

Cell LineAssay TypeIncubation TimeIC50 (µM)
SH-SY5Y (Neuroblastoma)MTT Assay48 hours15.2
HeLa (Cervical Cancer)MTS Assay48 hours22.8
MCF-7 (Breast Cancer)ATP Assay48 hours18.5

IC50 is the concentration of a compound that inhibits a biological process (e.g., cell growth) by 50%. Data is representative.

Detailed Experimental Protocols

1. Cell Viability - MTT Assay Protocol

This protocol is adapted from standard colorimetric methods to assess cell viability.[1]

  • Materials:

    • Target cells in culture

    • This compound compound stock solution (in DMSO)

    • 96-well cell culture plates

    • Complete cell culture medium

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[1]

    • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO at the same final concentration as the test wells).[1]

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1][6]

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan precipitate.[1]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.[1]

2. Competitive Radioligand Binding Assay Protocol

This protocol outlines the steps for determining the binding affinity of a test compound.[3]

  • Materials:

    • Cell membrane preparation expressing the receptor of interest

    • Radioligand specific to the target receptor

    • Unlabeled this compound test compound

    • Assay Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[3]

    • Wash Buffer (ice-cold Assay Binding Buffer)[3]

    • 96-well filter plates and vacuum manifold

    • Scintillation cocktail and microplate scintillation counter

  • Procedure:

    • Assay Plate Setup: In a 96-well plate, designate wells for Total Binding (TB), Non-specific Binding (NSB), and various concentrations of the test compound.

    • Reagent Addition: Add components in the following order (final volume ~250 µL):

      • 50 µL of Assay Buffer (for TB wells) OR 50 µL of a high concentration of a known unlabeled ligand (for NSB wells) OR 50 µL of the this compound compound at various concentrations.

      • 50 µL of the specific radioligand diluted in Assay Buffer.

      • 150 µL of the cell membrane preparation.

    • Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.[1][7]

    • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.[1]

    • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[7]

    • Data Analysis:

      • Calculate Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).

      • For each test compound concentration, calculate the percentage of specific binding inhibited.

      • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value using non-linear regression.[3]

      • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Visualizations

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Analysis culture Cell Culture seed Seed Cells in Microplate culture->seed incubate_attach Incubate (24h) for Attachment seed->incubate_attach treat Treat Cells with Compound incubate_attach->treat compound Prepare this compound Serial Dilutions compound->treat incubate_treat Incubate (24-72h) treat->incubate_treat reagent Add Assay Reagent (e.g., MTT, MTS, ATP) incubate_treat->reagent incubate_reagent Incubate (1-4h) reagent->incubate_reagent read Measure Signal (Absorbance/Luminescence) incubate_reagent->read analysis Calculate % Viability & Determine IC50 read->analysis

Caption: General workflow for a this compound cell viability assay.

G plate_setup 1. Set up 96-well Plate (TB, NSB, Compound Wells) add_reagents 2. Add Reagents (Buffer, Ligands, Membranes) plate_setup->add_reagents incubation 3. Incubate to Reach Equilibrium add_reagents->incubation filtration 4. Rapid Vacuum Filtration (Separates Bound from Free) incubation->filtration washing 5. Wash Filters with Ice-Cold Buffer filtration->washing detection 6. Add Scintillant & Count Radioactivity washing->detection analysis 7. Calculate Specific Binding & Determine Ki detection->analysis G ligand This compound (Antagonist) receptor GPCR (e.g., D2, 5-HT2A) ligand->receptor Binds to & Blocks g_protein G-Protein (Gαi/o) receptor->g_protein Prevents Activation ac Adenylyl Cyclase g_protein->ac Inhibition Relieved camp cAMP Production ac->camp Activity Modulated response Downstream Cellular Response camp->response Alters Signaling

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Dibenzoxazepine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the efficacy of prominent dibenzoxazepine isomers, a class of atypical antipsychotic agents. The focus is on clozapine (B1669256), loxapine, and amoxapine, with olanzapine (B1677200) included for its structural and functional relevance. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource based on preclinical and clinical data.

Comparative Efficacy and Receptor Binding Profiles

The therapeutic actions and side-effect profiles of this compound isomers are intrinsically linked to their binding affinities for a range of neurotransmitter receptors. The following table summarizes the available quantitative data on their receptor binding affinities (Ki, in nM) and clinical efficacy, primarily measured by the Positive and Negative Syndrome Scale (PANSS) score reduction in patients with schizophrenia.

CompoundPrimary UseReceptor Binding Affinity (Ki, nM)Clinical Efficacy (PANSS Score Reduction)Key Characteristics
Clozapine Atypical AntipsychoticD₂: 135-1905-HT₂A: High Affinity[1]A 25.8% mean reduction in PANSS from baseline has been reported in treatment-resistant schizophrenia.[2]Considered the "gold standard" for treatment-resistant schizophrenia but carries a risk of agranulocytosis, necessitating regular blood monitoring.[1]
Loxapine Typical/Atypical AntipsychoticD₂: High Affinity5-HT₂A: High Affinity[1][3]Efficacy is comparable to clozapine in managing psychotic symptoms.[1]Structurally similar to clozapine with a lower incidence of certain side effects; mandatory blood monitoring is not required.[1][4] It is available in oral, intramuscular, and inhaled formulations.[1][4]
Amoxapine Antidepressant--An N-demethylated metabolite of loxapine, it possesses a tricyclic structure that confers antidepressant properties.[5][6]
Olanzapine Atypical AntipsychoticD₂: High Affinity5-HT₂A: High Affinity[7]Some studies suggest at least equivalent effectiveness to clozapine, particularly concerning cognitive symptoms.[8]Does not produce the adverse hematological effects associated with clozapine.[7]

Experimental Protocols

Receptor Binding Affinity Assays

Objective: To determine the binding affinity (Ki) of this compound isomers to various neurotransmitter receptors.

Methodology:

  • Radioligand Displacement Assays: These assays are performed using cell membranes from HEK-293 cells recombinantly expressing specific human receptor subtypes (e.g., dopamine (B1211576) D2, serotonin (B10506) 5-HT2A).[9]

  • Procedure:

    • Cell membranes are incubated with a specific radioligand (e.g., [3H]flunitrazepam for GABAA receptors) at a concentration near its dissociation constant (Kd).[9]

    • Increasing concentrations of the unlabeled test compound (this compound isomer) are added to compete with the radioligand for binding to the receptor.

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The radioactivity of the filter-bound membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.[10]

Clinical Efficacy Assessment (PANSS)

Objective: To evaluate the efficacy of this compound isomers in reducing the symptoms of schizophrenia.

Methodology:

  • Study Design: Randomized, double-blind, controlled clinical trials are conducted in patients diagnosed with schizophrenia, often those who are treatment-resistant.[2][11]

  • Patient Population: Adult patients meeting the DSM criteria for schizophrenia who have failed to respond to previous antipsychotic treatments.[2]

  • Intervention: Patients are randomly assigned to receive either the test compound (e.g., clozapine, olanzapine) or a comparator drug. Dosing is typically titrated to a therapeutic range over a specified period.

  • Assessment: The Positive and Negative Syndrome Scale (PANSS) is administered at baseline and at various time points throughout the study (e.g., weekly, and at the study endpoint).[11] The PANSS is a 30-item rating scale that quantifies the severity of positive symptoms, negative symptoms, and general psychopathology.

  • Data Analysis: The primary outcome is the mean change in the total PANSS score from baseline to the end of the study. Percentage reduction in PANSS scores is also calculated.[2]

Preclinical Models of Antipsychotic Activity

Objective: To assess the potential antipsychotic-like effects of a compound by measuring its ability to reduce locomotor hyperactivity induced by amphetamine.

Methodology:

  • Habituation: Rodents (mice or rats) are habituated to an open-field arena to establish a baseline level of locomotor activity.

  • Drug Administration: Animals are pretreated with the test compound (a this compound isomer) or a vehicle control.

  • Amphetamine Challenge: After the pretreatment period, animals are administered amphetamine to induce hyperlocomotion.[12]

  • Activity Measurement: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set period following the amphetamine injection.

  • Data Analysis: A significant reduction in amphetamine-induced hyperactivity by the test compound compared to the vehicle control indicates potential antipsychotic-like activity.

Objective: To evaluate the antipsychotic-like potential of a compound by assessing its effect on a learned avoidance behavior. Drugs that selectively suppress the conditioned avoidance response without impairing the escape response are considered to have antipsychotic-like properties.[5]

Methodology:

  • Training: An animal is placed in a shuttle box and trained to associate a neutral conditioned stimulus (CS), such as a light or tone, with an aversive unconditioned stimulus (US), typically a mild footshock.[5][13]

  • Drug Administration: The trained animal is administered the test compound or a vehicle control.

  • Testing: The animal is placed back in the shuttle box and presented with the CS. The number of successful avoidances (responding to the CS to avoid the US) is recorded.[14]

  • Data Analysis: A reduction in conditioned avoidance responses without a significant effect on the escape response (responding to the US) is indicative of antipsychotic-like activity.[5]

Signaling Pathways

The therapeutic and adverse effects of this compound isomers are mediated through complex signaling cascades initiated by their binding to various G-protein coupled receptors (GPCRs). The two primary pathways implicated in their antipsychotic action are the dopamine D₂ receptor and serotonin 5-HT₂A receptor pathways.[6]

Dopamine D₂ Receptor Signaling Pathway

Antagonism of the dopamine D₂ receptor in the mesolimbic pathway is a key mechanism for the antipsychotic effects of these compounds.[15][16] This blockade is thought to alleviate the positive symptoms of schizophrenia.[6] D₂ receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D₂ Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks G_protein->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Reduced Neuronal Excitability PKA->Cellular_Response Leads to

Dopamine D₂ Receptor Signaling Pathway
Serotonin 5-HT₂A Receptor Signaling Pathway

Antagonism at 5-HT₂A receptors is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms and a lower incidence of extrapyramidal side effects.[17][18] 5-HT₂A receptors are coupled to Gq proteins, which activate phospholipase C (PLC).[8] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).

Serotonin 5-HT₂A Receptor Signaling
Experimental Workflow for Preclinical Antipsychotic Screening

The following diagram illustrates a typical workflow for the preclinical screening of novel this compound isomers for antipsychotic-like activity.

Preclinical_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Behavioral Models receptor_binding Receptor Binding Assays (Ki determination) aih Amphetamine-Induced Hyperactivity receptor_binding->aih Promising Candidates car Conditioned Avoidance Response receptor_binding->car Promising Candidates lead_id Lead Compound Identification aih->lead_id car->lead_id synthesis Compound Synthesis (this compound Isomers) synthesis->receptor_binding

References

A Comparative Guide to the Pharmacological Effects of Dibenzoxazepines and Benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the pharmacological effects of two distinct classes of central nervous system (CNS) agents: dibenzoxazepines and benzodiazepines. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of their divergent mechanisms, receptor interactions, and therapeutic applications.

Core Pharmacological Distinction

The fundamental difference between these two drug classes lies in their mechanism of action. Benzodiazepines are highly specific positive allosteric modulators of the GABA-A receptor, enhancing the effects of the brain's primary inhibitory neurotransmitter.[1][2][3] In contrast, dibenzoxazepines are characterized by a broad and complex multi-receptor binding profile, acting primarily as antagonists at a variety of dopamine (B1211576) and serotonin (B10506) receptors, as well as other neuroreceptors.[4]

  • Benzodiazepines : Function as "promoters" of the natural inhibitory system. Their action results in sedative, anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties.[1][2]

  • Dibenzoxazepines : Act as "blockers" at multiple receptor sites. This broad antagonism is key to their efficacy as antipsychotic agents, though it also contributes to a wider range of side effects.[4][5]

Signaling Pathways and Mechanism of Action

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself.[6][7] This binding event does not open the receptor's chloride channel directly but instead increases the affinity of GABA for its receptor.[7][8] This potentiation leads to a more frequent opening of the chloride ion channel, resulting in hyperpolarization of the neuron and a reduction in its excitability.[1][3] This enhanced inhibitory tone is the basis for their therapeutic effects.

Benzodiazepine_Pathway cluster_GABA_A Postsynaptic Neuron GABA_A GABA-A Receptor (Chloride Channel) Neuron_Hyper Neuronal Hyperpolarization GABA_A->Neuron_Hyper Causes GABA GABA GABA->GABA_A Binds to Orthosteric Site BZD Benzodiazepine BZD->GABA_A Binds to Allosteric Site Cl_ion Cl_ion->GABA_A Increased Influx Effect Reduced Neuronal Excitability (Anxiolysis, Sedation) Neuron_Hyper->Effect Leads to

Caption: Benzodiazepine Positive Allosteric Modulation of the GABA-A Receptor.

Dibenzoxazepines, such as loxapine (B1675254) and clozapine, lack a single, uniform mechanism. Their therapeutic effects, particularly in treating psychosis, are attributed to a combined blockade of dopamine D2 and serotonin 5-HT2A receptors.[4][9][10] The antagonism of D2 receptors in mesolimbic pathways is thought to alleviate the positive symptoms of schizophrenia.[4] Simultaneously, blocking 5-HT2A receptors may mitigate extrapyramidal side effects and potentially address negative symptoms.[9][11]

Furthermore, these drugs exhibit significant affinity for various other receptors, including adrenergic (α1), histaminergic (H1), and muscarinic (M1) receptors.[4][9][11] This "dirty" receptor profile is responsible for both certain therapeutic benefits (e.g., sedation via H1 antagonism) and a wide array of side effects (e.g., orthostatic hypotension via α1 blockade, anticholinergic effects via M1 blockade).[4][11]

Dibenzoxazepine_Pathway cluster_receptors Target Receptors (Antagonism) DBZ Dibenzoxazepine (e.g., Loxapine, Clozapine) D2 Dopamine D2 DBZ->D2 Blocks S2A Serotonin 5-HT2A DBZ->S2A Blocks H1 Histamine H1 DBZ->H1 Blocks A1 Adrenergic α1 DBZ->A1 Blocks M1 Muscarinic M1 DBZ->M1 Blocks Effect_AntiP Antipsychotic Effect (Reduced Positive Symptoms) D2->Effect_AntiP Leads to S2A->Effect_AntiP Contributes to Effect_Side Side Effects (Sedation, Hypotension, Anticholinergic) H1->Effect_Side Leads to A1->Effect_Side Leads to M1->Effect_Side Leads to

Caption: Multi-Receptor Antagonism by Dibenzoxazepines.

Quantitative Data Comparison

The following tables summarize key quantitative data for representative compounds from each class: Diazepam (Benzodiazepine) and Loxapine/Clozapine (Dibenzoxazepines). Receptor binding affinity is expressed as the inhibition constant (Ki), where a lower value indicates higher affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

ReceptorDiazepamLoxapineClozapinePharmacological Relevance
GABA-A (BZD Site) ~20-90 >10,000>10,000Primary target for Benzodiazepines (anxiolysis, sedation).[7][12]
Dopamine D2 >10,000~10-20 ~120-250 Primary target for antipsychotic efficacy.[9][10][13]
Dopamine D4 >10,000~2-10 ~20-30 High affinity for atypical antipsychotics.[9][10]
Serotonin 5-HT2A >10,000~2-7 ~12-20 Modulates antipsychotic action and reduces extrapyramidal symptoms.[9][10][11]
Histamine H1 >10,000~2-6 ~1-10 Contributes to sedative side effects.[4][9]
Adrenergic α1 >10,000~15-40 ~7-15 Associated with orthostatic hypotension.[4][11]
Muscarinic M1 >10,000~25-100 ~2-10 Responsible for anticholinergic side effects (dry mouth, constipation).[9][14]

Data compiled from multiple sources; values are approximate and can vary between studies.[7][9][10][11][12][13][14]

Table 2: Comparative Pharmacokinetic and Clinical Properties

ParameterBenzodiazepines (e.g., Diazepam)Dibenzoxazepines (e.g., Loxapine/Clozapine)
Primary Therapeutic Use Anxiety, insomnia, seizures, muscle spasms.[2][15]Schizophrenia, psychosis, treatment-resistant depression.[5][16]
Onset of Action Rapid (Oral: 15-60 min; IV: 1-5 min).[12][17]Slower, may take days to weeks for full antipsychotic effect.
Half-life Long (Diazepam: 20-100 hours, including active metabolite).[17]Moderate (Loxapine: ~6-8 hours; Clozapine: ~12 hours).
Common Adverse Effects Sedation, ataxia, amnesia, dependence, withdrawal syndrome.[15][17][18]Sedation, weight gain, orthostatic hypotension, anticholinergic effects, extrapyramidal symptoms (loxapine > clozapine).[4][5]
Serious Risks Respiratory depression (especially with opioids), high potential for dependence.[15]Agranulocytosis (Clozapine), seizures, myocarditis.[5][19]

Experimental Protocols

The characterization of these compounds relies on a suite of standardized in vitro and in vivo assays.

Objective: To determine the binding affinity (Ki) of a test compound for a specific neuroreceptor.

Methodology:

  • Membrane Preparation: A tissue source rich in the target receptor (e.g., rodent brain cortex for 5-HT2A, striatum for D2) or a cell line expressing the cloned human receptor is homogenized and centrifuged to isolate cell membranes.

  • Assay Incubation: Membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (e.g., loxapine).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Binding_Assay_Workflow start Start prep 1. Prepare Receptor Membranes start->prep incubate 2. Incubate Membranes with Radioligand & Test Compound prep->incubate separate 3. Separate Bound/Unbound Ligand via Filtration incubate->separate quantify 4. Quantify Radioactivity (Scintillation Counting) separate->quantify analyze 5. Calculate IC50 and Ki (Cheng-Prusoff Equation) quantify->analyze end End: Determine Binding Affinity analyze->end

Caption: Experimental Workflow for a Radioligand Receptor Binding Assay.

Objective: To assess the anxiolytic effects of a compound, particularly relevant for benzodiazepines.

Methodology:

  • Apparatus: A plus-shaped maze raised from the floor, consisting of two open arms and two enclosed arms.

  • Animal Dosing: Rodents (mice or rats) are administered the test compound (e.g., diazepam), a vehicle control, or a reference drug at a predetermined time before the test.

  • Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes). The session is recorded by an overhead camera.

  • Data Collection: An automated tracking system or a trained observer measures parameters such as the number of entries into each arm type and the time spent in each arm type.

  • Data Analysis: Anxiolytic activity is indicated by a statistically significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.

Objective: To measure the effect of a compound on extracellular neurotransmitter levels in specific brain regions, relevant for dibenzoxazepines.

Methodology:

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., the nucleus accumbens or prefrontal cortex) of an anesthetized animal.

  • Perfusion and Sampling: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the dialysate, which is collected in timed fractions.

  • Drug Administration: After establishing a stable baseline of neurotransmitter levels, the test compound (e.g., clozapine) is administered systemically.

  • Sample Analysis: The collected dialysate fractions are analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometry detection to quantify the concentrations of dopamine, serotonin, and their metabolites.

  • Data Analysis: Changes in neurotransmitter levels post-drug administration are calculated as a percentage of the baseline levels, revealing the drug's effect on neurotransmitter release and reuptake.

References

Navigating the Synthesis of Dibenzoxazepines: A Comparative Guide to Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of dibenzoxazepine derivatives is a critical step in the discovery of new therapeutics. This guide provides an objective comparison of the primary synthetic routes to this important heterocyclic scaffold, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research objective.

The this compound core is a key pharmacophore found in a range of biologically active compounds. The selection of an appropriate synthetic strategy is paramount and often depends on factors such as desired substitution patterns, scalability, and reagent availability. This guide explores several prominent methods: the classical Ullmann condensation, the modern Buchwald-Hartwig amination, the versatile Smiles rearrangement, various intramolecular cyclization strategies, and innovative multicomponent reactions like the Ugi reaction.

Comparative Analysis of Synthesis Routes

The following tables summarize quantitative data for key performance indicators across the different synthetic methodologies, allowing for a direct comparison of their efficiency and reaction conditions.

Synthesis Route Key Intermediates Catalyst/Reagent Temperature (°C) Reaction Time (h) Yield (%) Key Advantages Key Disadvantages
Ullmann Condensation 2-Aminophenol (B121084), 2-HalobenzaldehydeCuI/ligand100-14012-24~60-80Cost-effective catalyst, well-establishedHigh temperatures, often requires stoichiometric copper, limited substrate scope
Buchwald-Hartwig Amination 2-Aminophenol, 2-Bromobenzaldehyde (B122850)Pd catalyst/ligand80-1208-24~70-95High yields, broad substrate scope, milder conditions than UllmannExpensive catalyst and ligands, sensitivity to air and moisture
Smiles Rearrangement 2-(2-Nitrophenoxy)benzaldehyde derivativeBase (e.g., K₂CO₃)Room Temp - 1001-12~70-90Can be performed under mild conditions, allows for complex transformations in one potRequires specific substitution patterns for efficient rearrangement
Intramolecular Cyclization 2-(2-Aminophenoxy)benzoic acid or related amideDehydrating agent100-1802-12~65-85Often high-yielding for final ring closureSynthesis of the precursor can be multi-step
Ugi/Intramolecular Arylation 2-Aminophenol, 2-halobenzoic acid, aldehyde, isocyanideLewis Acid/Base30-12024-96 (Ugi) + 0.2 (Cycl.)61-85 (overall)High diversity from multicomponent approach, rapid final cyclization with microwaveCan be a multi-step one-pot process, optimization of Ugi reaction can be complex

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Ullmann Condensation

Synthesis of Dibenzo[b,f][1][2]oxazepine: A mixture of 2-aminophenol (1.0 eq), 2-chlorobenzaldehyde (B119727) (1.1 eq), copper(I) iodide (0.1 eq), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a high-boiling solvent such as DMF or toluene (B28343) is heated at 120-140°C for 12-24 hours under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with aqueous ammonium (B1175870) chloride and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Buchwald-Hartwig Amination

Synthesis of Dibenzo[b,f][1][2]oxazepine: To a solution of 2-aminophenol (1.2 eq) and 2-bromobenzaldehyde (1.0 eq) in an anhydrous solvent like toluene or dioxane are added a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine (B1218219) ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq). The mixture is degassed and heated at 80-120°C for 8-24 hours under an inert atmosphere. After cooling, the reaction is filtered through celite, and the filtrate is concentrated. The residue is then purified by silica (B1680970) gel chromatography.

Smiles Rearrangement

One-Pot Synthesis of Pyrazolo-fused Dibenzo[b,f][1][2]oxazepines: 2-(1H-Pyrazol-5-yl)phenols can be condensed with 1-chloro-2-nitrobenzenes in the presence of a base like cesium carbonate in DMF. This process proceeds through a tandem aromatic nucleophilic substitution, Smiles rearrangement, and denitrocyclization to afford the fused this compound derivatives.[3]

Intramolecular Cyclization

Synthesis of Dibenzoxazepinone from 2-(2-Aminophenoxy)benzoic acid: The precursor, 2-(2-aminophenoxy)benzoic acid, can be synthesized via an Ullmann condensation between 2-aminophenol and 2-chlorobenzoic acid. The resulting acid is then subjected to cyclodehydration using a reagent like polyphosphoric acid (PPA) at elevated temperatures (e.g., 150-180°C) for a few hours. The reaction mixture is then poured onto ice, and the precipitated product is filtered, washed, and recrystallized to yield the dibenzoxazepinone.

Ugi Four-Component Reaction and Intramolecular O-Arylation

One-Pot Synthesis of Dibenz[b,f][1][2]oxazepine-11(10H)-carboxamides: A mixture of a 2-aminophenol (1.0 eq), a 2-halobenzoic acid (1.0 eq), an aldehyde (1.0 eq), and an isocyanide (1.0 eq) is stirred in the presence of a Lewis acid catalyst (e.g., Mg(ClO₄)₂) in a solvent like methanol (B129727) at room temperature to 40°C for 24-96 hours. Following the Ugi reaction, a base (e.g., K₂CO₃) is added, and the mixture is subjected to microwave irradiation at around 120°C for a short period (e.g., 10 minutes) to induce intramolecular O-arylation, yielding the this compound product.[2][4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies.

Ullmann_Condensation 2-Aminophenol 2-Aminophenol Reaction Ullmann Condensation 2-Aminophenol->Reaction 2-Halobenzaldehyde 2-Halobenzaldehyde 2-Halobenzaldehyde->Reaction This compound This compound Reaction->this compound CuI, Ligand, Base

Ullmann Condensation Pathway

Buchwald_Hartwig_Amination 2-Aminophenol 2-Aminophenol Reaction Buchwald-Hartwig Amination 2-Aminophenol->Reaction 2-Bromobenzaldehyde 2-Bromobenzaldehyde 2-Bromobenzaldehyde->Reaction This compound This compound Reaction->this compound Pd Catalyst, Ligand, Base

Buchwald-Hartwig Amination Pathway

Smiles_Rearrangement Substituted Phenol Substituted Phenol SNAr SNAr Reaction Substituted Phenol->SNAr Activated Aryl Halide Activated Aryl Halide Activated Aryl Halide->SNAr Intermediate Diarylether Intermediate SNAr->Intermediate Rearrangement Smiles Rearrangement Intermediate->Rearrangement Base This compound This compound Rearrangement->this compound

Smiles Rearrangement Pathway

Intramolecular_Cyclization Precursor Synthesis Precursor Synthesis (e.g., Ullmann) Precursor 2-(2-Aminophenoxy) -benzoic acid Precursor Synthesis->Precursor Cyclization Intramolecular Cyclization Precursor->Cyclization Dehydrating Agent Dibenzoxazepinone Dibenzoxazepinone Cyclization->Dibenzoxazepinone

Intramolecular Cyclization Pathway

Ugi_Reaction cluster_Ugi Ugi Four-Component Reaction 2-Aminophenol 2-Aminophenol Ugi_Reaction_Node Ugi-4CR 2-Aminophenol->Ugi_Reaction_Node 2-Halobenzoic Acid 2-Halobenzoic Acid 2-Halobenzoic Acid->Ugi_Reaction_Node Aldehyde Aldehyde Aldehyde->Ugi_Reaction_Node Isocyanide Isocyanide Isocyanide->Ugi_Reaction_Node Ugi_Product Linear Ugi Product Ugi_Reaction_Node->Ugi_Product Lewis Acid Cyclization Intramolecular O-Arylation Ugi_Product->Cyclization Base, Microwave Dibenzoxazepine_Derivative Dibenzoxazepine_Derivative Cyclization->Dibenzoxazepine_Derivative

Ugi Reaction and Intramolecular Arylation Pathway

Conclusion

The synthesis of this compound derivatives can be approached through a variety of effective methods. The choice of a specific route will be guided by the desired complexity of the final molecule, cost considerations, and available laboratory equipment. The Buchwald-Hartwig amination offers high yields and broad applicability, making it a strong choice for many applications. The Ullmann condensation remains a viable, cost-effective alternative, particularly for large-scale synthesis where catalyst cost is a significant factor. The Smiles rearrangement and intramolecular cyclization strategies provide powerful means to construct the tricyclic system, often with the potential for elegant one-pot procedures. Finally, multicomponent reactions like the Ugi reaction open up avenues for rapid library synthesis and the generation of diverse derivatives. This comparative guide serves as a valuable resource for researchers to make informed decisions in their synthetic endeavors towards novel this compound-based compounds.

References

A Comparative Guide to Validated HPLC Methods for Dibenzoxazepine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of dibenzoxazepine derivatives, a class of atypical antipsychotic agents, is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution and sensitivity.[1] This guide provides a detailed comparison of validated HPLC methods, primarily focusing on Loxapine (B1675254) as a representative this compound, to assist researchers in selecting and implementing the most suitable method for their needs.

Comparison of HPLC Methods for Loxapine Quantification

This section compares two prominent HPLC-based methods for loxapine quantification: HPLC with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method Performance

The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.[2]

ParameterHPLC-UV Method 1[2]HPLC-UV Method 2[3]LC-MS/MS Method[1]
Analyte Loxapine Succinate (B1194679)Loxapine SuccinateLoxapine & 4 Metabolites
Matrix Activated Carbon Disposal SystemCapsule Dosage FormHuman Plasma
Linearity Range 0.1 - 100 µg/mL75 - 225 µg/mL0.05 - 50.0 ng/mL
Correlation Coefficient (r²) 0.9990.999>0.99
Accuracy (% Recovery) 98% - 105%98% - 102%86.4% - 109.3%
Precision (%RSD) < 4.31%Not Specified< 13.8%
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot Specified
Lower Limit of Quantification (LLOQ) 0.1 µg/mL75 µg/mL0.05 ng/mL

As evidenced in the table, LC-MS/MS methods offer significantly higher sensitivity, with a much lower limit of quantification (LLOQ) in the picogram per milliliter range, making them ideal for bioanalytical applications where sample volumes are small and drug concentrations are low. HPLC-UV methods, while less sensitive, are robust and cost-effective for the analysis of pharmaceutical dosage forms.[2]

Chromatographic Conditions

The separation efficiency and analysis time are dictated by the chromatographic conditions.

ParameterHPLC-UV Method 1[2]HPLC-UV Method 2[3]LC-MS/MS Method[1]
Stationary Phase (Column) C8 Phenomenex Luna (250 x 4.6 mm, 5 µm)C18 Purospher star (250 mm × 4.6 mm, 5 µm)Reversed Phase Column
Mobile Phase Acetonitrile:Water (0.3% Triethylamine, pH 3.0) (40:60 v/v)Water:Methanol:Acetonitrile:TEA (40:10:50:1 v/v)Not Specified
Flow Rate 1.0 mL/min1.0 mL/minNot Specified
Detection Wavelength (UV) 211 nm254 nmN/A
Mass Spectrometry Detection N/AN/ATurbo-ionspray interface in positive ionization mode with selected reaction monitoring (SRM)
Retention Time ~4.6 min~10.78 minNot Specified

The choice of a C8 or C18 column depends on the hydrophobicity of the specific this compound and its metabolites.[1] Mobile phase composition, particularly the pH and the organic modifier ratio, is critical for achieving optimal separation and peak shape.[2]

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results.

Sample Preparation

Proper sample preparation is critical for accurate and precise HPLC analysis, aiming to extract the analyte, remove interferences, and concentrate the sample.[1][4]

For Pharmaceutical Dosage Forms (Capsules): [3]

  • Accurately weigh and finely powder the contents of a representative number of capsules.

  • Dissolve a portion of the powder, equivalent to a specific amount of the active pharmaceutical ingredient (API), in a suitable solvent.

  • Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.

For Biological Fluids (Human Plasma): [1] A micro-elution solid-phase extraction (SPE) is utilized for plasma samples.

  • Condition the SPE cartridge.

  • Load 100 µL of the plasma sample onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the loxapine and its metabolites.

  • The resulting extract is then analyzed by LC-MS/MS.

HPLC-UV Method Validation (Loxapine Succinate in Capsules)[3]
  • System Suitability: The system is checked to ensure it is operating correctly before sample analysis.

  • Specificity: The method's ability to accurately measure the analyte in the presence of excipients is assessed.

  • Linearity: A calibration curve is constructed over a concentration range of 75-225 µg/mL to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Determined by recovery studies, with acceptable recovery typically between 98% and 102%.

  • Precision: Assessed by analyzing multiple preparations of a homogenous sample.

  • Robustness: The method's reliability is tested by making small, deliberate variations in method parameters.

  • Forced Degradation Studies: Loxapine succinate is exposed to acid, alkali, peroxide, thermal, and photolytic stress conditions to demonstrate the stability-indicating nature of the method.

LC-MS/MS Method Validation (Loxapine in Human Plasma)[1]
  • Calibration Curve: A calibration curve is established over the range of 0.0500-50.0 ng/mL using a weighted linear regression (1/x²).

  • Accuracy and Precision: Evaluated at multiple concentrations, including the LLOQ, over three separate runs. Between-run precision should be low (e.g., 0.0% to 13.8%), and accuracy should be within a defined range of the nominal values (e.g., 86.4% to 109.3%).

  • Extraction Recovery: The efficiency of the extraction process is determined and should be consistent (e.g., above 80%).

  • Stability: The stability of the analytes is assessed in solution and in the biological matrix under various storage conditions (e.g., up to 260 days at -20°C).

  • Incurred Sample Reanalysis (ISR): A number of subject samples from a clinical study are re-assayed to confirm the reproducibility of the method.

Alternative Analytical Methods

While HPLC is a dominant technique, other methods can be employed for the quantification of dibenzoxazepines.

UV-Visible Spectrophotometry: This is a simple, cost-effective, and rapid method suitable for the estimation of loxapine in bulk and tablet dosage forms.[5] A study demonstrated a validated UV spectrophotometric method with a linearity range of 5-100 µg/mL and a detection wavelength of 297 nm.[5] However, this method lacks the specificity and sensitivity of chromatographic techniques, making it unsuitable for complex matrices or the analysis of metabolites.

Visualizing the Workflow

Diagrams can effectively illustrate the experimental processes.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample (Pharmaceutical or Biological) extraction Extraction (LLE, SPE, or Dissolution) start->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC System (Pump, Injector) filtration->hplc column Chromatographic Column (C8 or C18) hplc->column detection Detection (UV or MS/MS) column->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Result Reporting quantification->report

General workflow for HPLC analysis of dibenzoxazepines.

Validation_Pathway method_dev Method Development specificity Specificity method_dev->specificity linearity Linearity & Range method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision (Repeatability & Intermediate) method_dev->precision lod_loq LOD & LOQ method_dev->lod_loq robustness Robustness method_dev->robustness stability Stability method_dev->stability validated_method Validated Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method stability->validated_method

Key parameters for the validation of an analytical method.

References

A Researcher's Guide to Cross-Validation of Dibenzoxazepine Bioassay Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of bioassay results for dibenzoxazepine compounds. Dibenzoxazepines are a class of atypical antipsychotic agents, with prominent members like clozapine (B1669256) and loxapine, that exert their therapeutic effects primarily through antagonism of dopamine (B1211576) and serotonin (B10506) receptors.[1] Accurate and reproducible bioassay data are critical for understanding their structure-activity relationships, mechanism of action, and for guiding drug development efforts.

This document outlines detailed experimental protocols for two common bioassay formats—a receptor binding assay and a functional cell-based assay—and presents a systematic approach to cross-validating the data obtained from these methods.

Data Presentation: Comparative Bioassay Data for this compound Analogs

The following table summarizes hypothetical, yet representative, quantitative data from two distinct bioassays for a series of this compound derivatives. This allows for a direct comparison of their receptor binding affinity (Ki) versus their functional potency (IC50).

CompoundReceptor Binding Assay (Dopamine D2 Receptor) - Ki (nM)Functional Cell-Based Assay (cAMP Inhibition) - IC50 (nM)
This compound-001 15.235.8
This compound-002 8.721.4
This compound-003 22.550.1
Loxapine 12.8[2]28.9
Clozapine 135[2]250.6

Note: Ki values represent the inhibition constant, a measure of binding affinity, where a lower value indicates higher affinity. IC50 values represent the half-maximal inhibitory concentration in a functional assay, where a lower value indicates greater potency.

Experimental Protocols

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound compounds for the human dopamine D2 receptor.

Materials:

  • Receptor Source: Commercially available membranes from CHO-K1 cells stably expressing the human dopamine D2L receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • Non-specific Binding Control: 10 µM Haloperidol.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well filter plates and vacuum manifold .

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of [³H]-Spiperone (typically at its Kd value, e.g., 0.2 nM), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for 90 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (wells with Haloperidol) from total binding (wells with only radioligand) to determine specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

Functional Cell-Based Assay (cAMP Inhibition)

This protocol describes a functional assay to measure the ability of this compound compounds to inhibit forskolin-stimulated cyclic AMP (cAMP) production in cells expressing the dopamine D2 receptor, a Gi-coupled receptor.

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human dopamine D2L receptor.

  • Assay Medium: Serum-free cell culture medium.

  • Stimulant: Forskolin (B1673556).

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well cell culture plates .

Procedure:

  • Cell Plating: Seed the CHO-K1-D2L cells into 96-well plates and incubate overnight.

  • Compound Addition: On the day of the assay, replace the culture medium with assay medium containing varying concentrations of the test compounds. Incubate for 30 minutes.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for basal controls) and incubate for a further 30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control (100%) and basal control (0%).

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.[4]

Mandatory Visualization

Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits This compound This compound (Antagonist) This compound->D2R Blocks Dopamine Dopamine (Agonist) Dopamine->D2R Activates ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of dibenzoxazepines.

Cross_Validation_Workflow cluster_assays Bioassay Execution Assay1 Receptor Binding Assay (Determine Ki) DataCollection Data Collection (Ki and IC50 values for a series of compounds) Assay1->DataCollection Assay2 Functional Cell-Based Assay (Determine IC50) Assay2->DataCollection Correlation Correlation Analysis (e.g., Pearson correlation) DataCollection->Correlation BlandAltman Bland-Altman Plot (Assess agreement and bias) DataCollection->BlandAltman Conclusion Conclusion on Assay Concordance Correlation->Conclusion Equivalence Equivalence Testing (Define acceptance criteria) BlandAltman->Equivalence Equivalence->Conclusion

Caption: Workflow for the cross-validation of two distinct bioassays.[5]

Cross-Validation of Bioassay Results

Experimental Workflow for Cross-Validation
  • Compound Selection: Select a diverse set of at least 10-15 this compound derivatives with a range of expected potencies.

  • Parallel Testing: Perform both the receptor binding assay and the functional cell-based assay in parallel, using the same batches of compounds and reagents where applicable.

  • Data Analysis:

    • Correlation Analysis: Plot the logarithm of the Ki values from the binding assay against the logarithm of the IC50 values from the functional assay. Calculate the Pearson correlation coefficient (r) to assess the strength of the linear relationship between the two datasets. A high correlation (r > 0.8) suggests that the binding affinity is a good predictor of functional potency.

    • Bland-Altman Analysis: This statistical method is used to assess the agreement between two different quantitative measurements.[6] It plots the difference between the two measurements for each compound against the average of the two measurements. This allows for the visualization of any systematic bias and the limits of agreement.

    • Equivalence Testing: Define a priori acceptance criteria for the agreement between the two assays. For example, the 90% confidence interval of the mean difference between the two methods should fall within a predefined equivalence margin (e.g., ±30%).[7]

Interpretation of Results
  • High Correlation and Agreement: If the two assays show a strong correlation and fall within the predefined equivalence limits, it can be concluded that the receptor binding affinity is the primary driver of the observed functional activity. The assays can be used interchangeably or to complement each other in a screening cascade.

  • Poor Correlation or Disagreement: A lack of correlation or significant bias between the two assays may indicate several factors:

    • Functional Selectivity: The compounds may act as partial agonists or antagonists, or they may engage different signaling pathways not captured by the cAMP assay.

    • Cellular Factors: The functional potency may be influenced by factors such as cell membrane permeability, off-target effects, or compound metabolism within the cell-based assay.

    • Assay Variability: Inherent differences in the precision and accuracy of the two assay formats.

In cases of poor agreement, further investigation is warranted to understand the discrepancies, which may provide valuable insights into the complex pharmacology of the this compound derivatives.

References

A Comparative Guide to the Molecular Docking of Dibenzoxazepine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies of dibenzoxazepine analogs, a class of compounds with significant interest in the development of antipsychotic drugs. By targeting key neuroreceptors, these analogs, including notable drugs like clozapine (B1669256) and loxapine, offer pathways to modulate neurological activity. This document summarizes quantitative binding affinity and docking score data, details common experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development in this field.

Comparative Docking and Binding Affinity Data

The following tables summarize the binding affinities (Ki in nM) and docking scores (in kcal/mol) of representative this compound analogs against the Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT2A receptors. These receptors are primary targets for antipsychotic medications.[1] The data has been compiled from various studies to provide a comparative snapshot. It is important to note that direct comparison of docking scores across different studies should be approached with caution due to variations in computational methodologies.

Table 1: Binding Affinities (Ki, nM) of this compound Analogs for D2 and 5-HT2A Receptors

CompoundDopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)Reference
Clozapine126 - 3505.2 - 16[2]
Loxapine11 - 322.1 - 9.1
Olanzapine1.1 - 310.3 - 4

Table 2: Molecular Docking Scores (kcal/mol) of this compound Analogs against D2 and 5-HT2A Receptors

CompoundDopamine D2 Receptor (Docking Score, kcal/mol)Serotonin 5-HT2A Receptor (Docking Score, kcal/mol)Software UsedReference
Clozapine-9.1-9.5AutoDock VinaFictitious Data
Loxapine-8.8-9.2AutoDock VinaFictitious Data
Olanzapine-9.5-10.1AutoDock VinaFictitious Data
ZINC74289318-11.388-10.744AutoDock Vina[1]

Note: The docking scores for Clozapine, Loxapine, and Olanzapine in Table 2 are representative values and are included for illustrative purposes to demonstrate a typical comparative format. The docking score for ZINC74289318 is from a specific study and is provided as a real-world example.

Experimental Protocols: Molecular Docking

The following is a generalized protocol for conducting molecular docking studies of this compound analogs with the Dopamine D2 and Serotonin 5-HT2A receptors, based on methodologies reported in the literature.[1]

1. Software and Tools:

  • Molecular Docking: AutoDock Vina, Schrödinger Suite (Glide), GOLD, or similar.

  • Molecular Visualization: PyMOL, Discovery Studio, Chimera.

  • Ligand and Receptor Preparation: AutoDockTools, Maestro, Open Babel.

2. Receptor Preparation:

  • Obtain Receptor Structure: The 3D crystal structures of the human Dopamine D2 receptor (PDB ID: 6CM4) and Serotonin 5-HT2A receptor (PDB ID: 6A93) can be downloaded from the Protein Data Bank (PDB).[1]

  • Pre-processing: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure.

  • Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges).

  • Define Binding Site: Identify the active site of the receptor based on the location of the co-crystallized ligand or from published literature. Define a grid box that encompasses the binding pocket.

3. Ligand Preparation:

  • Obtain Ligand Structures: The 2D or 3D structures of the this compound analogs can be drawn using chemical drawing software like ChemDraw or downloaded from databases such as PubChem or ZINC.

  • 3D Conversion and Energy Minimization: Convert 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Assign Charges: Assign partial charges to the ligand atoms.

4. Docking Simulation:

  • Configuration: Set up the docking parameters in a configuration file. This includes specifying the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search algorithm.

  • Execution: Run the docking simulation using the chosen software. The software will generate multiple binding poses for each ligand within the receptor's active site and calculate a docking score for each pose.

5. Analysis of Results:

  • Binding Affinity: The docking score, typically in kcal/mol, represents the predicted binding affinity. The pose with the lowest (most negative) docking score is generally considered the most favorable.

  • Interaction Analysis: Visualize the top-ranked docking poses to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the receptor.

Visualizations: Workflows and Signaling Pathways

To further elucidate the processes and biological context of these docking studies, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis receptor_prep Receptor Preparation (PDB Download, Cleaning, Adding Hydrogens) grid_gen Grid Box Generation receptor_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking_sim Docking Simulation ligand_prep->docking_sim grid_gen->docking_sim pose_analysis Pose Analysis & Scoring docking_sim->pose_analysis interaction_analysis Interaction Analysis pose_analysis->interaction_analysis

Figure 1: Experimental workflow for a comparative docking study.

g_protein_signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein cluster_effector Effector Enzymes cluster_second_messenger Second Messengers D2R Dopamine D2 Receptor Gi Gαi/o D2R->Gi Activation HT2AR Serotonin 5-HT2A Receptor Gq Gαq/11 HT2AR->Gq Activation AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C Gq->PLC Activation cAMP cAMP AC->cAMP Production IP3_DAG IP3 & DAG PLC->IP3_DAG Production

Figure 2: Simplified G-protein signaling pathways for D2 and 5-HT2A receptors.

References

A Head-to-Head Comparison of Dibenzoxazepine Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of atypical antipsychotics, the dibenzoxazepine class represents a cornerstone of treatment for schizophrenia and bipolar disorder. This guide provides a detailed, data-driven comparison of key drugs within this class, including the prototypical agent clozapine (B1669256) and its structural analogs loxapine (B1675254) and olanzapine (B1677200), as well as the related compound asenapine. For a broader context, quetiapine (B1663577), a dibenzothiazepine derivative with a similar receptor binding profile, is also included in this analysis. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of receptor binding profiles, pharmacokinetic properties, and the experimental methodologies used to derive these data.

Comparative Analysis of Receptor Binding Affinities

The therapeutic effects and side-effect profiles of this compound antipsychotics are largely dictated by their interactions with a wide array of neurotransmitter receptors. The binding affinity, quantified by the inhibition constant (Ki), is a critical measure of a drug's potency at a specific receptor. A lower Ki value signifies a higher binding affinity. The table below summarizes the Ki values for key this compound antipsychotics and quetiapine across a range of physiologically relevant receptors.

ReceptorClozapine Ki (nM)Loxapine Ki (nM)Olanzapine Ki (nM)Asenapine Ki (nM)Quetiapine Ki (nM)
Dopamine (B1211576) D18521-48311.4990[1]
Dopamine D21261111-23.36[2]1.3380[1]
Dopamine D34220480.42-
Dopamine D42710271.12020[1]
Serotonin (B10506) 5-HT1A1403102202.5390[1]
Serotonin 5-HT2A1624[2]0.06640[1]
Serotonin 5-HT2C13121.1[2]0.031840[1]
Serotonin 5-HT6630100.25-
Serotonin 5-HT71340570.13307[3]
Histamine H1647.1[2]1.011[3]
Adrenergic α1191019[2]1.2-
Muscarinic M11.91002.5[2]8128-

Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values from multiple sources.

Key Observations from Receptor Binding Data:

  • Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism: A hallmark of atypical antipsychotics is their potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors. Asenapine and olanzapine exhibit particularly high affinity for the 5-HT2A receptor.[2]

  • Multi-Receptor Profile: These agents demonstrate a broad receptor binding profile, interacting with various dopamine, serotonin, histamine, adrenergic, and muscarinic receptors.[4][5] This multi-receptor activity contributes to their complex clinical effects, including both therapeutic actions and adverse side effects.

  • Clozapine-like Profile: Olanzapine's receptor binding profile is notably similar to that of clozapine.[4]

  • Asenapine's Unique Profile: Asenapine displays a unique receptor signature with exceptionally high affinity for multiple serotonin receptors, including 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7.[5][6]

Pharmacokinetic Properties

The pharmacokinetic profiles of these drugs, including their absorption, distribution, metabolism, and elimination, are critical for determining dosing regimens and predicting potential drug-drug interactions.

ParameterClozapineLoxapineOlanzapineAsenapineQuetiapine
Bioavailability 60-70% (oral)[7]Well-absorbed (oral, IM, inhalation)[8]~60% (oral)[9]35% (sublingual)[10]Nearly complete (oral)[11]
Time to Peak (Tmax) ~2.5 hours (oral)[12]1-2 hours (oral)[8]~6 hours (oral)[13]0.5-1.5 hours (sublingual)[10]1-2 hours (oral)[11]
Protein Binding ~97%[12]~96.8%[14]93%[15]95%83%[11]
Elimination Half-life ~12-14 hours[7][12]~4 hours (oral), ~7.6 hours (inhalation)[8]~30 hours (21-54 hours)[15]~24 hours[10][16]~7 hours[11][17]
Metabolism Primarily by CYP1A2 and CYP3A4[18][19]Extensively by CYP1A2, CYP3A4, and CYP2D6[8]Primarily by CYP1A2 and to a lesser extent CYP2D6[9][20]Primarily by UGT1A4 and CYP1A2[10][16]Predominantly by CYP3A4[11][21]

Key Pharmacokinetic Considerations:

  • Route of Administration: Asenapine's low oral bioavailability necessitates sublingual administration.[10] Loxapine is available in oral, intramuscular, and inhaled formulations, with the inhaled route providing rapid onset of action.[22][23]

  • Metabolism and Drug Interactions: The metabolism of these drugs is heavily reliant on the cytochrome P450 (CYP) enzyme system. This makes them susceptible to drug-drug interactions with inhibitors or inducers of these enzymes. For instance, smoking can decrease olanzapine plasma concentrations by inducing CYP1A2.[20]

  • Half-Life and Dosing Frequency: The varying elimination half-lives influence the dosing frequency, with drugs like quetiapine requiring more frequent administration compared to olanzapine and asenapine.[11][15][16]

Experimental Protocols and Methodologies

The data presented in this guide are derived from rigorous experimental procedures. Below are detailed methodologies for key experiments used to characterize these antipsychotic agents.

Receptor Binding Assays

Objective: To determine the affinity of a drug for a specific receptor.

Principle: Radioligand binding assays are used to measure the affinity of a ligand (the drug) for a receptor. This is achieved by incubating a preparation of cells or tissues containing the receptor of interest with a radiolabeled ligand that is known to bind to that receptor. The unlabeled drug is then added at various concentrations to compete with the radiolabeled ligand for binding to the receptor. The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Typical Protocol:

  • Preparation of Receptor Source:

    • Cell lines transfected with the human receptor of interest (e.g., CHO or HEK293 cells) are cultured and harvested.

    • Alternatively, brain tissue from animal models (e.g., rat striatum for D2 receptors) is dissected and homogenized.

    • The cell or tissue homogenates are then centrifuged to isolate the membrane fraction containing the receptors.

  • Binding Assay:

    • The membrane preparation is incubated in a buffer solution containing:

      • A fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors).

      • Varying concentrations of the unlabeled test compound (e.g., olanzapine).

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification of Binding:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Non-specific binding is determined by performing the assay in the presence of a high concentration of a known, non-radioactive ligand for the same receptor.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug.

    • The IC50 value is determined from this competition curve.

    • The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Receptor Preparation cluster_assay Binding Assay cluster_analysis Data Analysis ReceptorSource Cell Culture or Tissue Homogenization Homogenization ReceptorSource->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation MembranePrep Membrane Preparation Centrifugation->MembranePrep Incubation Incubation with Radioligand & Test Drug MembranePrep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50 IC50 Determination Scintillation->IC50 Ki Ki Calculation IC50->Ki

Workflow for a typical radioligand binding assay.

Signaling Pathways

The interaction of this compound antipsychotics with their target receptors initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for elucidating their mechanism of action.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.[24][25] Antagonism of D2 receptors by antipsychotics is a key mechanism for their therapeutic effects.

Canonical Pathway:

  • Dopamine Binding: In the absence of an antagonist, dopamine binds to the D2 receptor.

  • G-Protein Activation: This activates the associated Gi protein, causing it to dissociate into its Gαi and Gβγ subunits.

  • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase.

  • Reduced cAMP: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA) and subsequent changes in gene expression and neuronal activity.

  • Gβγ Subunit Signaling: The Gβγ subunit can also modulate other effectors, such as inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization of the neuron.[26]

Antagonist Action: this compound antipsychotics act as antagonists at the D2 receptor, blocking the binding of dopamine and thereby inhibiting this signaling cascade.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel Hyperpolarization Hyperpolarization GIRK->Hyperpolarization K+ Influx Dopamine Dopamine Dopamine->D2R Antipsychotic Antipsychotic Antipsychotic->D2R G_alpha Gαi Gi->G_alpha G_beta_gamma Gβγ Gi->G_beta_gamma G_alpha->AC G_beta_gamma->GIRK ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates K_ion K+ K_ion->GIRK

Simplified dopamine D2 receptor signaling pathway.
Serotonin 5-HT2A Receptor Signaling Pathway

The serotonin 5-HT2A receptor is a Gq/11-coupled GPCR.[27][28][29] Its antagonism by atypical antipsychotics is thought to contribute to their improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms.

Canonical Pathway:

  • Serotonin Binding: Serotonin (5-HT) binds to the 5-HT2A receptor.

  • G-Protein Activation: This activates the associated Gq protein.

  • Phospholipase C Activation: The activated Gq protein stimulates the enzyme phospholipase C (PLC).[27]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[28]

  • Downstream Effects:

    • IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

    • DAG and the increased intracellular Ca2+ activate protein kinase C (PKC).

  • Cellular Response: Activated PKC phosphorylates various downstream proteins, leading to a cellular response.

Antagonist Action: this compound antipsychotics block the binding of serotonin to the 5-HT2A receptor, thus inhibiting this signaling pathway.

G cluster_membrane Cell Membrane HT2A 5-HT2A Receptor Gq Gq Protein HT2A->Gq PLC Phospholipase C IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG Serotonin Serotonin Serotonin->HT2A Antipsychotic Antipsychotic Antipsychotic->HT2A Gq->PLC Activates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Substrates

Simplified serotonin 5-HT2A receptor signaling pathway.

References

Off-Target Effects of Dibenzoxazepine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibenzoxazepine derivatives, a cornerstone in the treatment of psychotic disorders, are well-recognized for their clinical efficacy. However, their therapeutic action is often accompanied by a range of off-target effects, stemming from their interactions with a wide array of neurotransmitter receptors. This guide provides a comparative analysis of the off-target effects of prominent this compound compounds, namely clozapine (B1669256), olanzapine, and loxapine (B1675254). The information presented herein is intended to assist researchers in understanding the complex pharmacological profiles of these drugs and to provide a basis for the development of novel compounds with improved selectivity and safety profiles.

Data Presentation: Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, nM) of clozapine, olanzapine, and loxapine for a panel of on-target (dopamine D2) and common off-target receptors. A lower Ki value indicates a higher binding affinity. This data has been compiled from various sources, with a significant portion derived from the NIMH Psychoactive Drug Screening Program (PDSP) Ki database.[1][2][3][4][5] It is important to note that Ki values can vary between studies due to different experimental conditions.[6]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of this compound Compounds

ReceptorClozapine (Ki, nM)Olanzapine (Ki, nM)Loxapine (Ki, nM)Potential Clinical Implication of Off-Target Binding
Dopamine (B1211576) Receptors
D₂125 - 129.2[7][8]11 - 23.36[2][7]23.99[7]On-target (antipsychotic efficacy), Extrapyramidal symptoms (EPS)[3]
D₁51.90[7]22.0[7]117.0[7]
D₃6.890[7]84.41[7]37.15[7]
D₄4.280[7]225.9[7]676.1[7]
Serotonin (B10506) Receptors
5-HT₂ₐ13.58[7]4.452[7]4.820[7]Atypicality (reduced EPS), potential antidepressant effects[3]
5-HT₂c~10[4]~6[4]~30[4]Weight gain, metabolic disturbances[9]
5-HT₇High Affinity[10]High Affinity[10]Moderate AffinityPotential antidepressant and cognitive-enhancing effects
Histamine (B1213489) Receptors
H₁Potent Antagonist[11][12]Potent Antagonist[11]Moderate AntagonistSedation, weight gain[1][13]
Muscarinic Receptors
M₁Potent Antagonist[3]Potent Antagonist[3]Moderate AntagonistAnticholinergic side effects (dry mouth, blurred vision, constipation), cognitive impairment[14][15]
Adrenergic Receptors
α₁Potent Antagonist[16][17]Potent Antagonist[17]Moderate AntagonistOrthostatic hypotension, dizziness[16][18]
α₂Moderate Antagonist[17]Moderate Antagonist[17]Low AffinityPotential modulation of antipsychotic and antidepressant effects[16]

Experimental Protocols

The evaluation of off-target effects relies on a variety of in vitro and in vivo experimental assays. Below are detailed methodologies for key experiments cited in the evaluation of this compound compounds.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a drug for a specific receptor.[19][20]

Objective: To quantify the binding affinity (Ki) of a test compound (e.g., clozapine) for a specific receptor (e.g., histamine H1 receptor).

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the receptor (e.g., [³H]-pyrilamine for H1 receptors).

  • Test compound (unlabeled this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[21]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[19]

cAMP Functional Assay

This cell-based assay is used to determine the functional consequence of a drug binding to a G-protein coupled receptor (GPCR), specifically those that signal through the cyclic AMP (cAMP) pathway (Gαs- or Gαi-coupled receptors).[22][23]

Objective: To determine if a this compound compound acts as an antagonist or inverse agonist at a specific GPCR by measuring changes in intracellular cAMP levels.

Materials:

  • Cells expressing the GPCR of interest.

  • Test compound (this compound).

  • A known agonist for the receptor.

  • Forskolin (B1673556) (an activator of adenylyl cyclase, used for Gαi-coupled receptors).

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Culture: Culture cells expressing the target GPCR in a suitable multi-well plate format (e.g., 96- or 384-well).

  • Compound Treatment:

    • For Gαs-coupled receptors (antagonist mode): Pre-incubate the cells with varying concentrations of the test compound. Then, stimulate the cells with a fixed concentration of a known agonist (typically at its EC₅₀).

    • For Gαi-coupled receptors (antagonist mode): Pre-incubate the cells with varying concentrations of the test compound. Then, stimulate the cells with a fixed concentration of a known agonist in the presence of forskolin to elevate basal cAMP levels.[24]

  • Cell Lysis: After the stimulation period, lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Add the reagents from the cAMP detection kit to the cell lysates. These kits typically work on a competitive immunoassay principle.

  • Data Acquisition: Read the plate using a plate reader to measure the signal, which is inversely proportional to the amount of cAMP produced.

  • Data Analysis: Plot the signal against the logarithm of the test compound concentration. For an antagonist, you will observe a dose-dependent reversal of the agonist-induced cAMP production. The IC₅₀ value can be determined from this curve. For an inverse agonist, you will see a decrease in the basal cAMP levels in the absence of an agonist.[9][25]

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by the off-target binding of this compound compounds and a typical experimental workflow.

experimental_workflow Experimental Workflow for Off-Target Effect Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models receptor_binding Radioligand Binding Assay (Determine Ki) data_analysis Data Analysis & Interpretation receptor_binding->data_analysis functional_assay Functional Cell-Based Assay (e.g., cAMP, Calcium Flux) functional_assay->data_analysis animal_models Animal Models (e.g., Rodents) behavioral_tests Behavioral Tests (e.g., Locomotor activity, Catalepsy) animal_models->behavioral_tests behavioral_tests->data_analysis compound This compound Compound compound->receptor_binding Test Compound compound->functional_assay Test Compound compound->animal_models Administer Compound histamine_h1_pathway Histamine H1 Receptor Signaling Pathway Antagonism This compound This compound (e.g., Clozapine) h1r Histamine H1 Receptor This compound->h1r Blocks histamine Histamine histamine->h1r Activates gq11 Gq/11 h1r->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Effects (e.g., Sedation, Weight Gain) ca_release->downstream pkc->downstream muscarinic_m1_pathway Muscarinic M1 Receptor Signaling Pathway Antagonism This compound This compound (e.g., Olanzapine) m1r Muscarinic M1 Receptor This compound->m1r Blocks acetylcholine Acetylcholine acetylcholine->m1r Activates gq11 Gq/11 m1r->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Effects (e.g., Dry Mouth, Blurred Vision) ca_release->downstream pkc->downstream adrenergic_alpha1_pathway Adrenergic α1 Receptor Signaling Pathway Antagonism This compound This compound (e.g., Clozapine) alpha1r Adrenergic α1 Receptor This compound->alpha1r Blocks norepinephrine Norepinephrine norepinephrine->alpha1r Activates gq11 Gq/11 alpha1r->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Effects (e.g., Orthostatic Hypotension) ca_release->downstream pkc->downstream serotonin_5ht2c_pathway Serotonin 5-HT2C Receptor Inverse Agonism This compound This compound (Inverse Agonist) ht2cr 5-HT2C Receptor (Constitutively Active) This compound->ht2cr Inhibits Basal Activity reduced_activity Reduced PLC Activity gq11 Gq/11 ht2cr->gq11 Constitutively Activates ht2cr->reduced_activity plc Phospholipase C (PLC) gq11->plc Activates basal_activity Basal PLC Activity plc->basal_activity downstream Downstream Effects (e.g., Weight Gain) basal_activity->downstream Contributes to reduced_activity->downstream

References

A Comparative Preclinical Benchmarking of Novel Dibenzoxazepine Derivatives Against Standard Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical comparison of the novel dibenzoxazepine derivative, JL13, against the standard atypical antipsychotics, clozapine (B1669256) and olanzapine. The following sections present quantitative data on receptor binding affinities and efficacy in established animal models of schizophrenia, alongside detailed experimental methodologies and visual representations of associated signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro receptor binding affinities and in vivo efficacy of JL13 compared to the established antipsychotics, clozapine and olanzapine.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
ReceptorJL13ClozapineOlanzapineKey Relevance to Schizophrenia
Dopamine (B1211576) Receptors
D1No significant affinity270[1]11-31[2]Potential modulation of negative symptoms and cognitive deficits.
D2Weak antagonist[1][2]125-389[2]11-31[2]Primary target for antipsychotic efficacy (antagonism).
D3No significant affinity555[1]11-31[2]Implicated in cognitive and negative symptoms.
D4Strong affinity[1][2]24[1]11-31[2]Target of interest for atypical antipsychotics, though its exact role is still under investigation.
Serotonin (B10506) Receptors
5-HT1AIncreased receptor expression with chronic treatment[3]120[1]High affinity[2]Potential for improving negative symptoms and reducing extrapyramidal side effects.
5-HT2AStrong affinity[1][2]5.4[1]4-25[2]A key target for atypicality, contributing to reduced extrapyramidal symptoms and improved negative symptoms.
5-HT2CNo affinity[1][2]9.4[1]High affinity[2]Implicated in mood regulation and appetite.
Adrenergic Receptors
α1Not available1.6[1]50-166[2]Associated with orthostatic hypotension.
α2Not available90[1]High affinity[2]May modulate dopamine release.
Muscarinic Receptors
M1Not available6.2[1]1.9-13[2]Anticholinergic side effects (e.g., dry mouth, cognitive impairment).
Histamine Receptors
H1Not availableHigh affinity7[2]Sedation and weight gain.

Note: "Not available" indicates that specific quantitative data was not found in the searched literature. Qualitative descriptions from the literature are provided where available.

Table 2: Comparative Efficacy in Preclinical Models of Schizophrenia
Preclinical ModelKey MeasureJL13ClozapineOlanzapine
Apomorphine-Induced Climbing (mice)Inhibition of climbing behaviorID50 = 3.9 mg/kg s.c.[4]EffectiveEffective
d-Amphetamine-Induced Hyperactivity (mice)Reversal of hyperlocomotionID50 = 4.4 mg/kg i.p.[4]EffectiveEffective (ED50 ≈ 0.3-1.0 mg/kg)[2]
Prepulse Inhibition (PPI) Disruption (rats)Reversal of apomorphine- and amphetamine-induced PPI deficitsEffective[5]Effective[5]Effective

ID50: Dose that inhibits the response by 50%. ED50: Dose that is effective in 50% of the subjects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the data.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for various neurotransmitter receptors.

Methodology:

  • Membrane Preparation:

    • Receptor-expressing cells or brain tissue homogenates are used as the source of receptors.

    • The tissue or cells are homogenized in a buffered solution and centrifuged to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Competitive Binding Assay:

    • A constant concentration of a radiolabeled ligand (a compound known to bind to the target receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., JL13, clozapine, olanzapine).

    • The reaction is allowed to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Apomorphine-Induced Climbing in Mice

Objective: To assess the potential antipsychotic activity of a compound by measuring its ability to antagonize dopamine agonist-induced climbing behavior.

Methodology:

  • Animals: Male mice are used for this assay.

  • Procedure:

    • Mice are individually placed in wire mesh cages.

    • The test compound (e.g., JL13) or vehicle is administered at various doses.

    • After a specified pretreatment time, apomorphine (B128758) (a dopamine agonist) is administered to induce climbing behavior.

    • The duration of climbing behavior is observed and recorded for a set period.

  • Data Analysis: The dose of the test compound that reduces the climbing time by 50% (ID50) is calculated.

d-Amphetamine-Induced Hyperactivity in Mice

Objective: To evaluate the antipsychotic potential of a compound by its ability to reverse psychostimulant-induced hyperlocomotion, a model of psychotic-like behavior.[6]

Methodology:

  • Animals: Male mice are used.

  • Apparatus: Open-field arenas equipped with automated activity monitoring systems.

  • Procedure:

    • Animals are habituated to the testing arena.

    • The test compound (e.g., JL13) or vehicle is administered.

    • Following a pretreatment period, d-amphetamine is administered to induce hyperactivity.[7]

    • Locomotor activity (e.g., distance traveled, rearing) is recorded for a defined period.

  • Data Analysis: The dose of the test compound that reduces the amphetamine-induced increase in locomotor activity by 50% (ED50) is determined.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex in Rats

Objective: To assess the ability of a compound to reverse deficits in sensorimotor gating, a translational measure impaired in schizophrenia.

Methodology:

  • Animals: Male rats are used.

  • Apparatus: Startle chambers equipped to deliver acoustic stimuli and measure the startle response.

  • Procedure:

    • Rats are placed in the startle chambers and allowed to acclimate.

    • A series of trials are presented, consisting of either a loud startling stimulus (pulse) alone or a weak, non-startling stimulus (prepulse) followed by the pulse.

    • To induce a PPI deficit, a dopamine agonist like apomorphine or amphetamine is administered.

    • The test compound (e.g., JL13) or vehicle is administered prior to the dopamine agonist.

    • The startle response amplitude is measured for each trial type.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse+pulse trials compared to pulse-alone trials. The ability of the test compound to restore PPI in dopamine agonist-treated animals is evaluated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in the mechanism of action of this compound derivatives and a typical experimental workflow for their preclinical evaluation.

Antipsychotic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Therapeutic Intervention Dopamine_Vesicle Dopamine Vesicles Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release D2_Receptor D2 Receptor Dopamine_Release->D2_Receptor Dopamine G_Protein_i Gi/o D2_Receptor->G_Protein_i Activates FiveHT2A_Receptor 5-HT2A Receptor G_Protein_q Gq/11 FiveHT2A_Receptor->G_Protein_q Activates AC Adenylyl Cyclase G_Protein_i->AC Inhibits PLC Phospholipase C G_Protein_q->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Downstream Modulation of Neuronal Excitability (Antipsychotic Effect) cAMP->Downstream IP3_DAG->Downstream Serotonin Serotonin Serotonin->FiveHT2A_Receptor This compound This compound Derivatives (e.g., JL13, Clozapine, Olanzapine) This compound->D2_Receptor Antagonism This compound->FiveHT2A_Receptor Antagonism

Caption: Antipsychotic signaling pathway.

Preclinical_Evaluation_Workflow Start Synthesis of New This compound Derivatives In_Vitro In Vitro Screening Start->In_Vitro Receptor_Binding Receptor Binding Assays (Dopamine, Serotonin, etc.) In_Vitro->Receptor_Binding Lead_Selection Lead Compound Selection In_Vitro->Lead_Selection In_Vivo In Vivo Efficacy Models Lead_Selection->In_Vivo PCP_Model PCP/Amphetamine-Induced Hyperactivity In_Vivo->PCP_Model CAR_Model Conditioned Avoidance Response In_Vivo->CAR_Model Toxicity Toxicity & Safety Pharmacology In_Vivo->Toxicity End Candidate for Further Development Toxicity->End

Caption: Preclinical evaluation workflow.

References

Assessing the Therapeutic Index of Dibenzoxazepines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. For drug development professionals, a comprehensive understanding of the TI of compounds within the same class is paramount for lead optimization and candidate selection. This guide provides a comparative assessment of the therapeutic index of three prominent dibenzoxazepine derivatives: clozapine (B1669256), loxapine (B1675254), and amoxapine (B1665473). While a direct head-to-head comparison of a single TI value is challenging due to the variability in preclinical study designs, this document synthesizes available preclinical and clinical data to offer a comparative overview of their therapeutic windows.

Comparative Analysis of Therapeutic Index

The therapeutic index is classically defined as the ratio of the toxic dose in 50% of subjects (TD50) or the lethal dose in 50% of subjects (LD50) to the effective dose in 50% of subjects (ED50). A higher TI indicates a wider margin of safety. Due to the limited availability of directly comparable preclinical ED50 and LD50 values for all three dibenzoxazepines in the public domain, this guide also considers their established therapeutic ranges in clinical practice as an indicator of their therapeutic window.

This compoundPreclinical Data (Rodents)Therapeutic Range (Human Plasma)Calculated Therapeutic Index (from human plasma levels)
Clozapine ED50 (Conditioned Avoidance Response, rat): ~5-10 mg/kg[1]350 - 600 ng/mL~1.7
Loxapine LD50 (oral, rat): 151 mg/kg[2]60 - 100 mg daily (oral dose)Not established from plasma levels
Amoxapine LD50 (oral, rat): Data not consistently reported. Overdose data in humans available.200 - 400 ng/mLNot established

Note: The therapeutic index for clozapine is derived from its narrow therapeutic window in clinical use. The preclinical data presented are from different studies and animal models, which limits direct comparison. The therapeutic range for loxapine is provided as a daily oral dose, and for amoxapine as a plasma concentration, reflecting the available clinical data.

Experimental Protocols

The determination of the therapeutic index relies on a combination of efficacy and toxicity studies. Below are detailed methodologies for key experiments typically employed in the preclinical assessment of antipsychotic drugs.

Efficacy Assessment: Conditioned Avoidance Response (CAR)

The CAR test is a widely used behavioral model to predict the antipsychotic efficacy of a compound.[3][4]

  • Apparatus: A shuttle box with two compartments separated by a partition with an opening. The floor of both compartments is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock.

  • Procedure:

    • Acquisition Training: A rat is placed in one compartment. The CS is presented for a set duration (e.g., 10 seconds), followed by the US. The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the rat fails to move, it receives the shock and can escape it by moving to the other compartment (escape response). This is repeated for a set number of trials.

    • Drug Testing: Once the animals have acquired the avoidance response (typically >80% avoidance), they are administered the test compound (e.g., clozapine, loxapine, or amoxapine) or a vehicle control. After a specified pretreatment time, they are re-tested in the CAR paradigm.

  • Data Analysis: The number of avoidance responses, escape responses, and failures to escape are recorded. The ED50 is the dose of the drug that produces a 50% reduction in conditioned avoidance responses without significantly affecting the escape response. A selective suppression of avoidance without impairing escape is indicative of antipsychotic-like activity.[3]

Efficacy Assessment: Forced Swim Test (Mouse)

The forced swim test is primarily used to screen for antidepressant activity, which is relevant for compounds like amoxapine.[5][6][7][8][9]

  • Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure:

    • Mice are individually placed in the cylinder for a 6-minute session.

    • The duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test is recorded.

  • Data Analysis: A significant reduction in the duration of immobility is indicative of an antidepressant-like effect. The ED50 is the dose of the drug that produces a 50% reduction in immobility time compared to the vehicle-treated group.

Toxicity Assessment: Acute Toxicity (LD50 Determination)

The LD50 is the dose of a substance that is lethal to 50% of the test animals.[10]

  • Animals: Typically, rats or mice are used. Animals are grouped by sex and dose level.

  • Procedure:

    • The test substance is administered via the intended clinical route (e.g., oral gavage) in a single dose.

    • Several dose levels are tested, with a sufficient number of animals per group (e.g., 5-10).

    • A control group receives the vehicle only.

  • Observation: Animals are observed for a period of 14 days for signs of toxicity and mortality.

  • Data Analysis: The number of deaths at each dose level is recorded. Statistical methods, such as probit analysis, are used to calculate the LD50 value.

Signaling Pathways and Mechanisms of Action

The therapeutic and adverse effects of dibenzoxazepines are mediated through their interaction with a variety of neurotransmitter receptors and downstream signaling pathways.

Clozapine Signaling Pathway

Clozapine_Signaling Clozapine Clozapine D2R Dopamine D2 Receptor Clozapine->D2R Antagonist 5HT2AR Serotonin (B10506) 5-HT2A Receptor Clozapine->5HT2AR Antagonist M1R Muscarinic M1 Receptor Clozapine->M1R Antagonist M4R Muscarinic M4 Receptor Clozapine->M4R Partial Agonist H1R Histamine H1 Receptor Clozapine->H1R Antagonist Alpha1R α1-Adrenergic Receptor Clozapine->Alpha1R Antagonist JAK_STAT JAK-STAT Pathway (Agranulocytosis) Clozapine->JAK_STAT cAMP ↓ cAMP D2R->cAMP PLC ↑ PLC/IP3/DAG 5HT2AR->PLC M1R->PLC GSK3 GSK-3 Signaling M4R->GSK3

Caption: Clozapine's complex pharmacology involves antagonism of D2, 5-HT2A, M1, H1, and α1 receptors, and partial agonism at M4 receptors, influencing multiple downstream signaling pathways.[11][12][13]

Loxapine Signaling Pathway

Loxapine_Signaling Loxapine Loxapine D2R Dopamine D2 Receptor Loxapine->D2R Antagonist 5HT2AR Serotonin 5-HT2A Receptor Loxapine->5HT2AR Antagonist H1R Histamine H1 Receptor Loxapine->H1R Antagonist Alpha1R α1-Adrenergic Receptor Loxapine->Alpha1R Antagonist SlackK Slack K+ Channel Loxapine->SlackK Opener cAMP ↓ cAMP D2R->cAMP PLC ↑ PLC/IP3/DAG 5HT2AR->PLC NeuronalHyperpol Neuronal Hyperpolarization SlackK->NeuronalHyperpol

Caption: Loxapine primarily acts as a D2 and 5-HT2A receptor antagonist. It also interacts with H1 and α1-adrenergic receptors and opens Slack potassium channels.[14][15][16][17]

Amoxapine Signaling Pathway

Amoxapine_Signaling Amoxapine Amoxapine NET Norepinephrine (B1679862) Transporter (NET) Amoxapine->NET Inhibitor SERT Serotonin Transporter (SERT) Amoxapine->SERT Inhibitor D2R Dopamine D2 Receptor Amoxapine->D2R Antagonist 5HT2AR Serotonin 5-HT2A Receptor Amoxapine->5HT2AR Antagonist 5HT6R Serotonin 5-HT6 Receptor Amoxapine->5HT6R Antagonist H1R Histamine H1 Receptor Amoxapine->H1R Antagonist Alpha1R α1-Adrenergic Receptor Amoxapine->Alpha1R Antagonist NE_Inc ↑ Norepinephrine NET->NE_Inc Serotonin_Inc ↑ Serotonin SERT->Serotonin_Inc Dopamine_Block Dopamine Blockade D2R->Dopamine_Block Abeta_Dec ↓ Aβ Production 5HT6R->Abeta_Dec

Caption: Amoxapine acts as a norepinephrine and serotonin reuptake inhibitor, and an antagonist at D2, 5-HT2A, 5-HT6, H1, and α1 receptors.[18][19][20][21]

Experimental Workflow for Therapeutic Index Assessment

The following diagram illustrates a generalized workflow for the preclinical assessment of the therapeutic index of a novel this compound compound.

TI_Workflow start Compound Synthesis & Characterization efficacy Efficacy Studies (e.g., CAR, FST) start->efficacy toxicity Toxicity Studies (e.g., Acute LD50) start->toxicity ed50 Determine ED50 efficacy->ed50 ld50 Determine LD50/TD50 toxicity->ld50 ti_calc Calculate Therapeutic Index (LD50/ED50) ed50->ti_calc ld50->ti_calc decision Go/No-Go Decision for Further Development ti_calc->decision

Caption: A generalized workflow for determining the therapeutic index of a new chemical entity, from initial synthesis to a go/no-go decision for further development.

References

Validating the Mechanism of Action of a New Dibenzoxazepine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel dibenzoxazepine compound, LE410, with established atypical and typical antipsychotics. The focus is on validating its mechanism of action through a combination of in vitro receptor binding data and in vivo behavioral assays. Detailed experimental protocols and signaling pathway diagrams are provided to support the presented data.

Mechanism of Action: Targeting Dopamine (B1211576) and Serotonin (B10506) Pathways

Dibenzoxazepines, like other atypical antipsychotics, are thought to exert their therapeutic effects through a complex interaction with multiple neurotransmitter systems. The prevailing hypothesis for the efficacy of these drugs in treating psychosis involves the modulation of dopamine and serotonin pathways.[1]

The primary mechanism of action for most antipsychotic drugs is the blockade of dopamine D2 receptors in the mesolimbic pathway, which is believed to alleviate the positive symptoms of schizophrenia.[2] However, strong D2 receptor antagonism is also associated with a higher risk of extrapyramidal side effects (EPS). Atypical antipsychotics, including the novel dibenzazecine LE410, are distinguished by their high affinity for the serotonin 5-HT2A receptor relative to the D2 receptor.[3] This high 5-HT2A to D2 binding affinity ratio is thought to contribute to a lower propensity for EPS and potential efficacy against negative symptoms.[4]

Furthermore, the interaction with other receptors, such as histaminic (H1), adrenergic (α1), and muscarinic (M1) receptors, contributes to the overall pharmacological profile and the side-effect profile of these compounds, including sedation, weight gain, and anticholinergic effects.[5]

Dopamine D2 Receptor Signaling Pathway

Antagonism of the D2 receptor by dibenzoxazepines inhibits the Gαi/o protein-coupled signaling cascade. This leads to a decrease in the inhibition of adenylyl cyclase, thereby modulating downstream signaling pathways involving protein kinase A (PKA) and dopamine- and cAMP-regulated phosphoprotein (DARPP-32).[2][6]

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular D2R D2 Receptor G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase ATP ATP G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R This compound This compound (Antagonist) This compound->D2R cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates PP1 PP-1 DARPP32->PP1 Inhibits Downstream Downstream Effects PP1->Downstream Dephosphorylates

Figure 1. Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor Signaling Pathway

The antagonism of the 5-HT2A receptor is a key feature of atypical antipsychotics. This receptor is coupled to the Gαq signal transduction pathway.[7] Its blockade by compounds like LE410 prevents the activation of phospholipase C (PLC), which in turn reduces the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to decreased protein kinase C (PKC) activity and intracellular calcium release.[7][8]

HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular HT2AR 5-HT2A Receptor G_protein Gαq HT2AR->G_protein Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes G_protein->PLC Activates Serotonin Serotonin Serotonin->HT2AR This compound This compound (Antagonist) This compound->HT2AR IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Downstream Downstream Effects Ca_release->Downstream Modulates PKC->Downstream Phosphorylates

Figure 2. Serotonin 5-HT2A Receptor Signaling Pathway.

Comparative Receptor Binding Profile

The affinity of a drug for various receptors, quantified by the inhibition constant (Ki), is a critical determinant of its pharmacological profile. A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro receptor binding affinities (Ki, nM) of the novel dibenzazecine LE410 and a selection of established antipsychotic medications.

ReceptorLE410[3]Loxapine[9]Clozapine[9][10]Olanzapine[9][10]Risperidone[11]Haloperidol[9][10]
Dopamine D1 1344885315.523
Dopamine D2 19.511125113.31.2
Dopamine D3 10.21048237.30.7
Dopamine D4 14.89.121227.24.5
Serotonin 5-HT1A >1000270017020003604100
Serotonin 5-HT2A 1.16.31340.1666
Serotonin 5-HT2C 2.811131155000
Adrenergic α1 14.8387191.66.2
Histamine H1 7.91367201800
Muscarinic M1 1481301.919>10000>10000
5-HT2A/D2 Ratio 17.7 1.7 9.6 2.8 20.6 0.018

Data are compiled from multiple sources and experimental conditions may vary. The 5-HT2A/D2 ratio is calculated from the respective Ki values.

In Vivo Validation of Antipsychotic-like Activity

To assess the potential therapeutic efficacy of a new this compound, in vivo behavioral models are employed. These models aim to replicate certain aspects of psychosis in animals and evaluate the ability of a compound to reverse these behaviors.

Experimental Workflow

The general workflow for in vivo validation involves animal model selection, drug administration, behavioral testing, and data analysis.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis animal_model Animal Model Selection (e.g., Rats) habituation Habituation to Test Environment animal_model->habituation drug_admin Drug Administration (Test Compound vs. Vehicle vs. Reference) habituation->drug_admin behavioral_test Behavioral Assay (e.g., Conditioned Avoidance Response) drug_admin->behavioral_test data_collection Data Collection (e.g., Avoidance Latency) behavioral_test->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

Figure 3. In vivo experimental workflow.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the in vitro binding affinity (Ki) of the test compound for various neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the receptor of interest or from specific brain regions of rodents.

  • Assay: The assay is performed in a 96-well plate format. A constant concentration of a specific radioligand (a radioactively labeled drug that binds to the receptor) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a filter mat, which traps the receptor-bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Conditioned Avoidance Response (CAR)

Objective: To assess the antipsychotic-like potential of a compound by measuring its ability to selectively suppress a conditioned avoidance response without impairing the ability to escape an aversive stimulus.[12][13]

Methodology:

  • Apparatus: A shuttle box with two compartments separated by a door or opening is used. The floor of the box can deliver a mild electric footshock.

  • Training: A rat is placed in the shuttle box. A conditioned stimulus (CS), such as a light or tone, is presented for a short period, followed by an unconditioned stimulus (US), a mild footshock. The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the rat does not move during the CS, it can escape the shock by moving to the other compartment after the shock begins (escape response).

  • Testing: Once the animals are trained to consistently avoid the shock, they are treated with the test compound, a vehicle control, or a reference antipsychotic.

  • Data Collection: The number of avoidance responses, escape responses, and response failures (no response to CS or US) are recorded.

  • Interpretation: A compound with antipsychotic-like activity is expected to decrease the number of avoidance responses at doses that do not significantly affect the number of escape responses.[12]

Amphetamine-Induced Hyperlocomotion

Objective: To evaluate the ability of a compound to antagonize the locomotor-stimulating effects of amphetamine, a model for dopamine hyperactivity.[14][15]

Methodology:

  • Apparatus: An open-field arena equipped with infrared beams to automatically track the animal's movement.

  • Procedure: Rodents are pre-treated with the test compound, vehicle, or a reference drug. After a set period, they are administered d-amphetamine to induce hyperlocomotion.

  • Data Collection: Locomotor activity, measured as the number of beam breaks or distance traveled, is recorded for a specified duration.

  • Data Analysis: The locomotor activity of the drug-treated groups is compared to the vehicle-treated group that received amphetamine.

  • Interpretation: A reduction in amphetamine-induced hyperlocomotion suggests that the test compound has dopamine-blocking properties, consistent with an antipsychotic-like effect.[14]

Conclusion

The validation of a new this compound's mechanism of action relies on a multifaceted approach. The novel compound LE410 demonstrates a promising in vitro profile, characterized by high affinity for the 5-HT2A receptor and a favorable 5-HT2A/D2 receptor binding ratio, which is a hallmark of atypical antipsychotics. This profile suggests a potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects compared to traditional agents.

The subsequent in vivo testing through established models such as the conditioned avoidance response and amphetamine-induced hyperlocomotion is crucial to confirm these in vitro findings and to establish a more comprehensive understanding of the compound's pharmacological effects. The detailed protocols provided in this guide offer a framework for conducting such validation studies, which are essential for the preclinical development of novel antipsychotic agents. The presented data and methodologies underscore the importance of a comparative approach in drug discovery, allowing for the objective assessment of new chemical entities against existing therapeutic options.

References

Safety Operating Guide

Proper Disposal of Dibenzoxazepine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of dibenzoxazepine, a potent lachrymatory agent and a suspected carcinogen, is paramount in research and development settings to ensure personnel safety and environmental protection.[1] This guide provides essential, step-by-step procedures for the handling and disposal of this compound waste, adhering to stringent safety protocols.

Pre-Disposal Handling and Storage

Proper handling and storage from the outset are critical to minimize risks. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. This includes:

  • Eye Protection: Tightly fitting safety goggles with side-shields.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[2]

  • Body Protection: Fire/flame resistant and impervious clothing.[2]

  • Respiratory Protection: If exposure limits are exceeded or in case of aerosol formation, a full-face respirator is necessary.[2]

Storage: Store this compound in a tightly closed, properly labeled container in a dry, cool, and well-ventilated place.[2] It should be stored separately from incompatible materials such as oxidizing agents.

This compound Waste Disposal Procedure

All materials contaminated with this compound must be treated as hazardous waste. Discharge into the environment must be strictly avoided.[2]

Step 1: Waste Segregation At the point of generation, segregate this compound waste into designated, clearly labeled, and sealed containers. Types of waste include:

  • Unused or expired bulk chemical.

  • Contaminated labware (e.g., glassware, pipette tips).

  • Contaminated PPE (gloves, lab coats).

  • Spill cleanup materials.

Step 2: Containerization Place the segregated waste into suitable, closed containers for disposal.[2] Ensure containers are compatible with the chemical properties of this compound.

Step 3: Labeling Properly label all waste containers with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department and local regulations.

Step 4: Temporary Storage Store the sealed and labeled waste containers in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.

Step 5: Professional Disposal Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. Adhere to all local, regional, and national regulations for the transportation and disposal of hazardous chemicals. Never dispose of this compound down the drain or in regular trash.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate and Isolate: Immediately evacuate the affected area and isolate the spill or leak.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use a non-combustible absorbent material like sand or earth to contain the spill.[1][3] Do not use combustible materials.

  • Cleanup: Carefully collect the absorbent material and spilled substance using spark-proof tools and place it into a suitable, sealed container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable detergent or solvent.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Emergency Contact: In case of exposure, follow the first aid measures outlined in the Safety Data Sheet and seek immediate medical attention.

Quantitative Data for Emergency Response

ParameterGuidelineSource
Small Spill Isolation Distance At least 25 meters (75 feet) for solids[3]
Large Spill Initial Downwind Evacuation At least 100 meters (330 feet)[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Dibenzoxazepine_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_labeling Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A This compound Waste Generated (e.g., unused chemical, contaminated labware, PPE, spill debris) B Segregate waste into designated, a compatible, and sealed container A->B C Label container as 'Hazardous Waste' with chemical name and other required information B->C D Store in a designated hazardous waste accumulation area C->D E Arrange for pickup by a licensed hazardous waste disposal service D->E F Transport to an appropriate treatment and disposal facility E->F

References

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